Product packaging for 3-Chloroalanine(Cat. No.:CAS No. 3981-36-0)

3-Chloroalanine

Cat. No.: B1265362
CAS No.: 3981-36-0
M. Wt: 123.54 g/mol
InChI Key: ASBJGPTTYPEMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Chloroalanine is a non-proteinogenic, unnatural amino acid analog that serves as a potent bacteriostatic agent and a versatile mechanism-based inactivator of pyridoxal phosphate (PLP)-dependent enzymes . Its primary research value lies in its irreversible inhibition of alanine racemase (Alr), a bacterial enzyme essential for synthesizing D-alanine, a key component of the peptidoglycan cell wall . By inhibiting Alr, this compound disrupts bacterial cell wall formation, making it a valuable tool for studying bacterial physiology and antimicrobial strategies . Beyond alanine racemase, this compound is known to inhibit other enzymes including threonine deaminase, branched-chain amino acid transaminase (Transaminase B), and L-aspartate-β-decarboxylase, which allows researchers to probe various amino acid metabolic pathways . The D-isomer of β-chloroalanine acts as an irreversible inhibitor, while the L-isomer can act as a reversible inhibitor for certain targets like transaminase C . Furthermore, this compound is a key synthetic building block. It can be used as a precursor for the enzymatic synthesis of other amino acids, such as D-cysteine, via the action of 3-chloro-D-alanine dehydrochlorinase . It is typically synthesized through the chlorination of serine . Research Applications: • Inhibition of bacterial alanine racemase and study of cell wall synthesis . • Probing the mechanism and kinetics of PLP-dependent enzymes . • Investigation of amino acid metabolism through inhibition of various enzymes (e.g., threonine deaminase) . • Use as a substrate for enzymes like 3-chloro-D-alanine dehydrochlorinase in the production of pyruvate . • Serving as a synthetic intermediate for the production of other unnatural amino acids . Notice: This product is provided for Research Use Only (RUO) . It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6ClNO2 B1265362 3-Chloroalanine CAS No. 3981-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBJGPTTYPEMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927558
Record name beta-Chloroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-36-0, 39217-38-4, 13215-35-5
Record name β-Chloroalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3981-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC337715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Chloroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Chloroalanine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroalanine (3-CA) is a non-proteinogenic amino acid that serves as a potent inhibitor of several key enzymes, most notably alanine racemase, an essential enzyme in bacterial cell wall synthesis. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its enzyme inhibitory activity are provided. Furthermore, this guide illustrates the established metabolic impact of this compound, offering a valuable resource for researchers in drug discovery and development.

Chemical Properties and Structure

This compound is a halogenated derivative of the amino acid alanine. It exists as two stereoisomers, L-3-Chloroalanine and D-3-Chloroalanine, which may exhibit different biological activities. The compound is a white, water-soluble solid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Chloro-L-alanine is presented in Table 1. While an experimental boiling point has been reported, it is important to note that the compound may decompose upon heating. The pKa values are estimated based on the known values for alanine and serine, considering the electron-withdrawing effect of the chlorine atom.

Table 1: Physicochemical Properties of 3-Chloro-L-alanine

PropertyValueSource(s)
Molecular Formula C₃H₆ClNO₂[1][2]
Molecular Weight 123.54 g/mol [1][2]
Appearance White solid[1]
Melting Point 166–167 °C[1]
Boiling Point 243.6 °C at 760 mmHg[1]
Solubility Water-soluble[1]
Estimated pKa₁ (-COOH) ~2.1N/A
Estimated pKa₂ (-NH₃⁺) ~9.4N/A
Chemical Structure

The chemical structure of this compound features a chiral center at the alpha-carbon, leading to the L- and D-enantiomers. The presence of a chlorine atom on the beta-carbon is key to its reactivity and biological function.

Figure 1: Chemical structure of this compound.

Synthesis of this compound

This compound is commonly synthesized from serine through a nucleophilic substitution reaction.[1] A detailed experimental protocol for the synthesis of 3-Chloro-L-alanine from L-serine is provided below.

Experimental Protocol: Synthesis of 3-Chloro-L-alanine from L-Serine

Materials:

  • L-Serine

  • Thiourea

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

  • Ethanol

  • 500 mL four-necked flask

  • Magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • To a 500 mL four-necked flask, add L-serine (e.g., 50.0 g), dichloromethane (e.g., 200.0 g), and thiourea (e.g., 16.8 g).

  • Stir the mixture at room temperature for 30 minutes.

  • While stirring rapidly, add N-chlorosuccinimide (e.g., 95.4 g) dropwise via a dropping funnel.

  • After the addition is complete, continue the reaction for two hours.

  • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

  • To the resulting residue, add ethanol (e.g., 220.0 g) and stir for 1 hour.

  • Filter the solid product using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain 3-Chloro-L-alanine.

G start Start: L-Serine, Thiourea, DCM mix Mix and stir at room temperature for 30 min start->mix add_ncs Dropwise addition of N-Chlorosuccinimide (NCS) mix->add_ncs react React for 2 hours add_ncs->react evaporate Solvent evaporation (DCM) react->evaporate add_etoh Add Ethanol and stir for 1 hour evaporate->add_etoh filter Filter the solid product add_etoh->filter wash Wash with cold Ethanol filter->wash dry Dry under vacuum wash->dry end_product End Product: 3-Chloro-L-alanine dry->end_product

Figure 2: Experimental workflow for the synthesis of 3-Chloro-L-alanine.

Biological Activity and Mechanism of Action

The primary biological activity of this compound stems from its ability to act as an enzyme inhibitor. It is particularly known for its potent inhibition of alanine racemase, an enzyme crucial for the synthesis of D-alanine, a key component of the peptidoglycan layer in bacterial cell walls. By inhibiting this enzyme, this compound disrupts cell wall formation, leading to bacterial cell death.

Experimental Protocol: Alanine Racemase Inhibition Assay

A common method to assess the inhibitory potential of compounds like this compound on alanine racemase is a coupled enzyme assay.

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)

  • This compound (inhibitor)

  • Assay buffer (e.g., phosphate buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a stock solution of this compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, L-alanine, D-amino acid oxidase, HRP, and the HRP substrate to each well.

  • Add varying concentrations of this compound to the appropriate wells. Include a control group with no inhibitor.

  • Initiate the reaction by adding alanine racemase to all wells.

  • Incubate the plate at a controlled temperature (e.g., 37 °C).

  • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the activity of alanine racemase.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

G cluster_assay Alanine Racemase Activity L_Ala L-Alanine D_Ala D-Alanine L_Ala->D_Ala Alanine Racemase Pyruvate Pyruvate + H₂O₂ D_Ala->Pyruvate D-amino acid oxidase Signal Colorimetric/Fluorometric Signal Pyruvate->Signal HRP + Substrate Inhibitor This compound Inhibitor->L_Ala Inhibits

Figure 3: Coupled enzyme assay for Alanine Racemase inhibition.

Signaling Pathways and Logical Relationships

Extensive literature searches did not reveal any evidence of this compound directly modulating classical signaling pathways such as NF-κB, MAPK, or Akt. Its primary mechanism of action is the targeted inhibition of specific enzymes, leading to disruptions in metabolic pathways. The most well-documented effect is the inhibition of alanine racemase, which has significant downstream consequences for bacterial survival.

The logical relationship of this compound's metabolic impact is illustrated below.

G CA This compound AR Alanine Racemase CA->AR Inhibits D_Ala_Syn D-Alanine Synthesis AR->D_Ala_Syn Catalyzes Peptidoglycan Peptidoglycan Synthesis D_Ala_Syn->Peptidoglycan Required for Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan->Cell_Wall Maintains Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Disruption leads to

Figure 4: Metabolic impact of this compound via Alanine Racemase inhibition.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable tool for researchers in the fields of microbiology, enzymology, and drug development. Its well-defined mechanism of action as an inhibitor of alanine racemase makes it a useful probe for studying bacterial cell wall biosynthesis and a lead compound for the development of novel antibacterial agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, along with detailed protocols to facilitate its use in a research setting.

References

Direct Chlorination of Serine via Methyl Ester Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Chloroalanine from Serine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from serine, a critical starting material for various research and development applications. The document details established methodologies, including direct chlorination, a one-step synthesis utilizing N-chlorosuccinimide (NCS) and thiourea, and a stereospecific approach involving an N-carboxy anhydride (NCA) intermediate. Each method is presented with detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

This widely-used, two-step method involves the initial protection of the carboxylic acid functionality of serine as a methyl ester, followed by the chlorination of the hydroxyl group using thionyl chloride (SOCl₂). This approach is effective for producing 3-chloro-L-alanine methyl ester hydrochloride.

Experimental Protocol

Step 1: Synthesis of L-Serine Methyl Ester Hydrochloride

  • Into a suitable reaction vessel, add L-serine (e.g., 200 kg), methanol (e.g., 300 L), and recovered methanol from previous batches (e.g., 450 L).[1]

  • Cool the mixture to a temperature between 5-10°C.[2]

  • Slowly add thionyl chloride (e.g., 270 kg) dropwise, maintaining the temperature at approximately 14°C.[1]

  • After the addition is complete (which may take up to 8 hours), raise the temperature to 38°C and allow the reaction to proceed for 48 hours.[1][2]

  • Upon completion, cool the reaction mixture to induce crystallization.

  • Isolate the L-serine methyl ester hydrochloride product by centrifugation and dry the solid. The typical yield is around 98.1% with a purity of 99.1%.[1]

Step 2: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride

  • Add the L-serine methyl ester hydrochloride (e.g., 90 kg) to a second reactor containing chloroform (e.g., 700 L).[2]

  • Add thionyl chloride (e.g., 135 kg) dropwise while maintaining the temperature at 38°C.[2]

  • After the addition, implement a segmented temperature control reaction:

    • Maintain the temperature at 32°C for 1 hour.[2]

    • Increase the temperature to 38°C and hold for 1 hour.[2]

    • Increase the temperature to 48°C and hold for 4 hours.[2]

    • Finally, increase the temperature to 59°C and maintain for 12 hours.[2]

  • Once the reaction is complete, cool the mixture to 18°C.[2]

  • Add purified water (e.g., 800 mL) to the reaction mixture to separate the layers.[2]

  • Extract the aqueous phase twice with ice water (e.g., 200 mL each time).[2]

  • Combine the aqueous phases, which contain the 3-chloro-L-alanine methyl ester hydrochloride.

  • Cool the combined aqueous solution to induce crystallization.

  • Isolate the final product by filtration and vacuum dry the white solid. This process can yield a product with 97.3% yield and 98.5% purity.[2]

Quantitative Data Summary
StepProductYield (%)Purity (%)
1L-Serine Methyl Ester Hydrochloride98.199.1
23-Chloro-L-alanine Methyl Ester Hydrochloride97.398.5

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination A L-Serine in Methanol B Cool to 5-10°C A->B C Add Thionyl Chloride B->C D React at 38°C for 48h C->D E Crystallize & Isolate D->E F L-Serine Methyl Ester HCl E->F G L-Serine Methyl Ester HCl in Chloroform H Add Thionyl Chloride G->H I Segmented Temperature Reaction H->I J Aqueous Work-up I->J K Crystallize & Isolate J->K L 3-Chloro-L-alanine Methyl Ester HCl K->L

Caption: Workflow for the direct chlorination of serine.

One-Step Synthesis using N-Chlorosuccinimide (NCS) and Thiourea

This method offers a more direct and atom-economical route to this compound from serine. It proceeds under mild conditions and allows for the recycling of the succinimide by-product, making it an attractive option for industrial-scale production.

Experimental Protocol
  • In a 500 mL four-necked flask, combine serine (e.g., 50.0 g), dichloromethane (e.g., 200.0 g), and a thiourea derivative such as N,N'-dimethylthiourea (e.g., 23.0 g).[3]

  • Stir the mixture at room temperature for 30 minutes.[3]

  • While stirring rapidly, add N-chlorosuccinimide (NCS) (e.g., 95.4 g) dropwise.[3]

  • After the addition is complete, continue the reaction for an additional two hours.[3]

  • Remove the solvent by concentration under reduced pressure.

  • To the residue, add ethanol (e.g., 220.0 g) and stir for one hour.[3]

  • Collect the solid product by filtration, wash with a small amount of ethanol, and dry under vacuum to obtain 3-chloro-alanine.[3]

By-product Recycling:

  • The succinimide by-product can be recovered from the filtrate.

  • Dissolve the by-product in 4N sodium hydroxide.

  • Cool the solution to 0°C and introduce chlorine gas while stirring for 30 minutes.

  • The resulting solid N-chlorosuccinimide is collected by filtration, washed with cold water, and can be recrystallized.[3]

Quantitative Data Summary
Thiourea DerivativeSerine (g)Solvent (g)Thiourea Derivative (g)NCS (g)Product (g)Yield (%)
N,N'-dimethylthiourea50.0Dichloromethane (200.0)23.095.450.386.0
1,1,3,3-tetramethylthiourea50.0Dichloromethane (200.0)29.295.448.683.0
Thiourea50.0Dichloromethane (200.0)16.895.445.177.0

Reaction Pathway

G Serine Serine Intermediate Reactive Intermediate Serine->Intermediate Thiourea Thiourea Derivative Thiourea->Intermediate NCS N-Chlorosuccinimide NCS->Intermediate Solvent Dichloromethane (Solvent) Solvent->Intermediate Product This compound Intermediate->Product Succinimide Succinimide (By-product) Intermediate->Succinimide

Caption: One-step synthesis of this compound.

Stereospecific Synthesis via D-Serine-N-Carboxy Anhydride (NCA)

This method provides a route to the stereospecific synthesis of R-3-chloroalanine methyl ester hydrochloride from D-serine. It involves the formation of a D-serine-N-carboxy anhydride (NCA) intermediate, which is then chlorinated.

Experimental Protocol

Step 1: Formation of D-Serine-N-Carboxy Anhydride (NCA)

  • In a suitable reaction vessel, add D-serine (e.g., 105 g) to tetrahydrofuran (e.g., 500 mL).[4]

  • Add paraformaldehyde (e.g., 108 g to 135 g) and allow the reaction to proceed at room temperature for 0.5 to 3 hours.[4]

  • After the reaction, recover the tetrahydrofuran and crystallize the D-serine NCA from a small volume.[4]

Step 2: Conversion of NCA to R-3-Chloroalanine Methyl Ester Hydrochloride

  • Dissolve the D-serine NCA in methanol.[4]

  • Add thionyl chloride (e.g., 110 mL to 145 mL) and react at a temperature between 15°C and 25°C for 1 to 3 hours.[4]

  • Recover the methanol and add petroleum ether (e.g., 300 mL) to crystallize the R-3-chloroalanine methyl ester hydrochloride.[4]

Quantitative Data Summary
D-Serine (g)Paraformaldehyde (g)Reaction Time (Step 1, h)Thionyl Chloride (mL)Reaction Temp (Step 2, °C)Reaction Time (Step 2, h)Product (g)Purity (%)Yield (%)
1051082110151160.9299.42191.93
1051260.5130203166.8799.48893.11
1051353145252165.6399.52694.72

Logical Relationship Diagram

G DSerine D-Serine NCA D-Serine-N-Carboxy Anhydride (NCA) DSerine->NCA + Paraformaldehyde Paraformaldehyde Paraformaldehyde THF Tetrahydrofuran THF->NCA Product R-3-Chloroalanine Methyl Ester Hydrochloride NCA->Product + Thionyl Chloride Methanol Methanol Methanol->Product ThionylChloride Thionyl Chloride

Caption: Synthesis via NCA intermediate.

Product Characterization

The final product, this compound or its ester hydrochloride, is a white, water-soluble solid.[5] Proper characterization is essential to confirm its identity and purity.

Spectroscopic Data
  • ¹³C NMR (for 3-Chloro-L-alanine hydrochloride): Spectral data is available and can be used for structural confirmation.[6]

  • Physical Properties: The melting point of this compound is reported to be in the range of 166–167 °C.[5]

This guide provides foundational information for the synthesis of this compound from serine. Researchers are encouraged to consult the cited patent literature for further details and to adapt these protocols to their specific laboratory conditions and scale requirements. As with all chemical syntheses, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood, especially when handling reagents like thionyl chloride.

References

3-Chloroalanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloroalanine, a non-proteinogenic amino acid, for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and significant role as an enzyme inhibitor with potential therapeutic applications.

Core Properties of this compound

This compound is a halogenated derivative of the amino acid alanine.[1] It exists as a white, water-soluble solid.[2] The L-enantiomer is commonly studied for its biological activities.

Identifier Value Source
CAS Number (L-isomer) 2731-73-9[2]
Molecular Formula C3H6ClNO2[2]
Molecular Weight 123.54 g/mol [2]
Physicochemical Properties Value Source
Appearance White solid[2]
Melting Point 166–167 °C[2]
Solubility Water-soluble[2]

Synthesis of this compound

A common method for the synthesis of this compound involves the direct conversion of serine using thiourea and N-chlorosuccinimide (NCS) under mild conditions. This process is economical and atom-efficient.[3]

Experimental Protocol: Synthesis from Serine

Objective: To synthesize this compound from L-serine.

Materials:

  • L-serine

  • Dichloromethane

  • Thiourea

  • N-chlorosuccinimide (NCS)

  • Ethanol

Procedure:

  • In a 500 mL four-necked flask, add 50.0 g of serine and 200.0 g of dichloromethane.

  • Add 16.8 g of thiourea to the mixture.

  • Stir the mixture at room temperature for 30 minutes.

  • Under rapid stirring, add 95.4 g of N-chlorosuccinimide dropwise.

  • Maintain the reaction for two hours after the addition is complete.

  • Remove the solvent by vacuum concentration.

  • Add 220.0 g of ethanol to the residue and stir for 1 hour.

  • Filter the mixture. The solid is washed with a small amount of ethanol.

  • The resulting solid product, 3-chloro-alanine, is dried under a vacuum.[3]

Synthesis_of_3_Chloroalanine Serine Serine Intermediate Intermediate Complex Serine->Intermediate + Thiourea Product This compound Intermediate->Product Nucleophilic Substitution Byproduct Succinimide Intermediate->Byproduct NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Thiourea Thiourea (catalyst)

Synthesis of this compound from Serine.

Biochemical Applications and Mechanism of Action

This compound is a notable enzyme inhibitor, targeting several key enzymes in metabolic pathways. This inhibitory action forms the basis of its potential therapeutic applications, particularly in oncology and as an antimicrobial agent.

Enzyme Inhibition

This compound acts as a competitive inhibitor for several enzymes crucial for cellular metabolism.[4]

Enzyme Inhibited Significance of Inhibition Source
Alanine Aminotransferase (ALAT) Crucial for amino acid metabolism and gluconeogenesis; inhibition can suppress tumor progression.[4][5]
Alanine Racemase Essential for bacterial cell wall synthesis, making it a target for antibacterial agents.[5][6]
Threonine Deaminase Disrupts amino acid biosynthesis in bacteria.[5][6]
Serine Palmitoyltransferase (SPT) Rate-limiting enzyme in sphingolipid biosynthesis; inhibition affects lipid metabolism and cell signaling.[4]
Alanine-valine transaminase (Transaminase C) Reversible inhibition contributes to the isoleucine-plus-valine requirement in E. coli in the presence of β-Chloro-L-alanine.[7]

The mechanism of action against cancer cells often involves the disruption of energy production pathways. By inhibiting Alanine Aminotransferase (ALAT), this compound blocks the conversion of alanine to pyruvate, a key step in cellular respiration and glucose metabolism. This is particularly effective against rapidly proliferating cancer cells that heavily rely on glycolysis.[4]

Enzyme_Inhibition_Pathway cluster_cell Cellular Metabolism Alanine Alanine Pyruvate Pyruvate Alanine->Pyruvate transamination Energy Cellular Energy Production (Glycolysis, Gluconeogenesis) Pyruvate->Energy ALAT Alanine Aminotransferase (ALAT) ALAT->Alanine Chloroalanine This compound Chloroalanine->ALAT Inhibits

Inhibition of ALAT by this compound.

Use in Chiral Synthesis

Racemic mixtures of this compound are valuable starting materials for the enzymatic synthesis of specific enantiomers of other amino acids. This is achieved using stereospecific enzymes that act on only one enantiomer.[5]

Experimental Protocol: Enzymatic Synthesis of D-Cysteine

Objective: To synthesize D-cysteine from racemic this compound.

Enzyme: 3-chloro-D-alanine chloride-lyase from Pseudomonas putida CR 1-1.[5]

Procedure:

  • A racemic mixture of this compound is used as the starting material.

  • The enzyme 3-chloro-D-alanine chloride-lyase specifically catalyzes the β-replacement reaction of the D-enantiomer (3-chloro-D-alanine) with sodium hydrosulfide.

  • This reaction produces D-cysteine.

  • To prevent the degradation of the unreacted L-enantiomer (3-chloro-L-alanine) by other enzymes, the bacterial cells can be treated with phenylhydrazine.

  • This treatment allows for a high conversion of 3-chloro-D-alanine to D-cysteine while enabling the recovery of a significant portion of the unreacted 3-chloro-L-alanine.[5]

Chiral_Synthesis Racemic Racemic this compound (D- and L-isomers) Enzyme 3-chloro-D-alanine chloride-lyase Racemic->Enzyme D_Cysteine D-Cysteine Enzyme->D_Cysteine β-replacement with Sodium Hydrosulfide L_Chloroalanine L-Chloroalanine (unreacted) Enzyme->L_Chloroalanine

Enzymatic Synthesis of D-Cysteine.

References

An In-depth Technical Guide to the Solubility of 3-Chloroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloroalanine in water and organic solvents. Due to its structural similarity to the natural amino acid alanine, this compound is a compound of interest in various research and development areas, including its use as an enzyme inhibitor and a building block in chemical synthesis. A thorough understanding of its solubility is critical for its application in experimental biology and drug development, underpinning formulation, delivery, and bioavailability.

Physicochemical Properties of this compound

This compound is an unnatural amino acid existing as a white, crystalline solid.[1] Its structure, featuring both a polar amino and a carboxyl group, as well as a halogenated side chain, dictates its solubility characteristics. The zwitterionic nature of this compound at physiological pH significantly influences its interaction with different solvents.

Quantitative Solubility Data

The available quantitative solubility data for this compound and its hydrochloride salt are summarized below. It is important to note that while data in aqueous media and dimethyl sulfoxide (DMSO) are available, specific quantitative solubility data for this compound in a broad range of common organic solvents such as ethanol, methanol, and acetone are not readily found in publicly accessible literature. The data for the hydrochloride salt is included as it is a common form for handling and formulation.

CompoundSolventTemperatureSolubilityMolar Solubility (approx.)
β-Chloro-L-alanine WaterNot Specified≥ 30 mg/mL≥ 242.8 mM
3-Chloro-L-alanine Hydrochloride WaterNot Specified≥ 100 mg/mL≥ 625.0 mM
3-Chloro-L-alanine Hydrochloride DMSONot Specified100 mg/mL*625.0 mM

*Note: Sonication is required to achieve this solubility in DMSO. The "≥" symbol indicates that the saturation point was not reached at this concentration.[2]

Solubility in Water and Organic Solvents

Water: this compound is described as a water-soluble solid.[1] This is consistent with the general solubility of small amino acids, where the polar amino and carboxyl groups can form hydrogen bonds with water molecules. The available quantitative data confirms its high solubility in aqueous solutions.[2]

Organic Solvents: The solubility of amino acids in organic solvents is generally much lower than in water and is highly dependent on the polarity of the solvent.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While specific data is scarce, it can be inferred that this compound has limited solubility in alcohols. Generally, the solubility of amino acids decreases as the concentration of the organic co-solvent in water increases.[3] The presence of the polar functional groups allows for some interaction, but the overall solvation is less favorable compared to water. One source indicates that the melting point of 3-Chloro-L-alanine was determined in a solvent mixture of ethanol and water, which qualitatively suggests some degree of solubility in ethanol.[4]

  • Polar Aprotic Solvents (e.g., DMSO): As indicated in the table, 3-chloro-L-alanine hydrochloride exhibits high solubility in DMSO, a strong polar aprotic solvent.[2] This is a common characteristic for many drug candidates and polar organic molecules.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to its polar and zwitterionic nature, this compound is expected to be virtually insoluble in non-polar organic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for key experiments to assess the solubility of a compound like this compound.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This is the gold-standard method for determining the intrinsic solubility of a compound at equilibrium.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Vials with screw caps

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • After the incubation period, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. To remove any undissolved solid, either centrifuge the sample at high speed and collect the supernatant, or filter the sample through a 0.22 µm filter.

  • Quantify the concentration of this compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV).

  • The determined concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.

Kinetic Solubility Determination

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated solution of the compound in DMSO.

Materials:

  • A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • 96-well plates (UV-transparent for analysis).

  • Plate reader or other analytical instrument capable of detecting precipitation.

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution.

  • Add a small volume of each dilution to the wells of a 96-well plate.

  • Rapidly add the aqueous buffer to each well. The final DMSO concentration is typically kept low (e.g., 1-5%).

  • Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.

  • Measure the turbidity or light scattering in each well using a plate reader to detect precipitation.

  • The highest concentration that does not show precipitation is reported as the kinetic solubility.

Visualizations

The following diagrams illustrate key concepts and workflows related to solubility determination.

Solubility_Testing_Workflow cluster_0 Initial Screening cluster_1 Detailed Characterization cluster_2 Analysis & Application kinetic Kinetic Solubility Assay (High-Throughput) thermodynamic Thermodynamic Solubility (Shake-Flask Method) kinetic->thermodynamic For promising candidates qualitative Qualitative Assessment (e.g., visual in various solvents) qualitative->kinetic ph_solubility pH-Solubility Profile thermodynamic->ph_solubility data_analysis Data Analysis & Structure-Solubility Relationship ph_solubility->data_analysis formulation Formulation Development data_analysis->formulation

Caption: A logical workflow for assessing the solubility of a compound.

Solvent_Polarity_and_Solubility cluster_0 Solvent Polarity Spectrum nonpolar Non-Polar (e.g., Hexane) aprotic Polar Aprotic (e.g., DMSO) protic Polar Protic (e.g., Water, Ethanol) compound This compound (Zwitterionic, Polar) compound->nonpolar Very Low to Insoluble (Unfavorable Interactions) compound->aprotic Moderate to High Solubility (Dipole-Dipole Interactions) compound->protic High Solubility (Hydrogen Bonding)

Caption: Relationship between solvent polarity and this compound solubility.

References

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloroalanine, a non-proteinogenic amino acid of interest in various research and development fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, including experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data have been reported, primarily for the hydrochloride salt of L-3-Chloroalanine.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Chloro-L-alanine hydrochloride provides characteristic signals for the protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride [1][2]

Chemical Shift (ppm)MultiplicityAssignment
~4.1Tripletα-H
~3.8Doubletβ-H₂

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound.

Table 2: ¹³C NMR Spectroscopic Data for 3-Chloro-L-alanine Hydrochloride [3]

Chemical Shift (ppm)Assignment
~170C=O (Carboxyl)
~55
~45

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by experimental conditions.

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of amino acid hydrochlorides is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-L-alanine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration may be adjusted to ensure adequate signal-to-noise ratio.

  • Internal Standard: An internal standard, such as tetramethylsilane (TMS), is typically added for referencing the chemical shifts.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional NMR experiments.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Standard Addition of Internal Standard Dissolution->Standard NMR_Spectrometer NMR Spectrometer Standard->NMR_Spectrometer Acquisition Acquire FID NMR_Spectrometer->Acquisition Processing Fourier Transform, Phasing, Baseline Correction Acquisition->Processing Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Processing->Analysis Mass_Spec_Fragmentation Proposed Fragmentation Pathway of this compound M [C₃H₆ClNO₂]⁺˙ m/z = 123/125 F1 [C₂H₆ClN]⁺˙ m/z = 79/81 (- COOH) M->F1 F2 [C₂H₃O]⁺ m/z = 43 (- CH₂ClN) M->F2 F3 [CH₂Cl]⁺ m/z = 49/51 (- C₂H₄NO₂) M->F3 F4 [C₂H₄N]⁺ m/z = 42 (- CH₂ClO₂) F1->F4 - Cl

References

Unveiling 3-Chloroalanine: A Technical Guide on its Origins, Biological Activity, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – Long considered a synthetic anomaly, the amino acid analog 3-chloroalanine has garnered significant interest within the scientific community for its potent biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its synthetic nature, its powerful role as an enzyme inhibitor, and the broader context of enzymatic halogenation in nature. While extensive research has not identified this compound as a naturally occurring free amino acid, its synthetic utility and the existence of chlorinated biosynthetic intermediates in nature underscore its importance in biochemical research.

The Synthetic Origin of this compound

Contrary to the vast array of naturally occurring organochlorine compounds, this compound is predominantly recognized as an "unnatural" or "non-proteinogenic" amino acid.[1][2][3] The primary and most common method for its synthesis involves the chlorination of the amino acid serine.[2] This process allows for the production of both D- and L-isomers of this compound, which exhibit distinct biological activities.

While free this compound has not been isolated from natural sources, the burgeoning field of natural product biosynthesis has revealed the fascinating concept of "cryptic halogenation." In these pathways, a halogen atom is transiently incorporated into a biosynthetic intermediate to facilitate subsequent chemical transformations, such as cyclopropanation, before being eliminated in the final natural product.[4] This raises the intriguing, albeit unproven, possibility that this compound or its derivatives could exist as highly transient intermediates in the biosynthesis of certain natural products.

Mechanism of Action: A Potent Inhibitor of Bacterial Enzymes

The significant biological activity of this compound lies in its ability to act as a potent, mechanism-based inhibitor of several crucial bacterial enzymes, many of which are dependent on the cofactor pyridoxal-5'-phosphate (PLP). The general mechanism of inhibition involves the enzyme's catalytic machinery abstracting a proton from the α-carbon of this compound, leading to the β-elimination of hydrogen chloride. This elimination reaction forms a highly reactive amino-acrylate intermediate. This intermediate can then irreversibly modify the enzyme, typically by forming a covalent bond with the PLP cofactor or a nucleophilic amino acid residue in the active site, leading to inactivation of the enzyme.

dot

Enzyme_Inhibition_Assay_Workflow A Enzyme Purification B Enzyme Activity Assay Development A->B C Incubation of Enzyme with this compound B->C D Measurement of Residual Enzyme Activity C->D E Determination of Kinetic Parameters (Ki, kinact) D->E Enzymatic_Halogenation_Pathways cluster_FAD Flavin-Dependent Halogenases cluster_Fe Non-Heme Iron Halogenases Halide Halide Ion (X⁻) FAD_Enzyme FAD-Halogenase Halide->FAD_Enzyme Fe_Enzyme Fe(II)/α-KG Halogenase Halide->Fe_Enzyme FAD_Intermediate [FAD-OOH-X] FAD_Enzyme->FAD_Intermediate Oxidation FAD_Product Halogenated Product FAD_Intermediate->FAD_Product Electrophilic Halogenation Fe_Intermediate Fe(IV)=O Fe_Enzyme->Fe_Intermediate Oxidative Decarboxylation Fe_Product Halogenated Product Fe_Intermediate->Fe_Product Radical Halogenation

References

3-Chloroalanine: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-Chloroalanine (CAS: 2731-73-9), a non-proteinogenic amino acid utilized in various research and development applications. This document consolidates available safety data to offer clear, actionable guidance for laboratory personnel. It outlines potential hazards, recommended personal protective equipment (PPE), first aid procedures, and protocols for storage, handling, and disposal. The information herein is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

3-Chloro-L-alanine is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation to the skin and eyes.[1] While comprehensive toxicological data is not fully available, the existing classifications warrant careful handling and adherence to safety protocols.

GHS Classification: [1]

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]

Signal Word: Warning[1]

Hazard Statements: [1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Chloro-L-alanine is provided in the table below. This information is essential for safe handling and storage.

PropertyValueReference
CAS Number 2731-73-9[2]
Molecular Formula C₃H₆ClNO₂
Molecular Weight 123.54 g/mol
Appearance White to off-white solid/powder[2]
Melting Point 156-157 °C[2]
Boiling Point 243.6 °C at 760 mmHg[2]
Flash Point 101.1 °C[2]
Solubility Slightly soluble in DMSO and water.[2]
Storage Temperature Store at 0°C

Toxicological Information

Quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for oral, dermal, and inhalation routes, are not available in the reviewed literature. Similarly, specific data on carcinogenicity, mutagenicity, and reproductive toxicity are not listed. Due to the lack of comprehensive data, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area.[2]

  • A chemical fume hood is recommended for procedures that may generate dust or aerosols.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure. The following PPE is mandatory when handling this compound:

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and irritation.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator should be used if engineering controls are insufficient to maintain airborne concentrations below exposure limits or if irritation is experienced.Prevents respiratory tract irritation from dust or aerosols.
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust.

  • Wash hands thoroughly after handling.[4]

  • Do not eat, drink, or smoke in laboratory areas.[4]

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a cool, dry place.

  • Store away from incompatible materials such as strong oxidizing agents.[3][4]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Inhalation
  • Remove the individual to fresh air immediately.[2]

  • If breathing is difficult, administer oxygen.[2]

  • If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. [2]

  • Seek immediate medical attention.

Skin Contact
  • Immediately remove all contaminated clothing.[2]

  • Flush the affected skin with plenty of soap and water for at least 15 minutes.[2]

  • If skin irritation occurs, seek medical attention.

Eye Contact
  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses, if present and easy to do. Continue rinsing.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

FirstAidWorkflow cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion cluster_medical Medical Attention Exposure Exposure to this compound Occurs Assess Assess Route of Exposure Exposure->Assess Inhalation Move to Fresh Air Assess->Inhalation Inhalation Skin Remove Contaminated Clothing Assess->Skin Skin Eye Flush Eyes with Water (15 min) Assess->Eye Eye Ingestion Rinse Mouth with Water Assess->Ingestion Ingestion Breathing Breathing Difficult? Inhalation->Breathing Oxygen Administer Oxygen Breathing->Oxygen Yes NoBreathing Not Breathing? Breathing->NoBreathing No Medical Seek Immediate Medical Attention Oxygen->Medical CPR Artificial Respiration (No Mouth-to-Mouth) NoBreathing->CPR Yes NoBreathing->Medical No CPR->Medical Wash Wash with Soap & Water (15 min) Skin->Wash Wash->Medical Lenses Remove Contact Lenses Eye->Lenses Lenses->Medical Vomit Do NOT Induce Vomiting Ingestion->Vomit Vomit->Medical

Caption: First aid workflow for this compound exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3][4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions:

    • Evacuate personnel to a safe area.

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment (as outlined in Section 4.2).

    • Avoid dust formation.

  • Environmental Precautions:

    • Prevent the substance from entering drains, surface water, or groundwater.

  • Methods for Cleaning Up:

    • For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.

    • Avoid raising dust.

    • Clean the spill area thoroughly with soap and water.

Disposal Considerations

All waste disposal practices must comply with federal, state, and local regulations.

  • Product Disposal: Unused or waste this compound should be disposed of as chemical waste. This may involve sending it to a licensed chemical destruction facility.

  • Contaminated Packaging: Empty containers should be triple-rinsed with an appropriate solvent and disposed of in accordance with institutional guidelines. Do not reuse empty containers.

Conclusion

This compound presents moderate hazards, primarily as a skin, eye, and respiratory irritant. While comprehensive toxicological data is limited, a conservative and cautious approach to handling is essential. Strict adherence to the engineering controls, personal protective equipment guidelines, and handling protocols outlined in this guide will significantly mitigate the risks associated with its use in a research and development setting. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before working with this compound.

References

An In-depth Technical Guide to the Basic Biological Effects of 3-Chloroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine (3-CA) is a synthetic amino acid analogue of alanine that has garnered significant interest in biochemical and pharmaceutical research.[1] Its structural similarity to natural amino acids allows it to interact with various enzymes, often leading to potent and specific inhibition. This technical guide provides a comprehensive overview of the fundamental biological effects of this compound, with a focus on its molecular mechanisms of action, quantitative data on its biological activities, and detailed experimental protocols for its study.

Mechanism of Action: Enzyme Inhibition

The primary biological effect of this compound stems from its ability to act as an inhibitor of several enzymes, particularly those dependent on the cofactor pyridoxal 5'-phosphate (PLP).[2][3] PLP is a versatile cofactor essential for a wide range of enzymatic reactions involving amino acids.[4][5][6][7]

Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes

This compound functions as a "suicide substrate" or mechanism-based inactivator for many PLP-dependent enzymes.[2][8][9] The inactivation process typically involves the following steps:

  • Formation of an External Aldimine: The amino group of this compound displaces the active site lysine residue of the enzyme, forming a Schiff base (external aldimine) with the PLP cofactor.

  • Enzyme-Catalyzed Elimination: The enzyme's catalytic machinery facilitates the elimination of the chlorine atom from the β-carbon of this compound.

  • Formation of a Reactive Intermediate: This elimination results in the formation of a highly reactive α,β-unsaturated imine intermediate.

  • Covalent Modification: A nucleophilic residue in the enzyme's active site attacks this reactive intermediate, leading to the formation of a stable, covalent bond between the inhibitor and the enzyme. This covalent modification results in the irreversible inactivation of the enzyme.[2]

A diagram illustrating this general mechanism is provided in the visualization section (Figure 2).

Key Enzyme Targets

Several critical enzymes are targeted by this compound, leading to its diverse biological effects:

  • Alanine Racemase: This bacterial enzyme is a prime target of this compound.[10][11][12][13] Alanine racemase catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls.[14][15][16][17] By irreversibly inhibiting alanine racemase, this compound depletes the intracellular pool of D-alanine, thereby disrupting cell wall synthesis and leading to bacterial cell lysis.[7][11] This is the primary basis for its antibacterial activity.

  • Transaminases (Aminotransferases): this compound inhibits various transaminases, which are crucial for amino acid metabolism.[13][18][19][20] These include:

    • Branched-Chain Amino Acid Transaminase (Transaminase B): Inhibition of this enzyme contributes to the requirement of isoleucine and valine for the growth of some bacteria in the presence of this compound.[10][14]

    • Alanine-Valine Transaminase (Transaminase C): Reversible inhibition of this enzyme also plays a role in the isoleucine and valine auxotrophy induced by this compound in E. coli.[10][13]

    • D-Amino Acid Transaminase: The D-isomer of this compound is a potent inhibitor of this enzyme.[21]

    • Aspartate Aminotransferase and Glutamate-Pyruvate Transaminase are also reported as targets.[2][18][20]

  • Threonine Deaminase: This enzyme, involved in the biosynthesis of isoleucine, is reversibly inhibited by this compound.[10][14]

  • L-Aspartate-β-Decarboxylase: this compound has been shown to interact with and inhibit this enzyme.[10][22]

Biological Effects

Antibacterial Activity

The most prominent biological effect of this compound is its antibacterial activity, which is a direct consequence of the inhibition of alanine racemase and subsequent disruption of peptidoglycan synthesis.[10][11][13][23] It exhibits activity against a range of Gram-positive and Gram-negative bacteria.[23] However, resistance can emerge, for instance, through the expression of enzymes like L-methionine-α-deamino-γ-mercaptomethane-lyase, which can degrade this compound.[24]

Effects on Amino Acid Metabolism

By inhibiting various transaminases and other enzymes involved in amino acid biosynthesis, this compound can significantly perturb cellular amino acid pools.[10][13][14] This can lead to auxotrophies for specific amino acids, as seen with the isoleucine and valine requirement in the presence of this compound.[10][13][14]

Cytotoxicity and Genotoxicity

While primarily studied for its antimicrobial properties, the interaction of this compound with essential enzymes raises concerns about its potential cytotoxicity to mammalian cells. Data on its genotoxicity is limited, and further investigation is required to fully characterize its safety profile for potential therapeutic applications.

Quantitative Data

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Enzyme Inhibition Data for this compound

Enzyme TargetOrganism/SourceInhibitor IsomerInhibition TypeKi ValueIC50 ValueReference(s)
Alanine RacemaseEscherichia coliL-isomerIrreversible--[12]
D-Amino Acid TransaminaseBacillus sphaericusD-isomerCompetitive10 µM-[21]
Transaminase BSalmonella typhimuriumL-isomerIrreversible--[14]
Alanine-Valine Transaminase (Transaminase C)Escherichia coli K-12L-isomerReversible--[13]
Threonine DeaminaseSalmonella typhimuriumL-isomerReversible--[14]

Note: "-" indicates that a specific value was not reported in the cited literature.

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesMIC (Minimum Inhibitory Concentration)Reference(s)
Diplococcus pneumoniaeNot specified, but effective in vivo[7][11]
Streptococcus pyogenesNot specified, but effective in vivo[7][11]
Bacillus subtilisNot specified, but growth inhibited[7][11]
Escherichia coliSensitive to 1 mM[24]
Streptococcus mutansSensitive to 1 mM[24]
Fusobacterium nucleatumResistant to 1 mM[24]
Porphyromonas gingivalisResistant to 1 mM[24]

Table 3: Toxicity Data for this compound

Assay TypeOrganism/Cell LineEndpointValueReference(s)
Acute ToxicityMiceLD50 (in vivo)Data not consistently available[7][11]
CytotoxicityMammalian cell linesIC50Data requires further investigation[25][26]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of this compound.

Protocol for Determining the Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[11][22][27][28]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution (e.g., 100 mM in sterile water or appropriate buffer)

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension 1:150 in fresh MHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.

  • Prepare Serial Dilutions of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the final bacterial density will be approximately 5 x 105 CFU/mL.

    • Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader to quantify bacterial growth.

Protocol for Enzyme Inhibition Assay (Alanine Racemase)

This protocol outlines a general method to determine the inhibitory effect of this compound on alanine racemase.[2][29][30]

Materials:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-amino acid oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or a similar HRP substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microtiter plate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in the reaction buffer.

    • Prepare solutions of L-alanine, D-amino acid oxidase, HRP, and Amplex Red in the reaction buffer.

  • Assay Setup:

    • In a 96-well plate, set up reactions containing the reaction buffer, a fixed concentration of L-alanine, D-amino acid oxidase, HRP, and Amplex Red.

    • Add varying concentrations of this compound to the test wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a defined period if investigating time-dependent inhibition.

  • Initiate the Reaction:

    • Initiate the reaction by adding a fixed amount of alanine racemase to each well.

  • Kinetic Measurement:

    • Immediately place the plate in a plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the HRP substrate. The rate of fluorescence increase is proportional to the rate of D-alanine production.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the progress curves.

    • Plot the reaction velocity as a function of the this compound concentration to determine the IC50 value.

    • To determine the Ki, perform the assay at multiple substrate (L-alanine) and inhibitor (this compound) concentrations. Analyze the data using Michaelis-Menten kinetics and appropriate models for irreversible or reversible inhibition (e.g., Lineweaver-Burk or Dixon plots, or non-linear regression analysis).[1][2][12][29][30]

Protocol for Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[15][16][17][31]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (sterile-filtered)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).[25][26]

Visualizations

Bacterial Peptidoglycan Synthesis Pathway

Peptidoglycan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA, MurB MurG MurG UDP_GlcNAc->MurG UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE MraY MraY UDP_MurNAc_pentapeptide->MraY L_Ala L-Alanine Alanine_Racemase Alanine Racemase L_Ala->Alanine_Racemase D_Ala D-Alanine D_Ala_D_Ala_ligase D-Ala-D-Ala Ligase D_Ala->D_Ala_D_Ala_ligase Alanine_Racemase->D_Ala D_Ala_D_Ala D-Ala-D-Ala D_Ala_D_Ala_ligase->D_Ala_D_Ala D_Ala_D_Ala->UDP_MurNAc_pentapeptide MurF Mur_ligases Mur Ligases (C-F) Lipid_I Lipid I Lipid_I->MurG Lipid_II Lipid II Flippase Flippase (MurJ) Lipid_II->Flippase Bactoprenol Bactoprenol-P Bactoprenol->MraY MraY->Lipid_I MurG->Lipid_II Transglycosylase Transglycosylase Flippase->Transglycosylase Growing_Peptidoglycan Growing Peptidoglycan Chain Transpeptidase Transpeptidase Growing_Peptidoglycan->Transpeptidase Transglycosylase->Growing_Peptidoglycan Polymerization Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross_linked_Peptidoglycan Cross-linking Chloroalanine This compound Chloroalanine->Alanine_Racemase

Figure 1: Simplified workflow of bacterial peptidoglycan synthesis and the point of inhibition by this compound.

Mechanism of Suicide Inhibition of PLP-Dependent Enzymes

Suicide_Inhibition Enzyme_PLP Enzyme-PLP Internal Aldimine (Active Enzyme) External_Aldimine External Aldimine with This compound Enzyme_PLP->External_Aldimine Transimination Reactive_Intermediate Reactive α,β-Unsaturated Imine Intermediate External_Aldimine->Reactive_Intermediate Enzyme-catalyzed β-elimination Inactive_Enzyme Covalently Modified Inactive Enzyme Reactive_Intermediate->Inactive_Enzyme Nucleophilic Attack Chloride Cl- Reactive_Intermediate->Chloride Chloroalanine This compound Chloroalanine->External_Aldimine Lysine Enzyme Lysine Residue Lysine->Enzyme_PLP Nucleophile Enzyme Nucleophile (e.g., Cys, His) Nucleophile->Inactive_Enzyme

Figure 2: General mechanism of suicide inhibition of a PLP-dependent enzyme by this compound.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Prepare 2-fold Serial Dilutions of this compound in 96-well plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 3: A simplified experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound serves as a powerful tool for studying bacterial physiology and enzyme mechanisms. Its well-defined mode of action, primarily through the irreversible inhibition of alanine racemase, makes it a valuable lead compound in the development of novel antibacterial agents. However, a thorough understanding of its effects on other host enzymes and its overall toxicity profile is crucial for its translation into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols for 3-Chloroalanine as an Alanine Racemase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alanine racemase (Alr) is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall. The absence of this enzyme in humans makes it an attractive target for the development of novel antibacterial agents. 3-Chloroalanine, an unnatural amino acid, has been identified as a potent inhibitor of alanine racemase, demonstrating significant promise in the field of antimicrobial research and drug development. Both the D- and L-isomers of β-chloroalanine have been shown to inhibit the growth of various bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1]. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this compound as an inhibitor of alanine racemase.

Mechanism of Action

This compound acts as a mechanism-based inhibitor, also known as a suicide inhibitor, of alanine racemase. The inactivation of the Salmonella typhimurium dadB alanine racemase by both D- and L-isomers of β-chloroalanine has been studied[2]. The enzyme recognizes this compound as a substrate and initiates a catalytic process. This process, however, leads to the formation of a reactive intermediate that covalently binds to the pyridoxal phosphate (PLP) cofactor and/or an active site residue, leading to the irreversible inactivation of the enzyme. Studies with extracts of E. coli and B. subtilis treated with β-chloro-D-alanine showed a 90-95% inhibition of alanine racemase activity[1]. This inhibition disrupts the supply of D-alanine, thereby interfering with peptidoglycan synthesis and ultimately leading to bacterial cell death.

Data Presentation

Quantitative Inhibition Data

While specific IC50 and Ki values for this compound against alanine racemase from various bacterial species are not extensively reported in the readily available literature, the following table summarizes the available quantitative and semi-quantitative data on its inhibitory activity.

InhibitorTarget EnzymeBacterial SpeciesInhibition DataReference
β-Chloro-D-alanineAlanine RacemaseE. coli & B. subtilis90-95% inhibition of enzyme activity in cell extracts[1]
β-Chloro-L-alanineAlanine RacemaseE. coli JSR-OTime-dependent inactivation[3]
D-Chlorovinylglycine (analog)Alanine RacemaseE. coli BSecond-order rate constant (k_inact) = 122 ± 14 M⁻¹s⁻¹[4]
Minimum Inhibitory Concentration (MIC) Data

The antibacterial efficacy of this compound is demonstrated by its ability to inhibit the growth of various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundData not readily available--
Related compounds have shown broad-spectrum activityVarious Gram-positive and Gram-negative bacteria-[5]

Note: Specific MIC values for this compound against a range of bacteria are not consistently reported in the reviewed literature. Researchers are encouraged to determine these values experimentally for their specific strains of interest.

Experimental Protocols

In Vitro Alanine Racemase Activity Assay (Enzyme-Coupled Assay)

This protocol describes a common method to measure the activity of alanine racemase by coupling the production of L-alanine from D-alanine to the reduction of NAD+ by L-alanine dehydrogenase.

Materials:

  • Purified alanine racemase

  • D-alanine

  • L-alanine dehydrogenase

  • NAD+

  • Tricine buffer (100 mM, pH 9.1)

  • This compound (inhibitor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM Tricine/NaOH (pH 9.1), 10 mM NAD+, and 0.15 units of L-alanine dehydrogenase.

  • Substrate and Inhibitor Addition: Add D-alanine to the reaction mixture at various concentrations (e.g., 0.1–2.0 mM). For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for a specific time before adding the substrate.

  • Initiate the Reaction: Start the reaction by adding a known amount of purified alanine racemase (e.g., 100-500 ng/mL) to the reaction mixture. The final volume should be consistent for all reactions (e.g., 1 mL).

  • Monitor the Reaction: Immediately place the reaction mixture in a spectrophotometer and monitor the increase in absorbance at 340 nm at 37°C for a set period (e.g., 10 minutes). The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a specific bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Incubator

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in MHB to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Inhibitor: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of concentrations.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (bacteria in MHB without inhibitor) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

In Vivo Antibacterial Activity in a Mouse Myositis Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a mouse model of bacterial infection.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Bacterial strain (e.g., E. coli) cultured to mid-log phase

  • This compound solution for injection (sterile)

  • Phosphate-buffered saline (PBS)

  • Anesthesia

  • Surgical tools

  • Homogenizer

  • Agar plates for bacterial enumeration

Procedure:

  • Infection: Anesthetize the mice and induce a localized muscle infection by injecting a specific number of colony-forming units (CFU) of the bacterial strain (e.g., 1 x 10^7 CFU) into the thigh muscle.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., intraperitoneal or intravenous injection). A control group should receive a vehicle control (e.g., PBS).

  • Monitoring: Monitor the health of the mice over a specific period (e.g., 24-48 hours).

  • Bacterial Load Determination: At the end of the experiment, euthanize the mice and aseptically collect the infected muscle tissue. Homogenize the tissue in sterile PBS.

  • Enumeration: Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates. Incubate the plates and count the number of CFU to determine the bacterial load in the infected tissue.

  • Data Analysis: Compare the bacterial loads between the treated and control groups to assess the in vivo efficacy of this compound.

Visualizations

Signaling Pathway: Peptidoglycan Biosynthesis and Alanine Racemase Inhibition

Peptidoglycan_Biosynthesis L_Alanine L-Alanine Alanine_Racemase Alanine Racemase (Alr) L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine D_Ala_D_Ala D-Ala-D-Ala D_Alanine->D_Ala_D_Ala Alanine_Racemase->D_Alanine Product Inactive_Alr Inactive Alr Alanine_Racemase->Inactive_Alr Irreversible Inactivation Chloroalanine This compound Chloroalanine->Alanine_Racemase Inhibitor UDP_MurNAc_peptide UDP-MurNAc-pentapeptide D_Ala_D_Ala->UDP_MurNAc_peptide Peptidoglycan Peptidoglycan (Cell Wall) UDP_MurNAc_peptide->Peptidoglycan

Caption: Inhibition of peptidoglycan synthesis by this compound.

Experimental Workflow: In Vitro Alanine Racemase Inhibition Assay

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mixture (Buffer, NAD+, L-Ala Dehydrogenase) Start->Prepare_Reagents Add_Inhibitor Add varying concentrations of This compound Prepare_Reagents->Add_Inhibitor Pre_incubation Pre-incubate Enzyme with Inhibitor Add_Inhibitor->Pre_incubation Add_Substrate Add D-Alanine Pre_incubation->Add_Substrate Measure_Absorbance Monitor Absorbance at 340 nm (NADH formation) Add_Substrate->Measure_Absorbance Analyze_Data Calculate Initial Velocities and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship: Mechanism-Based Inhibition

Mechanism_Based_Inhibition Enzyme Alanine Racemase (E) EI_Complex Enzyme-Inhibitor Complex (E-I) Enzyme->EI_Complex Binding Inhibitor This compound (I) Inhibitor->EI_Complex Reactive_Intermediate Reactive Intermediate (I) EI_Complex->Reactive_Intermediate Catalysis Inactive_Enzyme Covalently Modified Inactive Enzyme (E-I) Reactive_Intermediate->Inactive_Enzyme Covalent Modification

Caption: The process of mechanism-based inhibition.

References

Application Notes and Protocols: 3-Chloroalanine Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine (3-CA) is a reactive amino acid analog that has been identified as an inhibitor of several pyridoxal phosphate (PLP)-dependent enzymes. Its mechanism of action often involves irreversible inhibition, where the inhibitor forms a covalent bond with the enzyme, leading to its inactivation. This property makes this compound a valuable tool for studying enzyme mechanisms and a potential lead compound for drug development, particularly in the context of antimicrobial agents. This document provides a detailed protocol for assessing the inhibitory activity of this compound against target enzymes, a summary of its known enzymatic targets, and a workflow for the experimental procedure.

Enzymes Inhibited by this compound

This compound has been shown to inhibit a variety of enzymes, primarily those involved in amino acid metabolism. Both the D- and L-isomers of this compound can exhibit inhibitory effects.[1] Key enzymatic targets include:

  • Alanine Racemase (Alr): This bacterial enzyme is crucial for cell wall biosynthesis as it catalyzes the racemization of L-alanine to D-alanine, an essential component of peptidoglycan.[1] Inhibition of alanine racemase is a key mechanism for the antibacterial activity of this compound.[1][2] The inactivation of alanine racemase by this compound is a time-dependent process.[2]

  • Alanine Aminotransferase (ALT): Also known as glutamic-pyruvic transaminase (GPT), this enzyme plays a central role in amino acid metabolism by catalyzing the reversible transfer of an amino group from alanine to α-ketoglutarate to form glutamate and pyruvate.[3][4] 3-Chloro-L-alanine acts as an affinity label for alanine aminotransferase.

  • Threonine Deaminase: This enzyme is involved in the biosynthesis of isoleucine and is inhibited by β-chloro-L-alanine.[5]

  • Transaminase B: This enzyme is involved in the biosynthesis of isoleucine and valine and is irreversibly inactivated by β-chloro-L-alanine.[5]

  • D-glutamate-D-alanine transaminase: The activity of this enzyme was found to be significantly inhibited by β-chloro-D-alanine in extracts of E. coli and B. subtilis.[1]

Data Presentation

While the inhibitory effects of this compound on various enzymes are documented, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are not consistently reported in the available literature. The table below summarizes the known inhibitory activities and notes where quantitative data is sparse.

Enzyme TargetOrganism/SourceType of InhibitionQuantitative Data (IC50/Ki)Reference
Alanine RacemaseEscherichia coli, Bacillus subtilisTime-dependent, Irreversible90-95% inhibition observed[1]
Alanine Aminotransferase (ALT)Rat Liver, various tissuesAffinity LabelingNot specified
Threonine DeaminaseSalmonella typhimuriumReversibleNot specified[5]
Transaminase BSalmonella typhimuriumIrreversibleNot specified[5]
D-glutamate-D-alanine transaminaseEscherichia coli, Bacillus subtilisNot specified90-95% inhibition observed[1]

Experimental Protocols

This section provides a generalized, detailed protocol for determining the inhibitory effect of this compound on a target enzyme. The example focuses on a spectrophotometric assay for Alanine Racemase, a common target for this inhibitor. The principles can be adapted for other target enzymes with appropriate modifications to the substrate and detection method.

Protocol 1: Alanine Racemase Inhibition Assay

This protocol utilizes a coupled-enzyme assay to determine alanine racemase activity. The production of D-alanine by alanine racemase is coupled to the activity of D-amino acid oxidase, which in the presence of horseradish peroxidase (HRP) and a suitable chromogenic substrate, produces a colored product that can be measured spectrophotometrically.

Materials:

  • Purified Alanine Racemase

  • L-alanine (substrate)

  • This compound (inhibitor)

  • D-amino acid oxidase (coupling enzyme)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., Amplex Red, o-phenylenediamine dihydrochloride)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-alanine in assay buffer.

    • Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a solution of D-amino acid oxidase and HRP in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the final working concentration just before use. Protect from light.

  • Enzyme and Inhibitor Pre-incubation:

    • In a 96-well microplate, add a fixed amount of purified alanine racemase to each well.

    • Add varying concentrations of this compound to the wells. For the control wells, add an equivalent volume of assay buffer.

    • Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for potential time-dependent inhibition.

  • Initiation of the Enzymatic Reaction:

    • To each well, add the L-alanine substrate to initiate the racemization reaction.

    • Simultaneously or immediately after, add the coupling enzyme mixture (D-amino acid oxidase and HRP) and the chromogenic substrate.

  • Data Acquisition:

    • Immediately place the microplate in a microplate reader.

    • Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 570 nm for Amplex Red) in a kinetic mode, taking readings every 1-2 minutes for a total of 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Mandatory Visualization

Below are diagrams illustrating the signaling pathway of alanine racemase inhibition and the experimental workflow for the inhibition assay.

enzyme_inhibition_pathway cluster_enzyme Alanine Racemase (Alr) cluster_inhibitor Inhibitor cluster_product Product Alr_active Active Enzyme Alr_inactive Inactive Enzyme Complex Alr_active->Alr_inactive Covalent Modification 3CA This compound 3CA->Alr_inactive Binds to Active Site

Caption: Mechanism of Alanine Racemase inhibition by this compound.

experimental_workflow Start Start Reagent_Prep 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Reagent_Prep Pre_incubation 2. Pre-incubate Enzyme with this compound Reagent_Prep->Pre_incubation Reaction_Start 3. Initiate Reaction with Substrate Pre_incubation->Reaction_Start Data_Acquisition 4. Kinetic Measurement (Spectrophotometry) Reaction_Start->Data_Acquisition Data_Analysis 5. Analyze Data (Calculate % Inhibition, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the this compound enzyme inhibition assay.

References

Application Notes and Protocols for the Incorporation of 3-Chloroalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine (Cl-Ala) is an unnatural amino acid that serves as a valuable building block in the synthesis of modified peptides. Its incorporation can introduce unique chemical reactivity and conformational constraints, making it a useful tool for various research applications, including the development of enzyme inhibitors and probes for studying biological processes. These application notes provide a comprehensive guide to the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS), covering both Fmoc and Boc protection strategies.

Properties of this compound

This compound is a derivative of alanine with a chlorine atom replacing one of the β-hydrogens.[1][2] This substitution imparts distinct chemical properties that must be considered during peptide synthesis.

PropertyValueReference
Molecular Formula C₃H₆ClNO₂[2]
Molecular Weight 123.54 g/mol [2]
Appearance White, water-soluble solid[1]
Chirality Exists as L- and D-enantiomers[2]

Applications in Peptide Science

The primary application of peptides containing this compound is in the development of mechanism-based enzyme inhibitors. The chloro-substituted side chain can act as a reactive group, forming covalent bonds with active site residues of target enzymes.

A key example is the use of this compound-containing peptides as antibacterial agents. These peptides are designed to be transported into bacterial cells, where they are hydrolyzed to release this compound.[3] This amino acid then acts as a suicide substrate for enzymes like alanine racemase, which is crucial for bacterial cell wall synthesis.[3][4][5] Inactivation of this enzyme leads to cell death, making these peptides promising candidates for novel antibiotics.[3][4]

Experimental Protocols

The following protocols outline the general procedures for incorporating this compound into a peptide sequence using both Fmoc and Boc solid-phase peptide synthesis (SPPS). It is important to note that the reactivity of the chloro group may necessitate optimization of these standard protocols to minimize potential side reactions.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu strategy is a widely used method for peptide synthesis due to its mild deprotection conditions.

Protocol 1: Fmoc-SPPS Cycle for this compound Incorporation

StepProcedureReagents and SolventsTimeNotes
1. Resin Swelling Swell the resin in DMF in a reaction vessel.DMF1-2 hoursProper swelling is crucial for efficient synthesis.
2. Fmoc Deprotection Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.20% Piperidine in DMF2 x 10 minThe appearance of a yellow color indicates Fmoc cleavage.
3. Washing Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.DMF5 x 1 minThorough washing is essential to prevent side reactions.
4. Coupling Couple the Fmoc-3-chloroalanine-OH to the deprotected N-terminus of the peptide chain using a suitable coupling agent.Fmoc-3-chloroalanine-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DMF1-2 hoursThe reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
5. Washing Wash the resin with DMF and DCM to remove excess reagents and byproducts.DMF, DCM5 x 1 min
6. Repeat Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
7. Final Cleavage and Deprotection After the final coupling and deprotection cycle, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)2-3 hoursScavengers are included to prevent side reactions with sensitive amino acids.
8. Peptide Precipitation and Purification Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase HPLC.Cold Diethyl Ether30 min at -20°C

Potential Side Reactions in Fmoc-SPPS:

  • Elimination to Dehydroalanine: The presence of a base (piperidine) during Fmoc deprotection can potentially lead to the elimination of HCl from the this compound side chain, forming a dehydroalanine residue. This can be minimized by keeping deprotection times as short as possible.

  • Aspartimide Formation: If an aspartic acid residue is present in the sequence, piperidine can catalyze the formation of a cyclic aspartimide, which can lead to racemization and the formation of β-aspartyl peptides.[6]

Boc-Based Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy utilizes acid-labile protecting groups.

Protocol 2: Boc-SPPS Cycle for this compound Incorporation

StepProcedureReagents and SolventsTimeNotes
1. Resin Swelling Swell the resin in DCM in a reaction vessel.DCM1-2 hours
2. Boc Deprotection Treat the resin with 50% TFA in DCM to remove the Boc protecting group from the N-terminus.50% TFA in DCM20-30 min
3. Washing Wash the resin with DCM to remove excess TFA.DCM5 x 1 min
4. Neutralization Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DCM.10% DIPEA in DCM2 x 5 min
5. Washing Wash the resin with DCM.DCM5 x 1 min
6. Coupling Couple the Boc-3-chloroalanine-OH to the deprotected N-terminus using a suitable coupling agent.Boc-3-chloroalanine-OH (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), DIPEA (6 eq.) in DMF1-2 hoursMonitor with a Kaiser test.
7. Washing Wash the resin with DMF and DCM.DMF, DCM5 x 1 min
8. Repeat Repeat steps 2-7 for each subsequent amino acid.
9. Final Cleavage and Deprotection Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF.Anhydrous HF with scavengers (e.g., anisole)1 hour at 0°CCaution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions.
10. Peptide Precipitation and Purification Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.Cold Diethyl Ether30 min at -20°C

Potential Side Reactions in Boc-SPPS:

  • Acid Lability of the Chloro Group: The strong acidic conditions (TFA for deprotection, HF for cleavage) could potentially lead to side reactions involving the chloro group, although specific data on this is limited. Careful monitoring of the product by mass spectrometry is recommended.

Characterization of this compound Containing Peptides

After synthesis and purification, it is essential to characterize the peptide to confirm its identity and purity.

TechniquePurposeExpected Outcome
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity analysis and purification.A single major peak indicating a pure compound.
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) Confirmation of molecular weight.The observed mass should match the calculated mass of the peptide containing this compound.
Tandem Mass Spectrometry (MS/MS) Sequence verification.Fragmentation pattern should confirm the presence and position of the this compound residue.
Amino Acid Analysis Confirmation of amino acid composition.The analysis should confirm the presence of all expected amino acids in the correct ratios.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell Resin Swelling (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Washing (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle (for each amino acid) Wash2->Repeat n-1 times Cleavage Final Cleavage & Deprotection (TFA cocktail) Wash2->Cleavage After last cycle Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, MS/MS) Purification->Characterization MoA_Diagram cluster_extracellular Extracellular cluster_cell Bacterial Cell Peptide This compound Peptide Transport Peptide Transport Peptide->Transport Enters cell Hydrolysis Intracellular Hydrolysis Transport->Hydrolysis Cl_Ala This compound (Released) Hydrolysis->Cl_Ala AlanineRacemase Alanine Racemase (Active) Cl_Ala->AlanineRacemase Inhibits InactivatedEnzyme Inactivated Alanine Racemase AlanineRacemase->InactivatedEnzyme CellWall Cell Wall Synthesis Disruption InactivatedEnzyme->CellWall CellDeath Cell Death CellWall->CellDeath

References

3-Chloroalanine: A Versatile Precursor for the Synthesis of Novel Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloroalanine, a non-proteinogenic amino acid, has emerged as a highly versatile and valuable building block in the synthesis of novel and unnatural amino acids. Its strategic importance lies in the reactive C-Cl bond at the β-position, which can be readily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, leading to the creation of amino acids with unique structural and chemical properties. These novel amino acids are of significant interest in drug discovery, peptide engineering, and materials science, offering the potential to develop new therapeutics, probes, and biomaterials with enhanced or entirely new functionalities.

This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of novel amino acids, covering both chemical and enzymatic approaches.

Data Presentation

Table 1: Synthesis of 3-Chloro-L-alanine from L-Serine
Catalyst/Reagent SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-Chlorosuccinimide (NCS), ThioureaDichloromethaneRoom Temp277.0[1]
NCS, N,N'-DimethylthioureaDichloromethaneRoom Temp286.0[1]
NCS, 1,1,3,3-TetramethylthioureaDichloromethaneRoom Temp283.0[1]
NCS, N,N'-DimethylthioureaTetrahydrofuranRoom Temp279.0[1]
NCS, N,N'-DimethylthioureaAcetonitrileRoom Temp289.0[1]
Table 2: Enzymatic Synthesis of Novel Amino Acids from 3-Chloro-D-alanine
EnzymeNucleophileProductConversion (%)Reference
3-Chloro-D-alanine chloride-lyase (from Pseudomonas putida CR 1-1)Sodium Hydrosulfide (NaSH)D-Cysteine94[2]
Table 3: Chemical Synthesis of a Novel Amino Acid from a Serine Derivative
Starting MaterialReagentsProductYield (%)Reference
N-(Benzyloxycarbonyl)-L-serine β-lactonePyrazole, TriethylamineNα-(Benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine37[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-L-alanine from L-Serine

This protocol describes a general procedure for the chlorination of L-serine using N-chlorosuccinimide (NCS) and a thiourea catalyst.[1]

Materials:

  • L-Serine

  • Dichloromethane (DCM)

  • N,N'-Dimethylthiourea

  • N-Chlorosuccinimide (NCS)

  • Ethanol

Procedure:

  • In a four-necked flask, add L-serine (e.g., 50.0 g) and dichloromethane (e.g., 200.0 g).

  • Add N,N'-dimethylthiourea (e.g., 23.0 g) to the suspension and stir at room temperature for 30 minutes.

  • Under rapid stirring, add N-chlorosuccinimide (e.g., 95.4 g) dropwise.

  • Continue the reaction for two hours after the addition is complete.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add ethanol (e.g., 220.0 g) to the residue and stir for 1 hour.

  • Filter the solid product, wash with a small amount of ethanol, and dry under vacuum to obtain 3-chloro-L-alanine.

Protocol 2: Enzymatic Synthesis of D-Cysteine from Racemic this compound

This protocol outlines the enantiomer-specific synthesis of D-cysteine using 3-chloro-D-alanine chloride-lyase.[2]

Materials:

  • Racemic this compound

  • Sodium hydrosulfide (NaSH)

  • Pseudomonas putida CR 1-1 cells (as a source of 3-chloro-D-alanine chloride-lyase)

  • Phenylhydrazine (for treatment of cells to inhibit side reactions)

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • Cultivate Pseudomonas putida CR 1-1 cells to express 3-chloro-D-alanine chloride-lyase.

  • Harvest the cells and treat them with phenylhydrazine to inhibit enzymes that degrade L-chloroalanine or convert it to L-cysteine.

  • Prepare a reaction mixture containing the treated bacterial cells, racemic this compound, and sodium hydrosulfide in a suitable buffer.

  • Incubate the reaction mixture under optimized conditions of temperature and pH.

  • Monitor the reaction progress by analyzing the consumption of 3-chloro-D-alanine and the formation of D-cysteine.

  • Upon completion, separate the D-cysteine from the reaction mixture. 81% of the L-chloroalanine can be recovered unaltered.

Protocol 3: Enzymatic Synthesis of Tryptophan Analogs using Tryptophan Synthase

This protocol provides a general framework for the synthesis of tryptophan analogs from 3-chloro-L-alanine and various indole derivatives using tryptophan synthase.[1][4]

Materials:

  • 3-Chloro-L-alanine

  • Substituted indole (e.g., 5-fluoroindole, 6-methylindole)

  • Tryptophan synthase (or cell lysate containing the enzyme)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • Prepare a reaction mixture containing 3-chloro-L-alanine, the desired indole derivative, tryptophan synthase, and PLP in a buffer solution.

  • Incubate the reaction at an optimal temperature (e.g., 37 °C) and pH.

  • Monitor the formation of the tryptophan analog using analytical techniques such as HPLC or LC-MS.

  • Yields are typically higher for 5- and 6-substituted indoles compared to 4- or 7-substituted indoles due to steric hindrance within the enzyme's active site.[1]

  • Purify the resulting tryptophan analog from the reaction mixture.

Visualizations

Chemical_Synthesis_of_3_Chloroalanine Serine L-Serine Intermediate Reactive Intermediate Serine->Intermediate Reaction with Thiourea & NCS Thiourea Thiourea Derivative Thiourea->Intermediate NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Chloroalanine 3-Chloro-L-alanine Intermediate->Chloroalanine Chlorination Succinimide Succinimide (byproduct) Intermediate->Succinimide

Caption: Chemical synthesis of this compound from L-serine.

Enzymatic_Synthesis_of_Novel_Amino_Acids cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_product Products Chloroalanine This compound Enzyme β-substituting Enzyme (e.g., Tryptophan Synthase) Chloroalanine->Enzyme Nucleophile Nucleophile (Nu-H) Nucleophile->Enzyme NovelAA Novel Amino Acid (β-substituted Alanine) Enzyme->NovelAA β-replacement Byproduct Chloride (Cl⁻) Enzyme->Byproduct

Caption: General workflow for enzymatic synthesis of novel amino acids.

Tryptophan_Synthase_Mechanism cluster_reactants Reactants Chloroalanine 3-Chloro-L-alanine TrpS Tryptophan Synthase (TrpB subunit) Chloroalanine->TrpS Indole Indole Derivative Aminoacrylate Amino-acrylate Intermediate Indole->Aminoacrylate Nucleophilic Attack TrpS->Aminoacrylate Elimination of HCl TryptophanAnalog Tryptophan Analog Aminoacrylate->TryptophanAnalog Condensation

Caption: Mechanism of tryptophan analog synthesis by Tryptophan Synthase.

References

Application of 3-Chloroalanine in Antibacterial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine (3-CA) is a halogenated analog of the amino acid alanine. It has garnered significant interest in the field of antibacterial research due to its mechanism-based inhibition of key bacterial enzymes, particularly those involved in cell wall biosynthesis. Both D- and L-isomers of this compound have demonstrated inhibitory effects on the growth of a range of bacteria, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli[1][2]. This document provides detailed application notes and protocols for the use of this compound in antibacterial studies, aimed at researchers, scientists, and professionals in drug development.

Mechanism of Action

The primary antibacterial mechanism of this compound involves the irreversible inhibition of alanine racemase , a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is an essential component of the peptidoglycan layer of the bacterial cell wall. By inhibiting alanine racemase, this compound disrupts cell wall synthesis, leading to bacterial cell death. Evidence suggests that this compound acts as a suicide substrate for alanine racemase[1][2].

In addition to alanine racemase, this compound has been shown to inhibit other pyridoxal phosphate (PLP)-dependent enzymes, such as D-glutamate-D-alanine transaminase and L-alanine aminotransferase, further contributing to its antibacterial activity[1].

MechanismOfAction cluster_cell Bacterial Cell 3_CA This compound AlaR Alanine Racemase 3_CA->AlaR Irreversible Inhibition D_Ala D-Alanine AlaR->D_Ala Racemization Inhibition Inhibition L_Ala L-Alanine L_Ala->AlaR Substrate Peptidoglycan Peptidoglycan Synthesis D_Ala->Peptidoglycan CellWall Cell Wall Integrity Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Inhibition->Peptidoglycan Disruption

Mechanism of this compound's Antibacterial Action.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the known antibacterial activity of this compound and its derivatives against various bacterial species.

CompoundBacterial SpeciesGram StainActivityConcentration/MICCitation
3-Chloro-DL-alanineStreptococcus mutansGram-positiveSensitive1 mM[3][4]
3-Chloro-DL-alanineEscherichia coliGram-negativeSensitive1 mM[3][4]
3-Chloro-DL-alanineFusobacterium nucleatumGram-negativeResistant1 mM[3][4]
3-Chloro-DL-alaninePorphyromonas gingivalisGram-negativeResistant1 mM[3][4]
β-Chloro-D-alanineDiplococcus pneumoniaeGram-positiveInhibits growthNot specified[1][2]
β-Chloro-D-alanineStreptococcus pyogenesGram-positiveInhibits growthNot specified[1][2]
β-Chloro-D-alanineBacillus subtilisGram-positiveInhibits growthNot specified[1][2]
β-Chloro-D-alanineEscherichia coliGram-negativeInhibits growthNot specified[1][2]
β-Cl-LAla-β-Cl-LAla (dipeptide)Gram-negative speciesGram-negativeInhibitory1.56-12.5 µg/ml[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound (D-, L-, or DL-isomers)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO) at a concentration of 10 mg/mL. Filter-sterilize the solution.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to obtain a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (broth and inoculum, no inhibitor) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Alanine Racemase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of alanine racemase by this compound.

Materials:

  • Purified alanine racemase

  • This compound

  • L-alanine

  • D-amino acid oxidase (DAAO)

  • Horseradish peroxidase (HRP)

  • O-phenylenediamine dihydrochloride (OPD) or another suitable chromogenic substrate for HRP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microtiter plate, prepare a reaction mixture containing the reaction buffer, L-alanine, DAAO, HRP, and the chromogenic substrate.

  • Pre-incubation with Inhibitor: Add varying concentrations of this compound to the reaction mixtures and pre-incubate with purified alanine racemase for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-alanine to the pre-incubated mixture.

  • Measurement of Activity: The alanine racemase will convert L-alanine to D-alanine. DAAO will then oxidize the newly formed D-alanine, producing hydrogen peroxide (H₂O₂). HRP will use H₂O₂ to oxidize the chromogenic substrate, resulting in a color change. Monitor the change in absorbance at the appropriate wavelength for the chosen substrate over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ExperimentalWorkflow cluster_workflow Experimental Workflow for Antibacterial Evaluation A Prepare this compound Stock Solution C Determine MIC (Broth Microdilution) A->C E Perform Alanine Racemase Inhibition Assay A->E B Culture Bacterial Strain B->C F In Vivo Efficacy Study (Mouse Model) C->F If active in vitro G Data Analysis and Interpretation C->G D Purify Alanine Racemase D->E E->G F->G

Workflow for Evaluating this compound's Antibacterial Potential.
Protocol 3: In Vivo Efficacy Study in a Murine Infection Model

This protocol provides a general framework for assessing the in vivo antibacterial efficacy of this compound in a mouse model of bacterial infection. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • This compound

  • Pathogenic bacterial strain (e.g., Streptococcus pneumoniae, Escherichia coli)

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • Sterile saline or appropriate vehicle for drug administration

  • Bacterial culture medium

  • Materials for bacterial enumeration (e.g., agar plates, incubator)

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.

  • Infection:

    • Culture the pathogenic bacteria to the mid-logarithmic phase.

    • Induce infection in mice via an appropriate route (e.g., intraperitoneal, intravenous, or intramuscular injection) with a predetermined lethal or sub-lethal dose of the bacterial suspension.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), administer this compound to the treatment group of mice. The dose and route of administration (e.g., oral, intraperitoneal) should be determined based on preliminary toxicity and pharmacokinetic studies.

    • Administer the vehicle alone to the control group.

  • Monitoring: Monitor the mice for signs of illness, and record survival rates over a defined period (e.g., 7-14 days).

  • Bacterial Load Determination (Optional): At specific time points post-treatment, a subset of mice from each group can be euthanized, and target organs (e.g., spleen, liver, lungs) can be harvested. Homogenize the organs and perform serial dilutions to plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis: Compare the survival rates between the treated and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis). Compare the bacterial loads in the organs of the treated and control groups.

Conclusion

This compound represents a promising scaffold for the development of novel antibacterial agents due to its well-defined mechanism of action targeting essential bacterial enzymes. The protocols and data presented in this document provide a foundation for researchers to explore the antibacterial potential of this compound and its derivatives in further detail. Future studies should focus on establishing a broader spectrum of activity, optimizing its efficacy and safety profiles, and exploring synergistic combinations with other antibiotics.

References

Determining the IC50 of 3-Chloroalanine for Threonine Deaminase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 3-Chloroalanine against threonine deaminase. Threonine deaminase is a key enzyme in the biosynthetic pathway of isoleucine, making it a potential target for antimicrobial and herbicide development.[1] 3-Chloro-L-alanine (also known as β-Chloro-L-alanine) has been identified as an inhibitor of threonine deaminase.[2][3][4] This application note includes detailed protocols for a continuous spectrophotometric assay of threonine deaminase activity and the subsequent determination of the IC50 value for this compound. Furthermore, it presents a framework for data analysis and visualization to ensure robust and reproducible results.

Introduction

Threonine deaminase (EC 4.3.1.19), also known as threonine dehydratase, catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia, the first committed step in the biosynthesis of L-isoleucine.[5][6][7] As this pathway is essential in bacteria, fungi, and plants, but absent in animals, threonine deaminase represents an attractive target for the development of selective inhibitors. This compound is an amino acid analog that has been shown to inhibit the growth of various bacteria.[8] Its inhibitory activity has been attributed, in part, to its effect on several enzymes, including threonine deaminase.[2][3]

The IC50 value is a critical parameter in drug discovery and development, quantifying the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value is indicative of a more potent inhibitor. This document outlines the necessary steps to accurately and efficiently determine the IC50 of this compound for threonine deaminase.

Signaling Pathway and Inhibition

Threonine deaminase is a key regulatory enzyme in the branched-chain amino acid biosynthetic pathway. The product of the pathway, isoleucine, acts as a feedback inhibitor, while valine can act as an activator, highlighting the complex allosteric regulation of the enzyme.[5] this compound acts as an inhibitor, interfering with the catalytic activity of the enzyme and thus disrupting the production of isoleucine.

Threonine_Deaminase_Pathway cluster_0 Threonine Deaminase Threonine L-Threonine ThreonineDeaminase Threonine Deaminase (EC 4.3.1.19) Threonine->ThreonineDeaminase aKetobutyrate α-Ketobutyrate Isoleucine L-Isoleucine aKetobutyrate->Isoleucine Multiple Steps Isoleucine->ThreonineDeaminase Feedback Inhibition ThreonineDeaminase->aKetobutyrate Inhibitor This compound Inhibitor->ThreonineDeaminase Inhibition

Caption: Inhibition of the Threonine Deaminase Pathway by this compound.

Experimental Protocols

Materials and Reagents
  • Threonine Deaminase (e.g., from Escherichia coli)

  • L-Threonine

  • This compound

  • Tris-HCl buffer

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (K₂HPO₄)

  • Disodium EDTA (Na₂EDTA)

  • Dithiothreitol (DTT)

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH)

  • 96-well microplates

  • Spectrophotometer (plate reader)

Protocol 1: Threonine Deaminase Activity Assay

This protocol is adapted from a method for measuring threonine deaminase activity by quantifying the formation of the product, α-ketobutyrate.[1] The α-ketobutyrate reacts with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a colored hydrazone, which can be measured spectrophotometrically at 515 nm after alkalinization.

1. Reagent Preparation:

  • Assay Buffer (0.1 M Tris-HCl, pH 9.0): Prepare a 0.1 M solution of Tris-HCl and adjust the pH to 9.0.
  • Substrate Stock Solution (600 mM L-Threonine): Dissolve the appropriate amount of L-Threonine in the assay buffer.
  • Cofactor Solution (0.4 mM Pyridoxal Phosphate): Dissolve PLP in the assay buffer.
  • Enzyme Dilution Buffer (20 mM K₂HPO₄, pH 8.0, 2 mM Na₂EDTA, 2 mM DTE, 1 mM PMSF): Prepare the buffer and add PMSF fresh just before use.
  • Reaction Mix: For each reaction, prepare a mix containing:
  • 300 µL of assay mixture (0.1 M Tris-HCl, pH 9.0, 60 mM threonine, 0.3 M K₂HPO₄, 0.3 mM Na₂EDTA, 0.3 mM DTT, and 0.04 mM pyridoxal phosphate).[1]
  • Stopping Reagent (50% w/v Trichloroacetic Acid - TCA): Prepare a 50% solution of TCA in water.
  • Color Reagent (0.1% w/v DNPH in 2 N HCl): Dissolve DNPH in 2 N HCl.
  • Alkalinization Reagent (2.5 N KOH): Prepare a 2.5 N solution of KOH in water.

2. Enzyme Preparation:

  • Dilute the threonine deaminase to a suitable working concentration in the enzyme dilution buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

3. Assay Procedure:

  • Add 200 µL of the diluted enzyme solution to a microcentrifuge tube.
  • Add 300 µL of the reaction mix to initiate the reaction.
  • Incubate the reaction mixture at 30°C for 30 minutes.[1]
  • Stop the reaction by adding 200 µL of 50% TCA.[1]
  • Add 200 µL of the color reagent (0.1% DNPH in 2 N HCl) and incubate at room temperature for 20 minutes.[1]
  • Add 0.9 mL of 2.5 N KOH to develop the color.[1]
  • After 15 minutes, transfer 200 µL of the final solution to a 96-well plate and measure the absorbance at 515 nm.[1]
  • Prepare a blank reaction with no enzyme to subtract the background absorbance.

Protocol 2: IC50 Determination of this compound

1. Reagent Preparation:

  • Prepare all reagents as described in Protocol 1.
  • Inhibitor Stock Solution (e.g., 100 mM this compound): Prepare a stock solution of this compound in the assay buffer. From this, prepare a series of dilutions to cover a wide range of concentrations (e.g., from 1 µM to 10 mM).

2. Assay Procedure:

  • Set up a series of reactions in a 96-well plate format. For each concentration of this compound, and for the no-inhibitor control, prepare triplicate wells.
  • In each well, add:
  • A fixed volume of diluted threonine deaminase solution.
  • A volume of the corresponding this compound dilution (or assay buffer for the 0% inhibition control).
  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
  • Initiate the reaction by adding the reaction mix (containing L-threonine).
  • Follow the incubation, stopping, and color development steps as described in Protocol 1.
  • Include a "no enzyme" control for background subtraction and a "no inhibitor" control representing 100% enzyme activity.

Data Presentation and Analysis

Quantitative Data Summary

The following tables present hypothetical but realistic data for the determination of the Michaelis-Menten constant (Km) for L-threonine and the IC50 of this compound.

Table 1: Kinetic Parameters of Threonine Deaminase for L-Threonine

ParameterValueSource Organism
Khalf (Km)7.3 mMEscherichia coli
Vmax(To be determined experimentally)Escherichia coli
Hill Coefficient (nH)2.09Escherichia coli

Note: The K_half value is reported for the allosteric enzyme from E. coli, which exhibits cooperative binding.[9]

Table 2: Hypothetical Data for IC50 Determination of this compound

[this compound] (µM)Log [this compound]Average Absorbance (515 nm)% Inhibition
0 (Control)-1.2500
101.1885
1010.93825
501.70.62550
10020.43865
5002.70.18885
100030.12590
Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the average absorbance of the "no enzyme" blank from all other absorbance readings.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Absorbance_with_inhibitor / Absorbance_without_inhibitor)) * 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 of an inhibitor.

IC50_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffers) B Prepare Serial Dilutions of this compound A->B C Set up Reactions in 96-well Plate (Enzyme + Inhibitor) B->C D Pre-incubate Enzyme and Inhibitor C->D E Initiate Reaction with Substrate (L-Threonine) D->E F Incubate at 30°C for 30 min E->F G Stop Reaction (Add TCA) F->G H Color Development (Add DNPH, then KOH) G->H I Measure Absorbance at 515 nm H->I J Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 I->J

Caption: General workflow for IC50 determination.
Logical Relationship for IC50 Calculation

The following diagram illustrates the relationship between inhibitor concentration and enzyme inhibition, leading to the determination of the IC50 value.

IC50_Logic cluster_0 Experimental Data cluster_1 Data Processing cluster_2 Result Inhibitor_Conc [Inhibitor] (Log Scale) Plotting Plot % Inhibition vs. Log [Inhibitor] Inhibitor_Conc->Plotting Enzyme_Activity Enzyme Activity (% of Control) Enzyme_Activity->Plotting Curve_Fitting Fit to Sigmoidal Dose-Response Curve Plotting->Curve_Fitting IC50 IC50 Value (Concentration at 50% Inhibition) Curve_Fitting->IC50

References

Application Notes and Protocols: Preparation of a Stock Solution of 3-Chloroalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine is an unnatural, halogenated amino acid derivative used in biochemical research and drug development.[1][2] It acts as an inhibitor for several enzymes, including alanine racemase and threonine deaminase, making it a valuable tool for studying metabolic pathways and as a potential bacteriostatic agent.[3][4] Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate calculations and safe handling.

PropertyValueReference
Molecular Formula C₃H₆ClNO₂[5][6][7]
Molecular Weight 123.54 g/mol [5][6][7]
Appearance White to off-white crystalline solid[1][6][8]
Melting Point 156-157 °C[1][8]
Solubility (Water) Soluble. ≥ 30 mg/mL (242.84 mM)[4][6]
Solubility (DMSO) Slightly soluble. The hydrochloride salt is soluble at 100 mg/mL with sonication.[8][9]

Safety and Handling Precautions

This compound is an irritant and requires careful handling in a laboratory setting.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles that conform to EU EN166 or US NIOSH standards.[10]

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3] Avoid contact with skin and eyes.[3] After handling, wash hands thoroughly.

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • Spills: Sweep or vacuum up spilled material and place it into a suitable container for disposal.[3]

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM this compound stock solution in water. Adjust calculations as needed for different concentrations or volumes.

Materials and Equipment:

  • This compound (solid, MW: 123.54 g/mol )

  • High-purity, sterile water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • 10 mL volumetric flask

  • Weighing paper or boat

  • Spatula

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filter and syringe (for sterile applications)

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Workflow Diagram:

G A 1. Calculate Mass B 2. Weigh Compound A->B C 3. Dissolve in Solvent B->C D 4. Adjust to Final Volume C->D E 5. Sterilize (Optional) D->E F 6. Aliquot E->F G 7. Store F->G H Ready for Use G->H

Caption: Experimental workflow for preparing this compound stock solution.

Procedure:

  • Calculate the Required Mass:

    • Use the following formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 10 mL of a 100 mM solution: Mass = 0.1 mol/L × 0.010 L × 123.54 g/mol = 0.1235 g (or 123.5 mg)

  • Weigh the this compound:

    • Place a weighing boat on the analytical balance and tare it.

    • Carefully weigh out 123.5 mg of this compound powder using a spatula.

  • Dissolve the Compound:

    • Transfer the weighed powder into the 10 mL volumetric flask.

    • Add approximately 7-8 mL of high-purity water.

    • Add a small magnetic stir bar and place the flask on a magnetic stirrer.

    • Stir until the solid is completely dissolved. This compound is water-soluble, but gentle agitation will speed up the process.

  • Adjust to Final Volume:

    • Once dissolved, carefully add water to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (for cell culture or biological applications):

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into a sterile container. This method is recommended as autoclaving may degrade the compound.[4]

  • Aliquoting and Storage:

    • To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes or cryovials.[4][9]

    • Clearly label each aliquot with the compound name, concentration, and date of preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

FormStorage TemperatureShelf LifeReference
Solid Powder 4°C (sealed, away from moisture)2 years[4]
Solid Powder -20°C3 years[4]
Stock Solution (in solvent) -20°C1 month to 1 year[4][9]
Stock Solution (in solvent) -80°C6 months to 2 years[4][9]

Note: When ready to use, thaw an aliquot at room temperature or on ice. Do not refreeze partially used aliquots.

References

Probing the Secrets of Enzyme Active Sites with 3-Chloroalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Chloroalanine, a non-proteinogenic amino acid, serves as a powerful tool for elucidating the structure and function of enzyme active sites. Its inherent reactivity, stemming from the electron-withdrawing chlorine atom, allows it to act as a potent inhibitor, often leading to the irreversible covalent modification of key catalytic residues. This unique characteristic makes this compound an invaluable probe in enzymology, drug discovery, and mechanistic studies. By selectively targeting and inactivating enzymes, researchers can gain insights into catalytic mechanisms, identify active site residues, and develop novel therapeutic agents. These application notes provide a comprehensive overview of the use of this compound in probing enzyme active sites, complete with detailed experimental protocols and quantitative data.

Mechanism of Action: Irreversible Inhibition

This compound typically functions as a mechanism-based or suicide inhibitor. The enzyme's own catalytic machinery initiates the conversion of this compound into a highly reactive intermediate, which then covalently modifies a nucleophilic residue within the active site, leading to irreversible inactivation. A common mechanism involves the formation of a reactive amino-acrylate intermediate.

Mechanism_of_Inhibition cluster_0 Enzyme Active Site E_PLP Enzyme-PLP Complex Schiff_Base Schiff Base Intermediate E_PLP->Schiff_Base Transimination Amino_Acrylate Reactive Amino-Acrylate Intermediate Schiff_Base->Amino_Acrylate β-elimination of Cl- Covalent_Adduct Covalently Modified Enzyme (Inactive) Amino_Acrylate->Covalent_Adduct Michael Addition Active_Site_Nuc Active Site Nucleophile (e.g., Tyr, Lys) Active_Site_Nuc->Amino_Acrylate 3_Chloroalanine 3_Chloroalanine 3_Chloroalanine->E_PLP Binds to active site

Caption: Mechanism of irreversible enzyme inhibition by this compound.

Applications in Enzyme Research

The unique properties of this compound lend it to a variety of applications in the study of enzymes:

  • Active Site Mapping: By identifying the specific amino acid residue that is covalently modified, researchers can pinpoint key components of the enzyme's active site.

  • Mechanistic Studies: The formation of the reactive intermediate provides valuable information about the enzyme's catalytic mechanism.

  • Drug Development: As an irreversible inhibitor of essential bacterial enzymes, this compound and its derivatives serve as lead compounds for the development of novel antimicrobial agents. For instance, its inhibition of alanine racemase disrupts bacterial cell wall synthesis.[1]

  • Cancer Research: The inhibition of enzymes like alanine aminotransferase by this compound has shown potential in suppressing tumor progression.[1]

Quantitative Data on Enzyme Inhibition

The efficacy of this compound as an inhibitor is quantified by kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (kinact).

EnzymeOrganism/SourceInhibitorKi (µM)kinact (µM)Inhibition TypeReference
D-amino acid transaminaseBacillus sphaericusβ-Chloro-D-alanine10~10Irreversible (Competitive)
Transaminase BSalmonella typhimuriumβ-Chloro-L-alanineNot ReportedNot ReportedIrreversible
Alanine-valine transaminaseEscherichia coli K-12β-Chloro-L-alanineNot ReportedNot ReportedReversible[2]
Threonine DeaminaseSalmonella typhimuriumβ-Chloro-L-alanineNot ReportedNot ReportedReversible
Alanine AminotransferaseNot Specified3-Chloro-L-alanineNot ReportedNot ReportedAffinity Labeling[3]

Experimental Protocols

The following are generalized protocols for studying the inhibition of enzymes by this compound. These should be optimized for the specific enzyme and experimental conditions.

Protocol 1: Determination of Kinetic Parameters (Ki and kinact) for Irreversible Inhibition

This protocol is designed to determine the kinetic constants for an irreversible inhibitor that follows a two-step mechanism (initial binding followed by covalent inactivation).

Protocol_1_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and this compound Solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Incubate Enzyme with Varying Concentrations of this compound at Different Time Points Prepare_Reagents->Incubate_Enzyme_Inhibitor Initiate_Reaction Initiate Reaction by Adding Substrate Incubate_Enzyme_Inhibitor->Initiate_Reaction Measure_Activity Measure Enzyme Activity (e.g., Spectrophotometrically) Initiate_Reaction->Measure_Activity Plot_Data_1 Plot ln(Residual Activity) vs. Incubation Time to Determine k_obs for each [Inhibitor] Measure_Activity->Plot_Data_1 Plot_Data_2 Plot k_obs vs. [Inhibitor] to Determine K_i and k_inact Plot_Data_1->Plot_Data_2 End End Plot_Data_2->End Alanine_Racemase_Assay L_Alanine L_Alanine Alanine_Racemase Alanine Racemase L_Alanine->Alanine_Racemase D_Alanine D_Alanine Alanine_Racemase->D_Alanine D_Amino_Acid_Oxidase D-Amino Acid Oxidase D_Alanine->D_Amino_Acid_Oxidase H2O2 H₂O₂ D_Amino_Acid_Oxidase->H2O2 HRP Horseradish Peroxidase H2O2->HRP Colored_Product Colored_Product HRP->Colored_Product Chromogenic_Substrate Chromogenic_Substrate Chromogenic_Substrate->HRP

References

Application Notes and Protocols: 3-Chloroalanine as a Tool for Studying Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroalanine is an unnatural amino acid that serves as a potent tool for investigating bacterial cell wall biosynthesis. As an analog of alanine, it targets key enzymes involved in the synthesis of peptidoglycan, the essential structural component of the bacterial cell wall. This document provides detailed application notes and protocols for utilizing this compound to study and inhibit this critical pathway, making it a valuable compound for basic research and antimicrobial drug development.

This compound, particularly the D-isomer, acts as a suicide inhibitor of alanine racemase, an enzyme responsible for converting L-alanine to D-alanine.[1][2] D-alanine is a crucial building block for the pentapeptide side chains of peptidoglycan.[3] By irreversibly inactivating alanine racemase, this compound depletes the intracellular pool of D-alanine, thereby halting peptidoglycan synthesis and inhibiting bacterial growth.[1][2] The compound has been shown to effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.[1][2]

Mechanism of Action

This compound functions as a mechanism-based inactivator of several pyridoxal phosphate (PLP)-dependent enzymes, with its primary target in the context of cell wall synthesis being alanine racemase .[4][5][6][7][8]

  • Entry into the Active Site: this compound enters the active site of alanine racemase, which normally binds L-alanine or D-alanine.

  • Schiff Base Formation: The amino group of this compound forms a Schiff base with the PLP cofactor.

  • Enzyme-Catalyzed Elimination: The enzyme catalyzes the elimination of a chloride ion from the β-carbon of the amino acid.[4]

  • Formation of a Reactive Intermediate: This elimination results in the formation of a highly reactive amino-acrylate intermediate covalently bound to the PLP cofactor.[4]

  • Irreversible Inhibition: This reactive intermediate then alkylates a nucleophilic residue in the active site of the enzyme, leading to its irreversible inactivation.[4] This process is characteristic of a "suicide inhibitor" as the enzyme essentially brings about its own inhibition.

The inhibition of alanine racemase leads to a depletion of the D-alanine pool within the bacterial cell. D-alanine is essential for the formation of the D-Ala-D-Ala dipeptide, which is subsequently added to the UDP-MurNAc-tripeptide to form the UDP-MurNAc-pentapeptide, a key precursor in peptidoglycan synthesis.[3] The lack of this precursor halts the entire process of cell wall construction.

Signaling Pathways and Logical Relationships

Mechanism of this compound Action cluster_0 Bacterial Cytoplasm cluster_1 Cell Wall This compound This compound Alanine Racemase (Active) Alanine Racemase (Active) This compound->Alanine Racemase (Active) Inhibits Alanine Racemase (Inactive) Alanine Racemase (Inactive) Alanine Racemase (Active)->Alanine Racemase (Inactive) Suicide Inhibition D-Alanine D-Alanine Alanine Racemase (Active)->D-Alanine Produces L-Alanine L-Alanine L-Alanine->Alanine Racemase (Active) Substrate D-Ala-D-Ala Synthesis D-Ala-D-Ala Synthesis D-Alanine->D-Ala-D-Ala Synthesis Peptidoglycan Precursor Synthesis Peptidoglycan Precursor Synthesis D-Ala-D-Ala Synthesis->Peptidoglycan Precursor Synthesis Peptidoglycan Synthesis Peptidoglycan Synthesis Blocked by lack of precursors Peptidoglycan Precursor Synthesis->Peptidoglycan Synthesis Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity Bacterial Growth Inhibition Bacterial Growth Inhibition Cell Wall Integrity->Bacterial Growth Inhibition Leads to

Caption: Mechanism of this compound Action on Bacterial Cell Wall Synthesis.

Quantitative Data

The inhibitory effects of this compound on bacterial growth and target enzymes have been quantified in various studies.

Parameter Organism/Enzyme Value Reference
Enzyme Inhibition Alanine racemase (E. coli, B. subtilis)90-95% inhibition[1][2]
Enzyme Inactivation Alanine racemase (E. coli B)Second-order rate constant (D-chlorovinylglycine): 122 +/- 14 M⁻¹ s⁻¹[4]
Bacterial Growth Inhibition Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, Escherichia coliGrowth inhibited by both D- and L-isomers[1][2]
Resistance Fusobacterium nucleatum, Porphyromonas gingivalisResistant to 1 mM 3-chloro-DL-alanine[9]
Sensitivity Streptococcus mutans, Escherichia coliSensitive to 1 mM 3-chloro-DL-alanine[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against a bacterial strain of interest using the broth microdilution method.

Materials:

  • This compound (D- or L-isomer, or racemic mixture)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable solvent. Filter-sterilize the solution.

  • Prepare Bacterial Inoculum: Inoculate the bacterial strain in CAMHB and incubate until it reaches the mid-logarithmic phase of growth. Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilutions: Prepare two-fold serial dilutions of this compound in the 96-well plate using CAMHB. The final volume in each well should be 100 µL. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[10]

MIC Determination Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilutions in 96-well Plate Serial Dilutions in 96-well Plate Prepare this compound Stock->Serial Dilutions in 96-well Plate Inoculate Wells Inoculate Wells Prepare Bacterial Inoculum->Inoculate Wells Serial Dilutions in 96-well Plate->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: In Vitro Alanine Racemase Inhibition Assay

This protocol describes an assay to measure the inhibition of purified alanine racemase by this compound.

Materials:

  • Purified alanine racemase

  • This compound

  • L-alanine

  • Pyruvate kinase

  • Lactate dehydrogenase

  • NADH

  • Potassium phosphate buffer

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Mixture Preparation: In a cuvette, prepare an assay mixture containing potassium phosphate buffer, L-alanine, pyruvate kinase, lactate dehydrogenase, and NADH.

  • Pre-incubation with Inhibitor: Add a specific concentration of this compound to the assay mixture and pre-incubate with purified alanine racemase for a defined period.

  • Initiate Reaction: Start the reaction by adding L-alanine to the cuvette.

  • Monitor Absorbance: The activity of alanine racemase is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The racemization of L-alanine to D-alanine, and then back to L-pyruvate by D-amino acid oxidase (if included), or the direct conversion of L-alanine to pyruvate and ammonia by L-alanine dehydrogenase can be coupled to the lactate dehydrogenase reaction.

  • Data Analysis: Calculate the rate of NADH oxidation from the change in absorbance over time. Compare the rates in the presence and absence of this compound to determine the percentage of inhibition.

Protocol 3: Analysis of Peptidoglycan Composition

This protocol outlines the steps to analyze the effect of this compound on the amino acid composition of bacterial peptidoglycan.

Materials:

  • Bacterial culture treated with and without this compound

  • Boiling 4% SDS solution

  • DNase and RNase

  • Trypsin

  • 6 M HCl

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Cell Lysis and Peptidoglycan Isolation: Harvest bacterial cells and resuspend them in a boiling 4% SDS solution to lyse the cells and solubilize membranes and proteins.[3]

  • Enzymatic Digestion: Treat the insoluble peptidoglycan with DNase and RNase to remove nucleic acids, followed by trypsin to digest remaining proteins.[3]

  • Acid Hydrolysis: Wash the purified peptidoglycan and hydrolyze it in 6 M HCl at 100°C for 16-24 hours to break it down into its constituent amino acids.[3]

  • Amino Acid Analysis: Remove the HCl by evaporation and resuspend the hydrolysate in a suitable buffer. Analyze the amino acid composition using HPLC.

  • Data Comparison: Compare the relative amounts of D-alanine and L-alanine in the peptidoglycan of treated and untreated cells. A significant decrease in the D-alanine content in the treated sample indicates the inhibitory effect of this compound on D-alanine incorporation.

Peptidoglycan Analysis Workflow Start Start Bacterial Culture (Treated & Untreated) Bacterial Culture (Treated & Untreated) Start->Bacterial Culture (Treated & Untreated) Cell Lysis (SDS) Cell Lysis (SDS) Bacterial Culture (Treated & Untreated)->Cell Lysis (SDS) Enzymatic Digestion (DNase, RNase, Trypsin) Enzymatic Digestion (DNase, RNase, Trypsin) Cell Lysis (SDS)->Enzymatic Digestion (DNase, RNase, Trypsin) Peptidoglycan Hydrolysis (HCl) Peptidoglycan Hydrolysis (HCl) Enzymatic Digestion (DNase, RNase, Trypsin)->Peptidoglycan Hydrolysis (HCl) Amino Acid Analysis (HPLC) Amino Acid Analysis (HPLC) Peptidoglycan Hydrolysis (HCl)->Amino Acid Analysis (HPLC) Compare D-Ala/L-Ala Ratios Compare D-Ala/L-Ala Ratios Amino Acid Analysis (HPLC)->Compare D-Ala/L-Ala Ratios End End Compare D-Ala/L-Ala Ratios->End

Caption: Workflow for the Analysis of Peptidoglycan Composition.

Applications in Research and Drug Development

  • Target Validation: this compound can be used to validate alanine racemase as a target for novel antibacterial agents.

  • Mechanism of Action Studies: It serves as a tool to study the downstream effects of peptidoglycan synthesis inhibition on bacterial physiology and morphology.

  • Screening for Novel Inhibitors: The protocols described can be adapted for high-throughput screening of compound libraries to identify new inhibitors of bacterial cell wall synthesis.

  • Investigating Resistance Mechanisms: Studying bacteria that are resistant to this compound may reveal novel mechanisms of resistance to alanine racemase inhibitors.[9]

Conclusion

This compound is a well-characterized and effective tool for the study of bacterial cell wall synthesis. Its specific mechanism of action as a suicide inhibitor of alanine racemase provides a clear and potent method for disrupting peptidoglycan formation. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to utilize this compound in their investigations of this essential bacterial pathway and in the quest for new antimicrobial therapies.

References

Application Note: Monitoring the Inhibition of Alanine Racemase by 3-Chloroalanine using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for monitoring the enzymatic activity of alanine racemase and its inhibition by 3-chloroalanine using reversed-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection. A detailed protocol for sample preparation, derivatization, and HPLC analysis is provided, enabling the simultaneous quantification of L-alanine, D-alanine, and this compound. This method is crucial for kinetic studies of alanine racemase and for screening potential antibacterial compounds that target this essential enzyme.

Introduction

Alanine racemase (Alr) is a bacterial enzyme that catalyzes the reversible conversion between L-alanine and D-alanine.[1] D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, making alanine racemase a key target for the development of novel antibiotics.[1][2] The absence of this enzyme in eukaryotes enhances its appeal as a selective target for antibacterial drugs.[1] 3-Chloro-L-alanine is a known inhibitor of several enzymes, including alanine racemase, and serves as a valuable tool for studying the enzyme's mechanism and for the development of new antimicrobial agents.[3][4]

Monitoring the kinetics of alanine racemase and its inhibition requires a reliable analytical method to quantify the substrate and product, as well as the inhibitor. High-performance liquid chromatography (HPLC) offers a powerful technique for this purpose. Due to the lack of a strong chromophore in native amino acids, pre-column derivatization is often employed to enhance their detection by UV or fluorescence detectors.[5][6][7] This application note describes a method utilizing o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for the derivatization of primary and secondary amino acids, respectively, followed by separation and quantification using RP-HPLC with fluorescence detection.

Experimental Protocols

Materials and Reagents
  • Alanine Racemase (from Streptococcus iniae or other sources)

  • L-alanine (substrate)

  • D-alanine (product/substrate)

  • 3-Chloro-L-alanine (inhibitor)

  • o-Phthalaldehyde (OPA)

  • 9-Fluorenylmethyl chloroformate (FMOC)

  • 3-Mercaptopropionic acid (MPA)

  • Boric acid buffer (0.4 M, pH 10.2)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium acetate buffer (50 mM, pH 6.8)

  • Trifluoroacetic acid (TFA)

  • Syringe filters (0.22 µm)

Instrumentation
  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Enzyme Reaction Protocol
  • Prepare a stock solution of alanine racemase in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Prepare stock solutions of L-alanine, D-alanine, and 3-chloro-L-alanine in HPLC-grade water.

  • For a typical reaction, in a microcentrifuge tube, combine the buffer, alanine racemase, and the desired concentration of L-alanine (or D-alanine).

  • To study inhibition, pre-incubate the enzyme with varying concentrations of 3-chloro-L-alanine for a specific time before adding the substrate.

  • Initiate the reaction by adding the substrate.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 35°C for S. iniae Alr).

  • At specific time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of 1 M HCl or by heat inactivation.

  • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

  • Collect the supernatant for derivatization and HPLC analysis.

Sample Preparation and Derivatization Protocol
  • Filter the supernatant from the quenched enzyme reaction through a 0.22 µm syringe filter.

  • Prepare the OPA/MPA derivatization reagent by dissolving OPA and MPA in boric acid buffer.

  • Prepare the FMOC derivatization reagent in acetonitrile.

  • In an autosampler vial, mix the filtered sample with the OPA/MPA reagent and allow it to react for a short period (e.g., 1-2 minutes) to derivatize primary amines (L-alanine, D-alanine, 3-chloro-L-alanine).

  • Add the FMOC reagent to the same vial to derivatize any secondary amines (if present).

  • Inject the derivatized sample into the HPLC system. Automated pre-column derivatization using the HPLC autosampler is recommended for improved reproducibility.[6]

HPLC Method
  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Sodium Acetate buffer (pH 6.8)

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Wavelengths:

    • OPA-derivatives: Excitation 340 nm, Emission 450 nm

    • FMOC-derivatives: Excitation 266 nm, Emission 305 nm

  • Gradient Program:

Time (min)% Mobile Phase B
010
1560
2090
2590
2610
3010

Data Presentation

The following table summarizes the kinetic parameters of alanine racemase from Streptococcus iniae, as determined by HPLC analysis.

SubstrateKm (mM)Vmax (units/mg)
L-alanine33.112426
D-alanine14.36963.6

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis HPLC Analysis prep_enzyme Prepare Alanine Racemase Solution mix_reactants Mix Enzyme, Substrate, and Inhibitor prep_enzyme->mix_reactants prep_substrate Prepare L-Alanine & D-Alanine Solutions prep_substrate->mix_reactants prep_inhibitor Prepare this compound Solution prep_inhibitor->mix_reactants incubate Incubate at Optimal Temperature mix_reactants->incubate quench Quench Reaction at Time Points incubate->quench derivatize Pre-column Derivatization (OPA/FMOC) quench->derivatize hplc RP-HPLC Separation derivatize->hplc detect Fluorescence Detection hplc->detect quantify Quantify Reactants and Products detect->quantify

Caption: Experimental workflow for monitoring alanine racemase inhibition.

inhibition_pathway L_Ala L-Alanine Alr Alanine Racemase (PLP-dependent) L_Ala->Alr Substrate D_Ala D-Alanine D_Ala->Alr Substrate Peptidoglycan Peptidoglycan Synthesis D_Ala->Peptidoglycan Essential for Alr->D_Ala Product Inactive_Alr Inactive Enzyme Complex Inhibitor 3-Chloro-L-alanine Inhibitor->Alr Inhibition

Caption: Inhibition of alanine racemase by this compound.

Conclusion

The described HPLC method with pre-column derivatization provides a reliable and sensitive approach for monitoring the kinetics of alanine racemase and its inhibition by compounds such as this compound. This protocol can be readily adapted for high-throughput screening of potential alanine racemase inhibitors, thereby accelerating the discovery of new antibacterial agents. The detailed methodology and the provided kinetic data serve as a valuable resource for researchers in the fields of enzymology, drug discovery, and microbiology.

References

Troubleshooting & Optimization

overcoming 3-Chloroalanine solubility issues in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues with 3-Chloroalanine in biological buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in biological buffers a concern?

A1: this compound is an unnatural amino acid analog of alanine.[1][2] It is a white, water-soluble solid.[1] Its hydrochloride salt, 3-Chloro-L-alanine Hydrochloride, is highly soluble in water, with a solubility of at least 100 mg/mL.[3] However, its solubility can be influenced by the composition and pH of biological buffers, potentially leading to precipitation and inaccurate experimental results. The solubility of amino acids is generally lowest near their isoelectric point and increases in more acidic or basic conditions.[4]

Q2: What are the initial recommended steps for dissolving this compound?

A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution in sterile, deionized water. Given the high solubility of the hydrochloride salt in water, this often serves as a reliable starting point.[3] If using a different salt form or the free base, starting with a small test amount to assess solubility in the intended biological buffer is advisable.

Q3: My this compound precipitated when I diluted my aqueous stock solution into my biological buffer (e.g., PBS). What should I do?

A3: This can occur due to a change in pH or the presence of other solutes in the buffer. Here are several troubleshooting steps:

  • Adjust the pH: The solubility of amino acids is pH-dependent.[4] Try adjusting the pH of your final solution. A slight shift towards a more acidic or alkaline pH may increase solubility. It is crucial to ensure the final pH is compatible with your experimental system.

  • Use a Co-solvent: For challenging situations, a small percentage of a co-solvent like DMSO can be used to prepare a concentrated stock solution. However, it is critical to keep the final concentration of the co-solvent in your experimental setup low (typically <1%) to avoid off-target effects.[3]

  • Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. However, prolonged heating should be avoided to prevent potential degradation.

  • Sonication: Brief sonication can help to break up aggregates and facilitate dissolution.

Q4: What is the known stability of this compound in biological buffers?

A4: The stability of this compound in solution can be influenced by factors such as pH, temperature, and exposure to light.[5] While specific long-term stability data in various biological buffers is limited, it is generally recommended to prepare fresh solutions for each experiment to ensure compound integrity.[5] Stock solutions of 3-Chloro-L-alanine Hydrochloride in water can be stored at -20°C for up to one month or at -80°C for up to six months.[3] For working solutions in biological buffers, it is best practice to use them promptly after preparation.

Troubleshooting Guides

Issue 1: Precipitate Formation Upon Addition to Cell Culture Media
  • Problem: A precipitate is observed when the this compound stock solution is added to the cell culture medium.

  • Possible Causes:

    • The concentration of this compound exceeds its solubility limit in the complex environment of the cell culture medium.

    • Interaction with components in the medium (e.g., proteins, salts) is causing precipitation.

    • The pH of the final solution is unfavorable for solubility.

  • Solutions:

    • Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.

    • Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution in a small volume of the cell culture medium before adding it to the final culture volume.

    • pH Adjustment of Medium (with caution): If permissible for your cell line, a slight adjustment of the medium's pH might help. This should be done with extreme care and validated for its effect on cell viability and the experiment.

    • Prepare a Fresh Stock in Medium: Try dissolving the this compound directly in a small volume of the cell culture medium (serum-free, if possible, to aid initial dissolution) before adding it to the full culture.

Issue 2: Inconsistent Results in Biological Assays
  • Problem: High variability is observed in experimental replicates.

  • Possible Causes:

    • Incomplete dissolution of this compound, leading to inconsistent concentrations.

    • Degradation of the compound in the buffer over the course of the experiment.

  • Solutions:

    • Ensure Complete Dissolution: Visually inspect your stock and working solutions for any undissolved particles. If necessary, filter the solution through a 0.22 µm filter before use.[3]

    • Prepare Fresh Solutions: Always prepare your working solutions of this compound immediately before use.

    • Conduct a Time-Course Stability Test: If the experiment runs for an extended period, consider performing a simple stability test by measuring the concentration of your compound in the buffer at different time points under your experimental conditions.

Data Summary

Table 1: Solubility of 3-Chloro-L-alanine Hydrochloride

SolventReported SolubilityMolar Concentration (Approx.)Source
Water≥ 100 mg/mL≥ 625 mM[3]
DMSO100 mg/mL (requires sonication)625 mM[3]

Note: The solubility in specific biological buffers like PBS and Tris-HCl may vary depending on the pH and other components. The data for water provides a strong indication of high intrinsic solubility.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of 3-Chloro-L-alanine Hydrochloride
  • Materials:

    • 3-Chloro-L-alanine Hydrochloride (MW: 160.00 g/mol )

    • Sterile, deionized water

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Weigh out 16.0 mg of 3-Chloro-L-alanine Hydrochloride.

    • Add 1.0 mL of sterile, deionized water to the solid.

    • Vortex the solution until the solid is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a fresh, sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of a Working Solution in a Biological Buffer (e.g., PBS, pH 7.4)
  • Materials:

    • 100 mM 3-Chloro-L-alanine Hydrochloride aqueous stock solution

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the 100 mM aqueous stock solution at room temperature.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your experimental volume of PBS.

    • In a sterile tube, add the required volume of the stock solution to the appropriate volume of PBS.

    • Gently mix the solution by pipetting or brief vortexing.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiment.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Weigh this compound HCl dissolve Dissolve in Sterile Water (to create stock solution) start->dissolve filter Sterile Filter (0.22 µm) dissolve->filter store Aliquot and Store (-20°C or -80°C) filter->store thaw Thaw Stock Solution store->thaw dilute Dilute in Biological Buffer (to create working solution) thaw->dilute precipitate_check Check for Precipitation dilute->precipitate_check use Use Immediately in Experiment precipitate_check->use No troubleshoot Troubleshoot (pH, co-solvent, etc.) precipitate_check->troubleshoot Yes troubleshoot->dilute

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition l_alanine L-Alanine alanine_racemase Alanine Racemase l_alanine->alanine_racemase d_alanine D-Alanine peptidoglycan Peptidoglycan Synthesis d_alanine->peptidoglycan alanine_racemase->d_alanine cell_wall Cell Wall peptidoglycan->cell_wall chloroalanine This compound chloroalanine->inhibition

Caption: Inhibition of Alanine Racemase by this compound.

References

stability of 3-Chloroalanine in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-Chloroalanine in solution and outlines best practices for its storage and handling in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry place.[1][2] For long-term storage, 4°C is recommended.[3] It is important to protect it from moisture.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in water and DMSO.[3] For aqueous stock solutions, it is recommended to filter and sterilize the solution through a 0.22 μm filter.[3] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Q3: What is the stability of this compound stock solutions in storage?

A3: The stability of stock solutions is dependent on the storage temperature. For optimal stability, it is recommended to store aliquoted solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3]

Q4: Is this compound stable in aqueous solutions at room temperature?

A4: While specific quantitative data is limited, this compound has the potential to undergo hydrolysis in aqueous solutions. The hydrolysis of 3-chloro-D-alanine to pyruvate, ammonium chloride, and water is a known enzymatic reaction, suggesting that the molecule is susceptible to this degradation pathway.[3] It is therefore recommended to prepare aqueous solutions fresh and use them promptly.

Q5: How does pH affect the stability of this compound in solution?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -80°C in single-use aliquots. Perform a stability test of this compound in your experimental buffer.
Precipitate observed in stock solution upon thawing Poor solubility at low temperatures or exceeding solubility limit.Ensure the concentration of your stock solution does not exceed the solubility limit in the chosen solvent. Gently warm the solution to 37°C and vortex to redissolve. If the precipitate persists, centrifuge the solution and use the supernatant, re-quantifying the concentration if necessary.
Change in the color of the solution Potential degradation of the compound.Discard the solution. Prepare a fresh solution using a new aliquot of solid this compound. To minimize degradation, protect solutions from light and use degassed solvents where possible.

Stability of this compound Stock Solutions

The following table summarizes the recommended storage conditions for this compound stock solutions.

Storage TemperatureRecommended Storage DurationReference
-20°CUp to 1 month[3]
-80°CUp to 6 months[3]

Experimental Protocol: Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. Researchers should adapt this protocol to their specific experimental needs.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) at a known concentration.

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

  • Photostability: Expose an aliquot of the stock solution to a light source, while a control sample is protected from light (e.g., wrapped in aluminum foil).

3. Sample Incubation and Analysis:

  • Incubate the stressed samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample and quench the degradation reaction if necessary (e.g., neutralize acidic and basic samples).

  • Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining this compound and detect the formation of degradation products.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

G Workflow for this compound Stability Testing prep_stock Prepare this compound Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) prep_stock->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze Samples (e.g., HPLC) sampling->analysis data_analysis Data Analysis and Degradation Kinetics analysis->data_analysis

Caption: A general workflow for conducting a forced degradation study on this compound.

G Potential Degradation Pathway of this compound chloroalanine This compound hydrolysis Hydrolysis (H2O) chloroalanine->hydrolysis pyruvate Pyruvate hydrolysis->pyruvate ammonia Ammonia hydrolysis->ammonia hcl HCl hydrolysis->hcl

Caption: A potential degradation pathway of this compound via hydrolysis.

References

troubleshooting off-target effects of 3-Chloroalanine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroalanine in cell culture. The information is designed to help you identify and address potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an unnatural amino acid that acts as an inhibitor of several enzymes, primarily those involved in amino acid metabolism.[1] Its most well-characterized targets are alanine racemase, which is crucial for bacterial cell wall synthesis, and D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[2][3][4] Inhibition of these enzymes disrupts normal cellular processes and can lead to bacteriostatic or cytotoxic effects.

Q2: What are the known isomers of this compound and do they have different activities?

A2: Yes, this compound exists as L- and D-isomers. L-3-Chloroalanine is known to inhibit enzymes like threonine deaminase and alanine racemase.[5][6] D-3-Chloroalanine is a substrate for D-amino acid oxidase, leading to the production of chloropyruvate, ammonia, and hydrogen peroxide under aerobic conditions.[3] The different isomers can have distinct primary targets and metabolic fates.

Q3: Can this compound be toxic to mammalian cells?

A3: Yes, this compound can exhibit cytotoxicity in mammalian cells. This toxicity can stem from its primary inhibitory effects, the production of reactive oxygen species (ROS) through the action of D-amino acid oxidase, or other off-target effects.[7] It is important to determine the optimal concentration for your specific cell line and experimental goals to minimize overt toxicity.

Q4: How can I prepare and store this compound solutions?

A4: 3-Chloro-L-alanine hydrochloride is a white, water-soluble solid.[8] Stock solutions can be prepared in water or a suitable buffer. For long-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[8] Before use in cell culture, it is advisable to filter-sterilize the working solution through a 0.22 µm filter.[8]

Troubleshooting Guide: Off-Target Effects

This guide addresses common issues encountered during cell culture experiments with this compound, focusing on identifying and mitigating off-target effects.

Issue 1: Unexpectedly high levels of cell death or cytotoxicity.

  • Possible Cause 1: Concentration is too high. The optimal concentration of this compound can vary significantly between cell lines. A concentration that is effective in one cell line may be highly toxic to another.

    • Troubleshooting Step: Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line using a cell viability assay such as the MTT or MTS assay.[2][3][9] This will help you select a concentration range that is effective for your intended purpose without causing excessive cell death.

  • Possible Cause 2: Induction of Apoptosis. this compound treatment may be triggering programmed cell death.

    • Troubleshooting Step: Assess for markers of apoptosis. This can be done by performing a Western blot for cleaved caspase-3, an Annexin V/Propidium Iodide flow cytometry assay, or a DNA laddering assay.[6][10][11]

  • Possible Cause 3: Oxidative Stress. The metabolism of D-3-chloroalanine by D-amino acid oxidase produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can induce oxidative stress and subsequent cell death.[7]

    • Troubleshooting Step: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12][13][14] If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if it rescues the cytotoxic phenotype.

Issue 2: Altered cellular morphology or phenotype unrelated to the intended target.

  • Possible Cause 1: Disruption of Amino Acid Metabolism. As an amino acid analog, this compound can interfere with the metabolism of other amino acids, leading to imbalances that affect cellular function and morphology.

    • Troubleshooting Step: Analyze the intracellular amino acid pool using High-Performance Liquid Chromatography (HPLC).[15][16][17] Compare the amino acid profiles of treated and untreated cells to identify specific metabolic pathways that may be affected.

  • Possible Cause 2: Off-target kinase inhibition or activation. Small molecule inhibitors can sometimes interact with unintended protein kinases, leading to the activation or inhibition of signaling pathways that control cell shape, adhesion, and proliferation.

    • Troubleshooting Step: Investigate the phosphorylation status of key signaling proteins in pathways commonly associated with cellular stress and morphology changes, such as the MAPK and PI3K/Akt pathways, using Western blotting.[18][19][20][21]

Issue 3: Inconsistent or irreproducible experimental results.

  • Possible Cause 1: Reagent Instability. this compound solutions may degrade over time, especially with repeated freeze-thaw cycles.

    • Troubleshooting Step: Prepare fresh working solutions of this compound for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Possible Cause 2: Cell Culture Conditions. Variations in cell density, passage number, or media composition can influence the cellular response to this compound.

    • Troubleshooting Step: Standardize your cell culture protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range for all experiments.

Quantitative Data Summary

Table 1: Troubleshooting Assays for Off-Target Effects of this compound

Parameter AssessedExperimental TechniqueTypical ReadoutPotential Interpretation of Off-Target Effect
Cell Viability/CytotoxicityMTT/MTS AssayDecrease in absorbanceIndicates general cellular toxicity.
ApoptosisWestern Blot for Cleaved Caspase-3Presence of 17/19 kDa bandsSuggests activation of the apoptotic cascade.[10]
Oxidative StressDCFH-DA Assay (Flow Cytometry/Fluorometry)Increase in fluorescence intensityIndicates an increase in intracellular ROS levels.[12][13][14]
Amino Acid MetabolismHPLC AnalysisAltered intracellular amino acid concentrationsSuggests disruption of specific amino acid metabolic pathways.
Signaling Pathway AlterationWestern Blot for Phospho-proteins (e.g., p-ERK, p-Akt)Changes in phosphorylation levelsIndicates off-target effects on kinase signaling pathways.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[2][3][9]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with a serial dilution of this compound. Include untreated and vehicle-treated controls.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Cleaved Caspase-3

This protocol detects the activated form of caspase-3, a key marker of apoptosis.[6][8][10]

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cell pellets in RIPA buffer on ice.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for the loading control.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.[12][13][14]

Materials:

  • Cells of interest

  • 6-well or 12-well cell culture plates

  • This compound stock solution

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution

  • Serum-free medium

  • PBS

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.

  • After treatment, wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • For flow cytometry, trypsinize the cells, resuspend in PBS, and analyze immediately. For a plate reader, add PBS to the wells and measure the fluorescence (excitation ~485 nm, emission ~535 nm).

Protocol 4: HPLC Analysis of Intracellular Amino Acids

This protocol outlines the general steps for analyzing the intracellular amino acid profile.[15][16][17]

Materials:

  • Treated and untreated cell pellets

  • Methanol

  • Chloroform

  • Water

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or mass spectrometry)

  • Derivatization agent (e.g., o-phthalaldehyde, OPA)

  • Amino acid standards

Procedure:

  • Harvest and wash cell pellets with cold PBS.

  • Extract metabolites by adding a cold methanol:chloroform:water (e.g., 2:1:1) solution.

  • Vortex and incubate on ice.

  • Centrifuge to separate the polar (containing amino acids), non-polar, and protein phases.

  • Collect the polar phase and dry it under vacuum.

  • Reconstitute the dried extract in a suitable buffer.

  • Derivatize the amino acids with an agent like OPA to make them fluorescent.

  • Inject the derivatized sample into the HPLC system.

  • Separate and quantify the amino acids based on their retention times and peak areas compared to known standards.

Visualizations

Troubleshooting_Workflow cluster_cytotoxicity High Cytotoxicity cluster_phenotype Phenotypic Change start Experiment with This compound issue Unexpected Result (e.g., High Cytotoxicity, Phenotypic Change) start->issue dose_response Perform Dose-Response (MTT/MTS Assay) issue->dose_response High Cell Death aa_analysis Analyze Amino Acid Pool (HPLC) issue->aa_analysis Altered Morphology apoptosis_check Assess Apoptosis (Cleaved Caspase-3, Annexin V) dose_response->apoptosis_check ros_check Measure ROS Levels (DCFH-DA Assay) apoptosis_check->ros_check optimize Optimize Experiment: - Adjust Concentration - Use Controls (e.g., Antioxidants) - Standardize Protocol ros_check->optimize pathway_analysis Investigate Signaling Pathways (Western Blot for p-ERK, p-Akt) aa_analysis->pathway_analysis pathway_analysis->optimize

Caption: A troubleshooting workflow for addressing off-target effects of this compound.

Apoptosis_Signaling_Pathway cluster_stress Cellular Stress treatment This compound Treatment ros Increased ROS (from DAO activity) treatment->ros metabolic_stress Metabolic Imbalance (Amino Acid Disruption) treatment->metabolic_stress mitochondria Mitochondrial Dysfunction ros->mitochondria metabolic_stress->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: 3-Chloroalanine Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroalanine. It addresses potential degradation pathways and offers insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound observed in experiments?

A1: The primary experimentally observed degradation pathway for this compound is enzymatic. Specifically, 3-chloro-D-alanine is converted to pyruvate, ammonia, and chloride by the enzyme 3-chloro-D-alanine dehydrochlorinase.[1][2] This enzyme is a lyase that requires pyridoxal phosphate (PLP) as a cofactor.[2] While computational studies have suggested non-enzymatic degradation for related compounds, experimental evidence for significant non-enzymatic degradation of this compound under typical experimental conditions is less documented.

Q2: My this compound solution appears unstable. What are the recommended storage conditions?

A2: To ensure the stability of your this compound solutions, it is recommended to prepare them fresh whenever possible. For short-term storage (up to one month), stock solutions can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store stock solutions at -80°C.[3] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] Solutions should be stored in tightly sealed containers to protect from moisture.[3]

Q3: Can the L-isomer of this compound also be degraded enzymatically?

A3: While the most well-characterized enzymatic degradation pathway involves 3-chloro-D-alanine, 3-chloro-L-alanine is known to be a bacteriostatic agent that can inhibit several enzymes, including threonine deaminase and alanine racemase.[4] Its degradation pathways are less defined in the literature, but its interaction with various enzymes suggests it can be metabolically active.

Q4: What are the expected degradation products of this compound, and how can I detect them?

A4: The enzymatic degradation of 3-chloro-D-alanine by 3-chloro-D-alanine dehydrochlorinase yields pyruvate, ammonium, and chloride ions.[1][2] These products can be detected and quantified using various analytical techniques:

  • Pyruvate: Can be measured spectrophotometrically through a coupled enzyme assay involving lactate dehydrogenase and monitoring the change in NADH absorbance at 340 nm.

  • Ammonium: Can be quantified using colorimetric assays such as the Berthelot or Nessler's reagent methods.

  • Chloride: Can be measured using ion-selective electrodes or through titration methods.

  • This compound (remaining): The disappearance of the parent compound can be monitored using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.[5][6][7]

Troubleshooting Guides

Issue 1: Low or No Degradation of this compound in an Enzymatic Assay
Potential Cause Troubleshooting Step
Inactive Enzyme Verify the activity of your enzyme preparation using a known positive control substrate. Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.
Missing or Insufficient Cofactor (PLP) Ensure that pyridoxal phosphate (PLP) is included in the reaction mixture at the optimal concentration as it is an essential cofactor for 3-chloro-D-alanine dehydrochlorinase.[2]
Incorrect Assay Conditions Optimize the pH and temperature of the reaction buffer. The optimal conditions can vary depending on the source of the enzyme. Perform a literature search for the specific enzyme you are using to find its optimal reaction conditions.
Substrate Inhibition High concentrations of this compound may inhibit the enzyme. Perform a substrate concentration curve to determine the optimal substrate concentration and to check for substrate inhibition.
Incorrect Isomer of this compound Ensure you are using the correct isomer (D- or L-) for your specific enzyme. 3-chloro-D-alanine dehydrochlorinase is specific for the D-isomer.[1][2]
Degraded this compound Stock Solution Prepare a fresh stock solution of this compound. Verify its concentration and purity using an appropriate analytical method like HPLC.
Issue 2: High Background Signal in the Assay
Potential Cause Troubleshooting Step
Contaminating Enzymes in Sample If using a crude cell lysate, other enzymes may be present that can react with the substrate or detection reagents. Purify the enzyme of interest or use specific inhibitors for contaminating enzymes.
Non-Enzymatic Degradation of this compound While less common, the stability of this compound can be affected by factors like pH and temperature. Run a control reaction without the enzyme to assess the extent of non-enzymatic degradation under your assay conditions.
Interference from Assay Components Some components in your sample buffer or media might interfere with the detection method. Run appropriate blank controls containing all components except the enzyme or substrate to identify the source of the background signal.
Instability of Detection Reagents Ensure that your detection reagents (e.g., NADH for a coupled assay) are fresh and have been stored correctly.

Experimental Protocols

Key Experiment: Enzymatic Degradation of 3-chloro-D-alanine

This protocol provides a general framework for assaying the activity of 3-chloro-D-alanine dehydrochlorinase. The specific concentrations and conditions may need to be optimized for your particular enzyme and experimental setup.

Objective: To determine the rate of enzymatic degradation of 3-chloro-D-alanine by monitoring the formation of pyruvate.

Materials:

  • Purified 3-chloro-D-alanine dehydrochlorinase

  • 3-chloro-D-alanine

  • Pyridoxal phosphate (PLP)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer

    • Pyridoxal phosphate (e.g., 0.1 mM)

    • NADH (e.g., 0.2 mM)

    • Lactate dehydrogenase (a sufficient excess to ensure the conversion of pyruvate to lactate is not rate-limiting)

    • 3-chloro-D-alanine (at the desired concentration, e.g., in the range of its Km)

  • Enzyme Addition: Equilibrate the reaction mixture at the desired temperature (e.g., 37°C).

  • Initiation of Reaction: Add a small volume of the 3-chloro-D-alanine dehydrochlorinase solution to the cuvette to initiate the reaction.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of pyruvate formation.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Data Presentation

Table 1: Stability of this compound Stock Solutions
Storage TemperatureDurationExpected StabilityRecommendations
4°CShort-term (days)Limited stability, risk of degradation.Not recommended for prolonged storage.
-20°CUp to 1 monthGenerally stable.[3]Suitable for short-term storage. Aliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsHigh stability.[3]Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles.

Visualizations

Enzymatic_Degradation_of_3_Chloro_D_alanine cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products 3_Chloro_D_alanine 3-Chloro-D-alanine Enzyme 3-chloro-D-alanine dehydrochlorinase 3_Chloro_D_alanine->Enzyme H2O H₂O H2O->Enzyme Pyruvate Pyruvate Enzyme->Pyruvate NH3 Ammonia (NH₃) Enzyme->NH3 Chloride Chloride (Cl⁻) Enzyme->Chloride PLP Pyridoxal Phosphate (Cofactor) PLP->Enzyme

Caption: Enzymatic degradation of 3-Chloro-D-alanine.

Experimental_Workflow_for_Enzyme_Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Start_Reaction Add Enzyme to Initiate Reaction Prep_Enzyme->Start_Reaction Prep_Substrate Prepare this compound Stock Solutions Mix_Reagents Mix Assay Buffer and Substrate in Cuvette Prep_Substrate->Mix_Reagents Prep_Buffer Prepare Assay Buffer (with PLP, NADH, LDH) Prep_Buffer->Mix_Reagents Equilibrate Equilibrate at Desired Temperature Mix_Reagents->Equilibrate Equilibrate->Start_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Start_Reaction->Measure_Absorbance Calc_Rate Calculate Initial Reaction Rates Measure_Absorbance->Calc_Rate Plot_Data Plot Rate vs. Substrate Concentration Calc_Rate->Plot_Data Determine_Kinetics Determine Km and Vmax (e.g., Michaelis-Menten plot) Plot_Data->Determine_Kinetics

Caption: Workflow for enzyme kinetics analysis.

References

Technical Support Center: Bacterial Resistance to 3-Chloroalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloroalanine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, particularly the D-isomer (β-chloro-D-alanine), primarily acts as an inhibitor of enzymes crucial for bacterial cell wall synthesis. It is known to inactivate alanine racemase (EC 5.1.1.1), an enzyme that converts L-alanine to D-alanine, a key component of peptidoglycan.[1] By inhibiting this enzyme, this compound disrupts the supply of D-alanine, leading to a weakened cell wall and ultimately cell lysis.[1]

Q2: What are the known mechanisms of bacterial resistance to this compound?

Bacteria have evolved several mechanisms to counteract the effects of this compound:

  • Target Modification: Mutations in the target enzyme can prevent this compound from binding and inactivating it. A notable example is the S180F substitution in D-alanine aminotransferase in Staphylococcus aureus, which confers resistance.[2][3][4][5]

  • Enzymatic Degradation: Some bacteria possess enzymes that can degrade this compound. For instance, 3-chloro-D-alanine dehydrochlorinase catalyzes the hydrolysis of 3-chloro-D-alanine into pyruvate, ammonia, and chloride.[6]

  • Metabolic Bypass/Protection: The presence of L-alanine can protect some gram-negative bacteria from the effects of 3-chloro-L-alanine peptides by competing for the target enzyme, alanine racemase.[7]

  • Alternative Enzymes: Some bacteria may have enzymes like L-methionine-alpha-deamino-gamma-mercaptomethane-lyase that can also exhibit 3-chloro-DL-alanine chloride-lyase activity, potentially contributing to resistance.

Q3: Why are my Gram-negative bacteria showing high intrinsic resistance to this compound peptides?

Gram-negative bacteria such as Escherichia coli, Hemophilus influenzae, and Shigella flexneri often exhibit resistance to haloalanyl peptides that contain an alanyl residue. This resistance can be attributed to the protective effect of L-alanine, which can prevent the inactivation of alanine racemase by the chloroalanyl moiety of the peptide.[7]

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Assay Results

Symptoms:

  • High variability in MIC values between replicates.

  • No clear endpoint of bacterial growth inhibition.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inoculum Preparation Error Ensure the bacterial inoculum is standardized to the correct density (e.g., ~5 x 10^5 CFU/mL) for each experiment. Verify the CFU/mL of your inoculum by plating serial dilutions.
Inconsistent this compound Concentration Prepare a fresh stock solution of this compound for each experiment. Verify the accuracy of your serial dilutions.
Media Composition Variability Use a consistent batch of Mueller-Hinton Broth (MHB) or other specified media. Be aware that components in the media, such as L-alanine, can interfere with the activity of this compound.[7]
Contamination Visually inspect your cultures and plates for any signs of contamination. If contamination is suspected, discard the experiment and start with fresh cultures and sterile reagents.
Issue 2: Suspected Emergence of Resistance in a Previously Susceptible Strain

Symptoms:

  • A previously susceptible bacterial strain now grows at higher concentrations of this compound.

  • A gradual increase in the MIC of this compound over successive experiments.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Spontaneous Mutation in Target Enzyme Isolate single colonies from the resistant population and perform whole-genome sequencing to identify potential mutations in genes encoding enzymes like D-alanine aminotransferase or alanine racemase.[2][5]
Induction of Efflux Pumps or Degrading Enzymes Perform comparative transcriptomics (RNA-seq) on the susceptible and resistant strains after exposure to sub-inhibitory concentrations of this compound to identify upregulated genes associated with resistance.
Plasmid-Mediated Resistance If applicable to your bacterial species, perform plasmid curing experiments to determine if the resistance is encoded on a plasmid.

Data Presentation

Table 1: MIC of β-chloro-D-alanine (BCDA) in Staphylococcus aureus
StrainRelevant GenotypeBCDA MIC (µg/mL)
Wild-Typedat300
Mutantdat S180F> 600[2][5]
dat knockoutΔdat200[2]

Data from a study on Staphylococcus aureus, illustrating the impact of the S180F mutation on resistance.[2][5]

Table 2: Representative Kinetic Parameters of Enzymes Potentially Involved in this compound Resistance
EnzymeOrganismSubstrateK_m_ (mM)V_max_ (µmol/min/mg)
L-methionine γ-lyaseBrevibacterium linensL-methionine6.12[8]Not Reported
L-methionine γ-lyaseTreponema denticolaL-methionine0.55[9]Not Reported
L-methionine γ-lyasePorphyromonas gingivalisL-methionine1.0[7]5.27[7]
3-chloro-D-alanine dehydrochlorinasePseudomonas putida3-chloro-D-alanineNot ReportedNot Reported

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound

This protocol is based on the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution

  • Sterile multichannel pipette and tips

Procedure:

  • Prepare a series of two-fold serial dilutions of this compound in MHB in the wells of a 96-well plate.

  • Standardize the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL. Dilute this 1:1 in the wells to a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).

  • Incubate the plate at 37°C for 16-20 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Assay for 3-chloro-D-alanine dehydrochlorinase Activity

This assay measures the degradation of 3-chloro-D-alanine.

Materials:

  • Bacterial cell lysate

  • Tris-HCl buffer (pH 8.5)

  • 3-chloro-D-alanine

  • Reagents for pyruvate detection (e.g., lactate dehydrogenase and NADH)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and the bacterial cell lysate.

  • Initiate the reaction by adding 3-chloro-D-alanine.

  • Incubate the reaction at a constant temperature (e.g., 37°C).

  • At various time points, stop the reaction (e.g., by adding acid).

  • Measure the amount of pyruvate formed using a coupled enzyme assay with lactate dehydrogenase, where the oxidation of NADH is monitored by the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity based on the rate of pyruvate formation.

Visualizations

experimental_workflow Workflow for Identifying this compound Resistance Mutations start Start with susceptible bacterial strain expose Expose to increasing concentrations of this compound start->expose isolate Isolate resistant colonies expose->isolate dna_extraction Genomic DNA Extraction isolate->dna_extraction wgs Whole-Genome Sequencing (WGS) dna_extraction->wgs analysis Bioinformatic Analysis wgs->analysis comparison Compare resistant and susceptible genomes analysis->comparison identify Identify mutations in candidate genes (e.g., dat, alr) comparison->identify validate Validate role of mutation (e.g., site-directed mutagenesis) identify->validate end Confirm resistance mechanism validate->end

Caption: Workflow for identifying resistance mutations.

signaling_pathway General Two-Component System Response to Cell Wall Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (Sensor) RR Response Regulator HK->RR Phosphorylates RR_P Phosphorylated Response Regulator RR->RR_P DNA DNA RR_P->DNA Binds to promoter Genes Stress Response Genes DNA->Genes Induces transcription Stress This compound-induced Cell Wall Stress Stress->HK Activates

Caption: A generalized two-component signaling pathway.

References

Technical Support Center: Quenching Reactions with 3-Chloroalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively quenching reactions containing the reactive alkylating agent, 3-Chloroalanine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require quenching?

This compound is an unnatural, electrophilic amino acid that contains a reactive alkyl chloride group.[1][2] It is frequently used in the synthesis of other amino acids and as an enzyme inhibitor in drug discovery research.[1][3][4] Due to its reactivity as an alkylating agent, any unreacted this compound in a reaction mixture can lead to undesired side reactions during workup, purification, or subsequent steps, potentially alkylating products, solvents, or chromatography media.[5][6] Quenching is the process of adding a chemical reagent to neutralize this excess, reactive this compound, ensuring the reaction is safely terminated and the product is stable.[7]

Q2: What are the primary methods for quenching this compound?

The most common strategy is to add a nucleophilic agent that will react with the electrophilic this compound via a nucleophilic substitution reaction.[8] The primary categories of quenching agents are:

  • Nucleophilic Thiols: Reagents like L-cysteine, glutathione, or dithiothreitol (DTT) are highly effective. They react with the alkyl halide to form stable, water-soluble thioether adducts, which simplifies removal during aqueous workup.[9]

  • Nucleophilic Amines: Simple amino acids like glycine or buffered amine solutions such as Tris can also serve as effective quenchers.

  • Base-Mediated Hydrolysis: Under alkaline conditions, this compound can be hydrolyzed to pyruvate, ammonium, and chloride.[1] This method is effective but must be used with caution, as a high pH may be detrimental to the desired product.

Q3: How do I select the appropriate quenching agent for my experiment?

The choice of quencher depends on several factors: the reaction solvent, the stability of your desired product to pH changes, and the planned purification method.

  • For organic solvents: A nucleophilic amine or thiol that is soluble in the reaction medium is a good choice.

  • For aqueous solutions: Thiols like L-cysteine or glutathione are excellent choices as they and their adducts are highly water-soluble.[9]

  • If your product is base-sensitive: Avoid quenching with strong aqueous bases. A neutral nucleophile like a thiol or glycine is preferable.[10]

  • If your product is an amine: Using an amine as a quencher could lead to competitive reactions. A thiol would be a more selective choice.

Data Presentation: Comparison of Quenching Agents

The table below summarizes the characteristics of common quenching agents for this compound to aid in selection.

Quenching Agent CategoryExamplesMechanismAdvantagesDisadvantagesTypical Conditions
Thiols L-Cysteine, Glutathione, Dithiothreitol (DTT)Nucleophilic SubstitutionHigh reactivity; Forms highly water-soluble adducts, simplifying workup.[9]Strong, unpleasant odor; Requires careful handling and waste disposal.[11][12]1.1 - 1.5 equivalents; Room temperature or 0 °C.
Amines Glycine, Tris BufferNucleophilic SubstitutionReadily available; Odorless; Can also buffer the reaction mixture.May be less reactive than thiols; Can be difficult to remove if product is also polar.1.5 - 3.0 equivalents; Room temperature.
Aqueous Base NaOH, KOH, NaHCO₃HydrolysisInexpensive; Byproducts (pyruvate, NH₃) are simple.[1]Requires product stability at high pH; Risk of base-mediated side reactions (e.g., hydrolysis of esters).Adjust pH > 10; Monitor reaction carefully.

Troubleshooting Guide

Problem: The quenching process appears incomplete; residual this compound is detected.

Potential CauseRecommended Solution
Insufficient Quencher Add an additional portion (0.5 eq) of the quenching agent and allow the reaction to stir for another 30-60 minutes.
Low Temperature If the reaction was quenched at a low temperature (e.g., 0 °C), allow it to warm to room temperature to increase the reaction rate.[13]
Poor Mixing For heterogeneous reactions, ensure vigorous stirring to maximize contact between the quencher and this compound.[14]
Incorrect Quencher Choice The chosen quencher may be too slow or unreactive under the specific reaction conditions. Consider switching to a more potent nucleophile, such as a thiol.

Problem: The desired product degraded during quenching or workup.

Potential CauseRecommended Solution
Product Instability to pH If quenching with a base, the product may be sensitive to high pH.[10] Test the stability of your product by exposing a small sample to the quenching conditions before applying them to the entire batch.[10] Switch to a neutral quencher like L-cysteine.
Reaction with Quencher The quenching agent may be reacting with your product. This is a risk if the product also contains electrophilic sites. Select a more specific nucleophile or reduce the amount of quencher used to the minimum required.
Exothermic Reaction Quenching can be exothermic.[13] Adding the quencher too quickly can cause a temperature spike, leading to product degradation. Add the quenching solution slowly and with external cooling (e.g., an ice bath).[13]

Experimental Protocols

Protocol 1: General Procedure for Quenching with L-Cysteine

This protocol describes a general method for quenching a reaction containing up to 1 mmol of residual this compound.

  • Preparation: Prepare a quenching solution by dissolving 1.5 equivalents (approx. 182 mg for 1 mmol scale) of L-cysteine in a suitable solvent (e.g., water or a buffer, pH 7-8).

  • Monitoring: Before quenching, confirm the primary reaction is complete using an appropriate analytical method (e.g., TLC, LC-MS, NMR).[13]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control any potential exotherm.[13]

  • Addition: Add the L-cysteine solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes.

  • Reaction: Allow the mixture to stir at 0 °C for 15 minutes, then remove the ice bath and let it stir for an additional 45-60 minutes at room temperature.

  • Verification: Check for the absence of this compound using the same analytical method as in Step 2.

  • Workup: Proceed with the standard aqueous workup. The L-cysteine adduct is highly water-soluble and will be removed in the aqueous layer.[9]

Protocol 2: Verification of Quench Completion via Thin-Layer Chromatography (TLC)

  • Sample Preparation: Before quenching, spot a sample of your reaction mixture on a TLC plate ("Start" lane). After quenching, spot another sample ("Quenched" lane). Also spot a reference standard of this compound ("Ref" lane).

  • Elution: Develop the TLC plate using a solvent system that provides good separation between your product and this compound.

  • Visualization: Visualize the plate using an appropriate stain (e.g., ninhydrin for the amino group).

  • Analysis: A successful quench is indicated when the spot corresponding to this compound in the "Start" and "Ref" lanes is absent in the "Quenched" lane.

Visualizations

The following diagrams illustrate key decision-making and mechanistic concepts relevant to working with this compound.

G Workflow for Selecting a this compound Quenching Agent start Reaction Mixture containing residual This compound q1 Is the desired product stable to pH > 10? start->q1 q2 Is a thiol quencher (potential odor) acceptable? q1->q2 No rec3 Option: Base Hydrolysis (e.g., aq. NaOH) Inexpensive, but screen for product compatibility first. q1->rec3 Yes q3 Does the product contain reactive amine groups? q2->q3 No rec1 Recommended: Thiol Quench (e.g., L-Cysteine, Glutathione) Highly efficient, forms water-soluble byproducts. q2->rec1 Yes q3->rec1 Yes rec2 Recommended: Amine Quench (e.g., Glycine, Tris) Good for aqueous systems, odorless. q3->rec2 No

Caption: Decision tree for choosing a suitable quenching agent.

G Mechanism: Suicide Inhibition of a PLP-Enzyme by this compound Substrate Natural Substrate (e.g., L-Alanine) Enzyme Active PLP-Dependent Enzyme (e.g., Alanine Racemase) Substrate->Enzyme Binds to active site Product Product (e.g., D-Alanine) Enzyme->Product Catalytic conversion Inactivated Covalently Modified, Inactive Enzyme Enzyme->Inactivated Irreversible alkylation of active site residue Pathway Bacterial Cell Wall Synthesis Product->Pathway Pathway proceeds Chloroalanine This compound (Suicide Inhibitor) Chloroalanine->Enzyme Binds like substrate Inactivated->Pathway Pathway Blocked

Caption: Inhibition of a bacterial enzyme by this compound.

References

Navigating 3-Chloroalanine Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of 3-chloroalanine is a critical step in the creation of various pharmaceutical compounds. However, the process is not without its challenges, with side reactions often leading to reduced yields and purification complexities. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS to ensure completion.- If using the NCS/thiourea method, ensure the reaction is stirred for the recommended 2-5 hours.[1]
Moisture in reagents or solvents: Water can react with chlorinating agents and intermediates.- Use anhydrous solvents and thoroughly dry all glassware before use.- Store reagents in a desiccator.
Degradation of product: this compound can be susceptible to degradation, potentially forming dehydroalanine via β-elimination.[2][3][4][5]- Maintain the recommended reaction temperature (0-40°C for the NCS/thiourea method) to minimize degradation.[1]
Product is Discolored (Yellow or Brown) Formation of polymeric byproducts: This is particularly common when using thionyl chloride without protection of the amino group of serine.- For the thionyl chloride method, it is advisable to first protect the amino group or esterify the carboxylic acid.[6]
Side reactions from impurities in starting materials. - Ensure the purity of the starting serine and other reagents.
Difficulty in Product Isolation Product remains dissolved in the solvent. - After reaction completion using the NCS/thiourea method, concentrate the solvent under reduced pressure and add a solvent in which the product is less soluble, such as ethanol, to induce precipitation.[1]
Contamination with byproducts: The primary byproduct in the NCS/thiourea method is succinimide.- The product can be isolated by filtration, as this compound has limited solubility in ethanol, while succinimide is more soluble.[1]
Presence of Multiple Spots on TLC/Impure Product by NMR Unreacted starting material: The reaction has not gone to completion.- Increase the reaction time or slightly increase the molar ratio of the chlorinating agent.
Formation of side products: Besides succinimide, other chlorinated species or dehydroalanine may have formed.- Optimize reaction conditions (temperature, stoichiometry) to favor the desired product.- Purification by recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are:

  • Direct chlorination of serine: This method often employs N-chlorosuccinimide (NCS) in the presence of a catalyst like thiourea. It is a one-step process performed under mild conditions.[1]

  • Two-step synthesis using thionyl chloride: This involves the esterification of serine to its methyl ester, followed by chlorination with thionyl chloride. This method is used to avoid side reactions associated with the free carboxylic acid and amino groups.[6][7]

Q2: What are the primary side reactions to be aware of?

A2: The main side reactions include:

  • Formation of succinimide: In the NCS method, succinimide is a major byproduct. However, it can be recovered and recycled back to NCS.[1]

  • Polymerization: When using highly reactive chlorinating agents like thionyl chloride directly with unprotected serine, polymerization can occur, leading to a complex mixture of products.[6]

  • Formation of dehydroalanine: β-elimination of HCl from this compound can lead to the formation of dehydroalanine, an unsaturated amino acid. This is a potential degradation pathway.[2][3][4][5]

  • Over-chlorination: While less commonly reported for this specific synthesis, the possibility of forming di-chlorinated species exists if reaction conditions are not well-controlled.

Q3: How can I minimize the formation of the succinimide byproduct in the NCS/thiourea method?

A3: While the formation of succinimide is inherent to the use of NCS, its impact can be managed. The byproduct is generally more soluble in the workup solvent (e.g., ethanol) than this compound, allowing for separation by filtration. Furthermore, the succinimide can be recovered from the filtrate and chlorinated to regenerate NCS, making the process more atom-economical.[1]

Q4: What is the optimal temperature for the synthesis of this compound from serine using NCS and thiourea?

A4: The reaction is typically carried out under mild conditions, with a temperature range of 0-40°C being effective.[1] Operating within this range helps to minimize potential side reactions and product degradation.

Q5: Is it necessary to protect the amino or carboxyl group of serine before chlorination?

A5: It depends on the chlorinating agent.

  • With the NCS/thiourea method , protection is generally not required as the reaction conditions are mild and relatively specific to the hydroxyl group.[1]

  • When using thionyl chloride , it is highly recommended to protect the amino group (e.g., as an Fmoc or Boc derivative) or to esterify the carboxylic acid to prevent the formation of undesired polymers and byproducts.[6]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of this compound from serine using N,N'-dimethylthiourea and NCS, as described in a patented method.[1]

Serine (g)Solvent (g)N,N'-dimethylthiourea (g)N-chlorosuccinimide (g)Reaction Time (h)Product (g)Yield (%)
50.0Dichloromethane (200.0)23.095.4250.386.0
50.0Acetonitrile (200.0)51.063.6252.189.0

Experimental Protocols

Protocol 1: One-Step Synthesis from Serine using NCS and Thiourea[1]

This protocol is adapted from a patented procedure for the direct synthesis of this compound.

Materials:

  • L-Serine

  • Dichloromethane (or acetonitrile)

  • N,N'-dimethylthiourea

  • N-chlorosuccinimide (NCS)

  • Ethanol

Procedure:

  • In a four-neck round-bottom flask, add 50.0 g of serine and 200.0 g of dichloromethane.

  • Add 23.0 g of N,N'-dimethylthiourea to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Under rapid stirring, add 95.4 g of N-chlorosuccinimide portion-wise, maintaining the temperature between 0-40°C.

  • Continue to stir the reaction mixture for 2 hours after the addition of NCS is complete.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the solvent under reduced pressure.

  • Add 220.0 g of ethanol to the residue and stir for 1 hour to precipitate the product.

  • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Two-Step Synthesis via Serine Methyl Ester and Thionyl Chloride[7]

This protocol involves the esterification of serine followed by chlorination.

Part A: Synthesis of L-Serine Methyl Ester Hydrochloride Materials:

  • L-Serine

  • Methanol

  • Thionyl chloride

Procedure:

  • Suspend L-serine in methanol in a round-bottom flask.

  • Cool the mixture to 5-10°C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension.

  • After the addition is complete, heat the reaction mixture to 38°C and maintain for 48 hours.

  • Cool the reaction mixture to induce crystallization.

  • Collect the crystals by filtration and dry to obtain L-serine methyl ester hydrochloride.

Part B: Synthesis of 3-Chloro-L-alanine Methyl Ester Hydrochloride Materials:

  • L-Serine methyl ester hydrochloride

  • Dichloromethane

  • Thionyl chloride

Procedure:

  • Suspend L-serine methyl ester hydrochloride in dichloromethane.

  • Add thionyl chloride dropwise to the suspension.

  • Employ a segmented temperature control for the reaction:

    • 25-32°C for 1-4 hours

    • 35-42°C for 1-4 hours

    • 45-52°C for 4-8 hours

    • 55-60°C for 6-12 hours

  • After the reaction is complete, cool the mixture to 15-25°C.

  • Add water to the reaction mixture to separate the layers.

  • Isolate the aqueous phase and process it (e.g., crystallization) to obtain 3-chloro-L-alanine methyl ester hydrochloride. The final product would then need to be hydrolyzed to yield this compound.

Visualizing the Process

To further clarify the experimental and troubleshooting workflows, the following diagrams are provided.

experimental_workflow_ncs cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup and Isolation A Charge Serine and Solvent B Add Thiourea A->B C Stir at RT B->C D Add NCS Portion-wise (0-40°C) C->D E React for 2h D->E F Monitor by TLC E->F G Concentrate in Vacuo F->G H Add Ethanol G->H I Stir for 1h H->I J Filter Product I->J K Wash with Ethanol J->K L Dry in Vacuo K->L M Final Product: This compound L->M

Caption: Workflow for the one-step synthesis of this compound.

troubleshooting_workflow Start Problem Encountered LowYield Low Yield? Start->LowYield Discolored Discolored Product? LowYield->Discolored No CheckTimeTemp Check Reaction Time & Temp LowYield->CheckTimeTemp Yes Impure Impure Product? Discolored->Impure No CheckPolymerization Polymerization Risk? (e.g., SOCl2 w/o protection) Discolored->CheckPolymerization Yes CheckCompletion Reaction Incomplete? Impure->CheckCompletion Yes Purify Purify by Recrystallization Impure->Purify No CheckMoisture Check for Moisture CheckTimeTemp->CheckMoisture OptimizeConditions Optimize Conditions (Time, Temp, Stoichiometry) CheckTimeTemp->OptimizeConditions ConsiderDegradation Consider Product Degradation CheckMoisture->ConsiderDegradation UseAnhydrous Use Anhydrous Reagents/Solvents CheckMoisture->UseAnhydrous CheckPuritySM Check Purity of Starting Materials CheckPolymerization->CheckPuritySM No ProtectGroups Use Protecting Groups CheckPolymerization->ProtectGroups CheckPuritySM->OptimizeConditions CheckCompletion->OptimizeConditions Yes CheckCompletion->Purify No CheckSideProducts Side Product Formation?

References

Technical Support Center: Purification of 3-Chloroalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 3-chloroalanine from a reaction mixture. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure a reproducible and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture when synthesized from serine?

A1: When this compound is synthesized from serine using reagents like N-chlorosuccinimide (NCS) and a thiourea catalyst, the most common impurities include:

  • Unreacted L-serine: The starting material may not have fully reacted.

  • Succinimide: A byproduct from the reduction of NCS.[1]

  • Residual Solvents: Solvents used in the reaction, such as dichloromethane or tetrahydrofuran, may be present.[1]

  • Salts: Inorganic salts can be present depending on the workup procedure.

Q2: My this compound product "oiled out" during crystallization instead of forming solid crystals. What should I do?

A2: "Oiling out" can occur if the compound's melting point is lower than the crystallization temperature, or if there's a high concentration of impurities. To address this:

  • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil and then allow it to cool at a much slower rate. Insulation of the flask can help.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the primary solvent to reduce supersaturation.[2]

  • Use a Different Solvent System: The current solvent may not be ideal. Experiment with different solvent/anti-solvent combinations.

Q3: The yield of my purified this compound is very low after crystallization. How can I improve it?

A3: Low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.

  • Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. Using an ice bath can be effective.

  • Premature Crystallization: If the product crystallizes too early (e.g., during hot filtration), it can be lost. Ensure all glassware is preheated.

Q4: How can I assess the purity of my final this compound product?

A4: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with pre-column derivatization is a common and accurate method for amino acid analysis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the compound.

  • Elemental Analysis: Provides the elemental composition of the compound, which can be compared to the theoretical values.[4]

Troubleshooting Guides

Crystallization/Precipitation Issues
IssuePotential CauseSuggested Solution
Failure to Crystallize Solution is too dilute (insufficient supersaturation).- Evaporate some of the solvent. - Add an anti-solvent (e.g., ethanol or isopropanol) dropwise. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.[2]
Formation of Fine Powder Crystallization occurred too rapidly.- Re-dissolve the solid and allow it to cool more slowly. - Use a solvent system where the solubility is slightly higher.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Perform a charcoal treatment on the hot solution before crystallization to adsorb colored impurities.[2] - Consider a preliminary purification step like column chromatography.
Ion-Exchange Chromatography Challenges
IssuePotential CauseSuggested Solution
Poor Separation of this compound from Serine Incorrect pH of the mobile phase.This compound is a stronger acid than serine due to the electron-withdrawing chlorine atom. A lower pH will protonate the amino group of both, but the carboxylic acid of this compound will be less protonated. Adjust the pH of the elution buffer to optimize the charge difference.
Low Recovery from the Column Strong binding to the resin.- Increase the salt concentration of the elution buffer. - Change the pH of the elution buffer to neutralize the charge on the this compound, causing it to elute.
Column Clogging Particulate matter in the sample.Filter the sample through a 0.45 µm filter before loading it onto the column.

Experimental Protocols

Protocol 1: Purification of this compound by Precipitation with Ethanol

This protocol is adapted from a common synthetic procedure where this compound is synthesized from L-serine.[1]

Objective: To purify crude this compound by precipitation.

Materials:

  • Crude this compound reaction mixture

  • Ethanol

  • Beaker, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Procedure:

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent (e.g., dichloromethane or THF).

  • Precipitation: To the concentrated residue, add ethanol and stir the mixture vigorously for 1 hour at room temperature. This compound is poorly soluble in ethanol, while some impurities like succinimide are more soluble.

  • Filtration: Filter the resulting solid using a Buchner funnel under vacuum.

  • Washing: Wash the solid cake with a small amount of cold ethanol to remove residual soluble impurities.

  • Drying: Dry the purified this compound solid in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of the this compound sample.

Materials:

  • Purified this compound

  • Derivatization reagent (e.g., Phenylisothiocyanate - PITC)

  • HPLC system with a C18 column and UV detector

  • Mobile phase solvents (e.g., acetonitrile and ammonium acetate buffer)

Procedure:

  • Standard Preparation: Prepare a standard solution of pure this compound at a known concentration.

  • Sample Preparation: Prepare a solution of the purified this compound sample at a similar concentration.

  • Derivatization: Derivatize both the standard and sample solutions with the chosen reagent according to established protocols.

  • HPLC Analysis: Inject the derivatized standard and sample onto the HPLC system.

  • Data Analysis: Compare the chromatograms of the sample and the standard. Calculate the purity of the sample based on the peak area of this compound relative to the total peak area of all components.

Quantitative Data

Table 1: Yields from Synthesis and Purification of this compound from Serine

Reaction SolventYield of Crude ProductReference
Dichloromethane86.0%[1]
Dichloromethane83.0%[1]
Tetrahydrofuran79.0%[1]
Dioxane74.0%

Note: Yields are based on the initial amount of L-serine.

Table 2: Solubility of this compound

SolventSolubilityReference
WaterHighly soluble
EthanolSparingly soluble[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification serine L-Serine reaction Reaction with NCS and Thiourea Catalyst serine->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture concentration Solvent Evaporation crude_mixture->concentration precipitation Precipitation with Ethanol concentration->precipitation filtration Vacuum Filtration precipitation->filtration drying Vacuum Drying filtration->drying hplc RP-HPLC drying->hplc nmr NMR Spectroscopy drying->nmr ms Mass Spectrometry drying->ms troubleshooting_crystallization cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Crystallization Issue (e.g., Oiling Out, No Crystals) check_concentration Is the solution too concentrated? start->check_concentration check_cooling_rate Is the cooling rate too fast? start->check_cooling_rate check_purity Are there significant impurities? start->check_purity seed_crystal Add a seed crystal start->seed_crystal If no crystals form add_solvent Add more primary solvent check_concentration->add_solvent slow_cooling Insulate flask for slower cooling check_cooling_rate->slow_cooling charcoal_treatment Perform charcoal treatment check_purity->charcoal_treatment

References

improving the yield of 3-Chloroalanine in chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Chloroalanine during chemical synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common method involving the chlorination of serine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. 2. Side reactions: Formation of by-products can consume starting materials and reduce the yield of the desired product.[1] 3. Suboptimal reagent stoichiometry: The molar ratios of serine, chlorinating agent (e.g., N-chlorosuccinimide - NCS), and catalyst (e.g., thiourea) may not be optimal.[1] 4. Moisture in the reaction: The presence of water can lead to hydrolysis of the chlorinating agent or other intermediates.1. Optimize reaction time and temperature: Monitor the reaction progress using techniques like TLC or HPLC. Experiment with extending the reaction time or adjusting the temperature within the recommended range (e.g., 0-40°C).[1] 2. Control reaction conditions: Maintain the reaction temperature to minimize the formation of thermal degradation products. Ensure efficient stirring to promote a homogeneous reaction mixture. 3. Adjust stoichiometry: Systematically vary the molar ratios of the reactants. For the serine, thiourea, and NCS method, the molar ratio of thiourea to serine can range from 0.1-2:1, and NCS to serine from 1-5:1.[1] 4. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
Difficulties in Product Isolation and Purification 1. Presence of unreacted starting materials: Incomplete conversion can complicate the purification process. 2. Formation of soluble by-products: By-products with similar solubility to this compound can be challenging to separate.[1] 3. Product precipitation issues: The product may not precipitate cleanly from the reaction mixture.1. Drive the reaction to completion: Refer to the solutions for "Low Yield." 2. Optimize the work-up procedure: The patent CN115872882A describes a work-up involving concentrating the solvent and then adding ethanol to precipitate the product. Experiment with different anti-solvents or recrystallization solvents.[1] 3. Adjust precipitation conditions: Vary the temperature and rate of addition of the anti-solvent to promote the formation of larger, more easily filterable crystals.
Inconsistent Results/Poor Reproducibility 1. Variability in reagent quality: The purity of starting materials, especially the chlorinating agent, can affect the reaction outcome. 2. Atmospheric moisture: Exposure of hygroscopic reagents or reaction intermediates to air can introduce variability. 3. Scaling issues: Reaction conditions that work well on a small scale may not translate directly to a larger scale.1. Use high-purity reagents: Ensure the purity of serine, NCS, and other reagents. NCS can be recrystallized if necessary. 2. Maintain an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. 3. Re-optimize for scale-up: When scaling up, re-optimize parameters such as stirring speed, heat transfer, and the rate of reagent addition.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: A prevalent method is the chlorination of serine.[2] A specific example involves a one-step synthesis from serine using thiourea and N-chlorosuccinimide (NCS) under mild conditions.[1] Another approach involves the synthesis of R-3-chloroalanine methyl ester hydrochloride from D-serine and paraformaldehyde, followed by reaction with a chlorinating agent, which has been reported to achieve yields up to 94.72%.[3]

Q2: What is the role of thiourea and N-chlorosuccinimide (NCS) in the synthesis from serine?

A2: In this one-step synthesis, serine's hydroxyl group is converted to a chloride. NCS acts as the chlorine source, while thiourea is part of the catalytic system that facilitates this transformation under mild conditions.[1]

Q3: How can I minimize the formation of by-products?

A3: Controlling the reaction temperature is crucial, as higher temperatures can lead to degradation and side reactions. Maintaining the optimal stoichiometry of reactants and ensuring a homogenous reaction mixture through efficient stirring can also minimize by-product formation. Additionally, using anhydrous solvents and an inert atmosphere can prevent unwanted side reactions caused by moisture.

Q4: What are suitable solvents for the synthesis of this compound from serine?

A4: A variety of solvents can be used, including dichloromethane, dichloroethane, tetrahydrofuran (THF), water, acetonitrile, and dioxane.[1] The choice of solvent can influence the reaction rate and selectivity, so it may need to be optimized for your specific conditions.

Q5: The patent mentions recovering the succinimide by-product. How is this done and why is it beneficial?

A5: The succinimide by-product can be recovered by treating the mother liquor with a sodium hydroxide solution and then bubbling chlorine gas through it to regenerate N-chlorosuccinimide (NCS).[1] This is economically and environmentally advantageous as it allows for the recycling of a key reagent, making the process more atom-economical.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of this compound (from Serine, Thiourea, and NCS)

Example No. Solvent Thiourea Derivative Serine (g) Thiourea Derivative (g) NCS (g) Yield (%) Reference
1DichloromethaneThiourea50.016.895.477.0[1]
2TetrahydrofuranN,N'-dimethylthiourea50.040.876.379.0[1]
3DioxaneN,N'-dimethylthiourea50.010.263.674.0[1]
4AcetonitrileThiourea50.034.663.686.0[1]
5WaterThiourea50.038.172.283.0[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from Serine, Thiourea, and NCS (Based on Example 4 with the highest yield)

Materials:

  • Serine (50.0 g)

  • Thiourea (34.6 g)

  • N-chlorosuccinimide (NCS) (63.6 g)

  • Acetonitrile (solvent)

  • Ethanol (for precipitation)

  • 500.0 ml four-neck flask

  • Stirring apparatus

  • Apparatus for reduced pressure concentration

Procedure:

  • To a 500.0 ml four-neck flask, add 50.0 g of serine and a suitable amount of acetonitrile.

  • Add 34.6 g of thiourea to the flask.

  • Stir the mixture at room temperature for 30 minutes.

  • Under rapid stirring, add 63.6 g of N-chlorosuccinimide dropwise.

  • Maintain the reaction for two to five hours at a temperature between 0-40°C.

  • After the reaction is complete, concentrate the solvent under reduced pressure.

  • Add 250.0 g of ethanol to the residue and stir for 1 hour.

  • Filter the resulting solid.

  • Wash the solid with a small amount of ethanol.

  • Dry the solid in vacuo to obtain the 3-chloro-alanine product.

Expected Yield: Approximately 86.0%[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_product Final Product start Combine Serine and Acetonitrile in a four-neck flask add_thiourea Add Thiourea start->add_thiourea stir1 Stir at room temperature for 30 minutes add_thiourea->stir1 add_ncs Add NCS dropwise under rapid stirring stir1->add_ncs react Maintain reaction for 2-5 hours at 0-40°C add_ncs->react concentrate Concentrate solvent under reduced pressure react->concentrate precipitate Add Ethanol and stir for 1 hour concentrate->precipitate filter Filter the solid product precipitate->filter wash Wash solid with Ethanol filter->wash dry Dry in vacuo wash->dry end This compound dry->end

Caption: Workflow for the synthesis of this compound.

logical_relationship Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of this compound cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Suboptimal Stoichiometry issue->cause3 cause4 Presence of Moisture issue->cause4 sol1 Optimize Time & Temperature cause1->sol1 sol2 Control Reaction Conditions cause2->sol2 sol3 Adjust Molar Ratios cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Caption: Logic diagram for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Chloroalanine and D-cycloserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two antimicrobial compounds, 3-Chloroalanine and D-cycloserine. Both agents target bacterial cell wall synthesis, a critical pathway for bacterial survival, making them valuable subjects of study for the development of new antibacterial therapies. This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, and outlines relevant experimental protocols.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining cell integrity. Both this compound and D-cycloserine disrupt the synthesis of this vital structure by inhibiting key enzymes involved in the formation of the D-alanine-D-alanine dipeptide, a crucial building block of peptidoglycan.

D-cycloserine acts as a structural analog of D-alanine and competitively inhibits two essential enzymes in the peptidoglycan synthesis pathway:

  • Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.

  • D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules to form the D-alanine-D-alanine dipeptide.

By inhibiting both enzymes, D-cycloserine effectively halts the production of a key precursor for peptidoglycan synthesis, leading to a weakened cell wall and ultimately bacterial cell death.[1][2]

This compound , specifically the D-isomer (β-chloro-D-alanine), also functions as an inhibitor of alanine racemase.[3] Studies have shown that it can achieve 90-95% inhibition of alanine racemase activity in bacteria such as Escherichia coli and Bacillus subtilis.[3][4] While its primary target is alanine racemase, some evidence suggests it may also inhibit D-alanine:D-alanine ligase.

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and D-cycloserine from various studies. Direct comparison of inhibitory concentrations is most accurate when determined within the same study under identical conditions.

Table 1: Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

CompoundStrainMIC (mg/L)Reference
D-cycloserineClinical Isolate50[5]
β-chloro-D-alanineClinical Isolate100[5]
D-cycloserineH37Rv10-20[6]

Table 2: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundStrainMediumMIC (µg/mL)Reference
D-cycloserineJE2CDM32[5]
β-chloro-D-alanineJE2CDM300[5]
D-cycloserineRN4220Mueller-Hinton100[7]

Table 3: Alanine Racemase Inhibition Data

CompoundEnzyme SourceParameterValueReference
D-cycloserineEscherichia coli WKᵢ6.5 x 10⁻⁴ M[8]
L-cycloserineEscherichia coli WKᵢ2.1 x 10⁻³ M[8]
3-Chloro-D-alanineE. coli & B. subtilis% Inhibition90-95%[3]
D-cycloserineStreptococcus iniaeIC₅₀3.69 µM[9]

Synergistic Activity

A notable finding is the synergistic effect observed when D-cycloserine and β-chloro-D-alanine are used in combination against Mycobacterium tuberculosis. In the presence of subinhibitory concentrations of β-chloro-D-alanine (5–10 mg/L), the MIC of D-cycloserine was reduced 20-fold, from 50 mg/L to as low as 2.5 mg/L.[5] This suggests that simultaneous inhibition of multiple steps in the D-alanine pathway can be a highly effective antimicrobial strategy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Standard methods for MIC determination include broth dilution and agar dilution.

Broth Dilution Method (General Protocol):

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound at a known concentration.

  • Serial Dilutions: Perform serial dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (no antimicrobial agent) and a negative control (no bacteria).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth of the bacterium is observed.[10][11]

Alanine Racemase Inhibition Assay

Enzymatic assays are crucial for determining the direct inhibitory effect of compounds on alanine racemase.

Coupled Enzyme Assay (General Protocol):

  • Reaction Mixture: Prepare a reaction mixture containing the purified alanine racemase enzyme, the pyridoxal 5'-phosphate (PLP) cofactor, and a buffer.

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound or D-cycloserine) to the reaction mixture and incubate for a defined period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the substrate (L-alanine or D-alanine).

  • Coupled Reaction: The product of the alanine racemase reaction (e.g., D-alanine if starting with L-alanine) is used as a substrate for a second enzyme (the coupling enzyme), such as D-amino acid oxidase.

  • Detection: The activity of the coupling enzyme produces a detectable signal (e.g., hydrogen peroxide), which can be quantified using a chromogenic or fluorogenic substrate. The decrease in signal in the presence of the inhibitor is proportional to the inhibition of alanine racemase.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described, the following diagrams are provided in DOT language.

Peptidoglycan_Synthesis_Inhibition cluster_pathway Bacterial Cell Wall Synthesis cluster_inhibitors Inhibitors L-Alanine L-Alanine D-Alanine D-Alanine L-Alanine->D-Alanine Alanine Racemase (Alr) D-Ala-D-Ala D-Ala-D-Ala D-Alanine->D-Ala-D-Ala D-Ala-D-Ala Ligase (Ddl) Peptidoglycan Peptidoglycan D-Ala-D-Ala->Peptidoglycan D-cycloserine D-cycloserine Alanine Racemase (Alr) Alanine Racemase (Alr) D-cycloserine->Alanine Racemase (Alr) D-Ala-D-Ala Ligase (Ddl) D-Ala-D-Ala Ligase (Ddl) D-cycloserine->D-Ala-D-Ala Ligase (Ddl) This compound This compound This compound->Alanine Racemase (Alr)

Caption: Inhibition of the Peptidoglycan Synthesis Pathway.

MIC_Determination_Workflow Start Start Prepare Serial Dilutions of Compound Prepare Serial Dilutions of Compound Start->Prepare Serial Dilutions of Compound Prepare Standardized Bacterial Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare Standardized Bacterial Inoculum Inoculate Dilutions Inoculate Dilutions Prepare Serial Dilutions of Compound->Inoculate Dilutions Prepare Standardized Bacterial Inoculum->Inoculate Dilutions Incubate Incubate Inoculate Dilutions->Incubate Observe for Visible Growth Observe for Visible Growth Incubate->Observe for Visible Growth Determine MIC Determine MIC Observe for Visible Growth->Determine MIC End End Determine MIC->End

Caption: Workflow for MIC Determination.

Conclusion

Both this compound and D-cycloserine are effective inhibitors of bacterial cell wall synthesis, targeting the crucial D-alanine branch of the peptidoglycan pathway. D-cycloserine exhibits a dual-targeting mechanism, inhibiting both alanine racemase and D-alanine:D-alanine ligase. Available MIC data suggests that D-cycloserine is more potent than β-chloro-D-alanine against S. aureus and M. tuberculosis when used alone. However, the synergistic activity of these two compounds highlights a promising avenue for future antimicrobial research. Further studies providing direct comparative IC₅₀ values for alanine racemase inhibition from various bacterial species would be invaluable for a more complete understanding of their relative potencies. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy studies.

References

3-Chloroalanine: A Comparative Guide to its Efficacy as a Specific Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 3-Chloroalanine as a specific enzyme inhibitor, with a primary focus on its interaction with bacterial Alanine Racemase (Alr). Its performance is objectively compared with alternative inhibitors, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Executive Summary

This compound is a potent irreversible inhibitor of Alanine Racemase, a crucial bacterial enzyme involved in peptidoglycan synthesis, making it a target for antimicrobial drug development. It operates via a "suicide inhibition" mechanism, where the enzyme converts this compound into a reactive intermediate that covalently binds to and inactivates the enzyme. While effective against its primary target, evidence suggests that this compound lacks absolute specificity, exhibiting inhibitory activity against other pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as threonine deaminase and branched-chain amino acid transaminase. This guide offers a comparative overview of this compound and alternative Alanine Racemase inhibitors, presenting key inhibitory constants and detailed experimental protocols for their evaluation.

Comparative Analysis of Alanine Racemase Inhibitors

InhibitorTarget EnzymeOrganismInhibition TypeKi Value (mM)IC50 (µM)Other Notes
This compound (D/L-isomers) Alanine RacemaseE. coli, B. subtilisIrreversible (Suicide)Not ReportedNot ReportedAchieves 90-95% inhibition of enzyme activity.[1] Also inhibits threonine deaminase and branched-chain amino acid transaminase.[2][3]
D-CycloserineAlanine RacemaseE. coli WCompetitive0.65Not ReportedA well-established antibiotic and a standard inhibitor for Alanine Racemase.
L-CycloserineAlanine RacemaseE. coli WCompetitive2.1Not ReportedLess potent than its D-isomer.
D-chlorovinylglycineAlanine RacemaseE. coli BIrreversible (Mechanism-based)Not ApplicableNot ReportedSecond-order rate constant (kinact/Ki) of 122 M⁻¹s⁻¹.[4]

Mechanism of Action: Suicide Inhibition of Alanine Racemase

This compound functions as a suicide inhibitor of Alanine Racemase. The enzyme's catalytic machinery initiates the conversion of this compound, leading to the formation of a highly reactive amino-acrylate intermediate. This intermediate then covalently modifies the pyridoxal 5'-phosphate (PLP) cofactor or a nearby active site residue, leading to the irreversible inactivation of the enzyme.

G cluster_0 Enzyme Active Site E_PLP Alanine Racemase (E-PLP) E_PLP_3CA Enzyme-Inhibitor Complex E_PLP->E_PLP_3CA E_PLP_AA Amino-acrylate Intermediate E_PLP_3CA->E_PLP_AA Enzymatic conversion E_Inactive Inactive Enzyme E_PLP_AA->E_Inactive Covalent modification Cl_ion Cl- E_PLP_AA->Cl_ion Elimination ThreeCA This compound ThreeCA->E_PLP_3CA Binds to active site

Caption: Suicide inhibition of Alanine Racemase by this compound.

Experimental Protocols

Determination of Alanine Racemase Inhibition (Coupled-Enzyme Spectrophotometric Assay)

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of compounds against Alanine Racemase by coupling the production of L-alanine to the reduction of NAD⁺ by L-alanine dehydrogenase.

Materials:

  • Purified Alanine Racemase

  • L-Alanine Dehydrogenase (from Bacillus subtilis or similar)

  • D-Alanine (substrate)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Test inhibitor (e.g., this compound)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of D-alanine in Tris-HCl buffer.

    • Prepare a stock solution of NAD⁺ in Tris-HCl buffer.

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., water or DMSO).

    • Prepare a working solution of L-Alanine Dehydrogenase in Tris-HCl buffer.

    • Prepare a working solution of Alanine Racemase in Tris-HCl buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup:

    • In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, D-alanine, NAD⁺, and L-Alanine Dehydrogenase.

    • Add varying concentrations of the test inhibitor to the appropriate wells. Include a control with no inhibitor.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the reaction by adding the Alanine Racemase solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes). The increase in absorbance corresponds to the formation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration from the linear portion of the reaction progress curve.

    • Plot the initial velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Ki), perform the assay at multiple substrate (D-alanine) and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[5]

Experimental Workflow for Ki Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Buffers - Substrate (D-Ala) - NAD+ - Coupling Enzyme (L-AD) - Alr - Inhibitor Stock setup_plate Set up 96-well plate: - Reaction mix (Buffer, NAD+, L-AD) - Varying [Substrate] - Varying [Inhibitor] prep_reagents->setup_plate pre_incubate Pre-incubate plate setup_plate->pre_incubate start_reaction Initiate reaction with Alr pre_incubate->start_reaction monitor_abs Monitor Absorbance at 340 nm start_reaction->monitor_abs calc_velocity Calculate Initial Velocities monitor_abs->calc_velocity lw_burk Generate Lineweaver-Burk Plots calc_velocity->lw_burk det_ki Determine Ki from plots lw_burk->det_ki

Caption: Workflow for determining the Ki of an Alanine Racemase inhibitor.

Specificity of this compound

While this compound is a potent inhibitor of Alanine Racemase, it is not entirely specific. As a halo-amino acid analog, it can be recognized by other PLP-dependent enzymes. Studies have shown that this compound also inhibits:

  • Threonine Deaminase: This inhibition is reported to be reversible.[2]

  • Branched-Chain Amino Acid Transaminase (Transaminase B): This enzyme is irreversibly inactivated by this compound.[2]

The lack of absolute specificity is an important consideration in the development of this compound as a therapeutic agent, as off-target inhibition could lead to undesirable side effects. Further quantitative analysis of its inhibitory activity against a broader panel of enzymes is warranted to fully characterize its specificity profile.

Conclusion

This compound is a powerful, irreversible inhibitor of bacterial Alanine Racemase, demonstrating significant potential as an antimicrobial agent. Its mechanism of suicide inhibition offers a high degree of potency. However, its utility may be tempered by a lack of absolute specificity, with documented inhibitory effects on other essential metabolic enzymes. In comparison to reversible inhibitors like D-cycloserine, this compound's irreversible nature could provide a more sustained therapeutic effect. Future research should focus on obtaining precise inhibitory constants for this compound against both its primary target and off-target enzymes to enable a more definitive risk-benefit assessment for its potential clinical applications. The detailed experimental protocols provided herein serve as a foundation for such further investigations.

References

A Comparative Guide to 3-Chloroalanine and Fluoroalanine as Alanine Racemase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-Chloroalanine and Fluoroalanine, two well-known inhibitors of alanine racemase. Alanine racemase is a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine, an essential component of the bacterial cell wall. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the mechanisms of action to offer a thorough understanding of the inhibitory profiles of these compounds.

Performance Comparison

Both this compound and Fluoroalanine act as suicide substrates for alanine racemase, leading to irreversible inhibition of the enzyme. The inhibitory mechanism involves the formation of a reactive intermediate within the active site, which then covalently modifies the enzyme. While both are effective inhibitors, their efficiency and the precise nature of the enzyme inactivation differ.

ParameterThis compoundFluoroalanineReference
Inhibition Type Irreversible (Suicide Substrate)Irreversible (Suicide Substrate)[1][2]
Partition Ratio Not explicitly reported for this compound, but 3-chlorovinylglycine (a related compound) has a ratio of ~2.2 turnovers per lethal event.~800 nonlethal turnovers per lethal event.[1]
Second-Order Rate Constant (k_inact / K_I) Not explicitly reported for this compound. For D-chlorovinylglycine, it is 122 ± 14 M⁻¹s⁻¹.For D-fluoroalanine, it is 93 M⁻¹s⁻¹.[1]

Note: The partition ratio indicates the number of catalytic turnovers the enzyme performs on the inhibitor before irreversible inactivation occurs. A lower partition ratio signifies a more efficient inhibitor. The second-order rate constant reflects the overall efficiency of inactivation.

Mechanism of Inhibition

Both this compound and Fluoroalanine are processed by alanine racemase as if they were the natural substrate, L-alanine. The enzyme's catalytic machinery initiates a reaction that, in the case of these inhibitors, leads to the formation of a highly reactive amino-acrylate intermediate. This intermediate can then partition between two pathways: hydrolysis to pyruvate (a non-lethal turnover) or covalent modification of the enzyme, leading to irreversible inactivation.

Signaling Pathway of Alanine Racemase Inhibition

InhibitionMechanism cluster_chloroalanine This compound Inhibition cluster_fluoroalanine Fluoroalanine Inhibition CA This compound CA_Complex Enzyme-Inhibitor Complex CA->CA_Complex Binds to active site Enzyme_CA Alanine Racemase Enzyme_CA->CA_Complex Intermediate_CA Amino-acrylate Intermediate CA_Complex->Intermediate_CA Enzyme catalysis (Elimination of HCl) Inactive_Enzyme_CA Inactive Enzyme (Covalent Adduct) Intermediate_CA->Inactive_Enzyme_CA Nucleophilic attack by enzyme residue Pyruvate_CA Pyruvate Intermediate_CA->Pyruvate_CA Hydrolysis FA Fluoroalanine FA_Complex Enzyme-Inhibitor Complex FA->FA_Complex Binds to active site Enzyme_FA Alanine Racemase Enzyme_FA->FA_Complex Intermediate_FA Amino-acrylate Intermediate FA_Complex->Intermediate_FA Enzyme catalysis (Elimination of HF) Inactive_Enzyme_FA Inactive Enzyme (Covalent Adduct) Intermediate_FA->Inactive_Enzyme_FA Nucleophilic attack by enzyme residue Pyruvate_FA Pyruvate Intermediate_FA->Pyruvate_FA Hydrolysis

Caption: Mechanism of irreversible inhibition of alanine racemase by this compound and Fluoroalanine.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of this compound and Fluoroalanine against alanine racemase. This protocol is a synthesis of methods described in the literature and may require optimization for specific experimental conditions.[3][4][5]

Alanine Racemase Inhibition Assay (Coupled Enzyme Assay)

This assay measures the rate of L-alanine formation from D-alanine by alanine racemase in a coupled reaction with L-alanine dehydrogenase (L-ADH), which reduces NAD⁺ to NADH. The increase in NADH absorbance at 340 nm is monitored spectrophotometrically.

Materials and Reagents:

  • Purified alanine racemase

  • L-alanine dehydrogenase (L-ADH)

  • D-alanine (substrate)

  • NAD⁺

  • This compound or Fluoroalanine (inhibitor)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Experimental Workflow:

AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of: - Alanine Racemase - L-ADH - D-alanine - NAD+ - Inhibitor (this compound or Fluoroalanine) B Prepare serial dilutions of the inhibitor A->B C To each well of a 96-well plate, add: - Assay Buffer - NAD+ - L-ADH - Inhibitor (at varying concentrations) or vehicle control B->C D Pre-incubate the mixture at the desired temperature (e.g., 37°C) C->D E Initiate the reaction by adding D-alanine D->E F Immediately measure the absorbance at 340 nm at regular intervals (kinetic mode) E->F G Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plot F->G H Plot V₀ against inhibitor concentration to determine IC50 G->H I To determine Ki, perform the assay with varying concentrations of both substrate (D-alanine) and inhibitor G->I J Analyze the data using Lineweaver-Burk or non-linear regression analysis I->J

Caption: A typical workflow for an alanine racemase inhibition assay.

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. The final concentrations in the assay will need to be optimized, but typical ranges are: D-alanine (10-50 mM), NAD⁺ (1-2 mM), L-ADH (1-5 units/mL), and alanine racemase (an amount that gives a linear reaction rate).

  • Inhibitor Preparation: Prepare a series of dilutions of this compound or Fluoroalanine in the assay buffer.

  • Assay Setup: In a 96-well microplate, combine the assay buffer, NAD⁺, L-ADH, and the desired concentration of the inhibitor or vehicle control.

  • Pre-incubation: Pre-incubate the plate at the assay temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the reaction by adding the D-alanine substrate to all wells.

  • Data Collection: Immediately begin monitoring the increase in absorbance at 340 nm in a microplate reader capable of kinetic measurements. Record data every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the slope of the linear portion of the absorbance versus time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • For the determination of the inhibition constant (Ki), the assay should be performed with multiple concentrations of both the substrate and the inhibitor. The data can then be analyzed using methods such as Lineweaver-Burk plots or non-linear regression fitting to a suitable model of enzyme inhibition.

Conclusion

References

Differential Biological Activity of D- and L-Isomers of 3-Chloroalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential biological activities of the D- and L-isomers of 3-chloroalanine, focusing on their enzymatic inhibition and cytotoxicity. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Summary of Biological Activities

Both D- and L-isomers of this compound exhibit inhibitory effects on the growth of various bacteria.[1][2] Their primary mechanisms of action, however, diverge, targeting different key enzymes involved in bacterial cell wall synthesis and amino acid metabolism. D-3-Chloroalanine is a notably potent inhibitor of enzymes involved in D-amino acid metabolism, crucial for peptidoglycan synthesis in bacteria. In contrast, L-3-chloroalanine demonstrates a broader range of inhibitory activity, affecting enzymes involved in the metabolism of L-amino acids.

Enzyme Inhibition Profile

The differential inhibitory activities of D- and L-3-chloroalanine against various enzymes are summarized below.

EnzymeIsomerInhibition ConstantOrganism/Source
Alanine Racemase D-isomer90-95% inhibitionEscherichia coli, Bacillus subtilis[1][2]
L-isomerInhibitorGeneral[3][4][5][6]
D-Amino Acid Transaminase D-isomerKᵢ = 10 µM (competitive)Bacillus sphaericus[7]
L-isomerNot a substrateBacillus sphaericus[7]
D-Glutamate-D-Alanine Transaminase D-isomer90-95% inhibitionEscherichia coli, Bacillus subtilis[1][2]
Threonine Deaminase L-isomerReversible inhibitorSalmonella typhimurium[4]
Transaminase B L-isomerIrreversible inactivatorSalmonella typhimurium[4]
Alanine-Valine Transaminase (Transaminase C) L-isomerReversible inhibitorEscherichia coli K-12[3]

Cytotoxicity

While both isomers exhibit antibacterial properties, their effects on eukaryotic cells are less well-characterized. Further research is needed to determine the specific cytotoxicity (e.g., IC50 values) of each isomer against various cell lines to assess their therapeutic potential and off-target effects.

Experimental Protocols

Alanine Racemase Inhibition Assay

A common method to determine alanine racemase inhibition involves a coupled enzyme assay.[8]

  • Reaction Mixture: Prepare a reaction mixture containing the purified alanine racemase, the test inhibitor (D- or L-3-chloroalanine) at various concentrations, and L-alanine as the substrate in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C).

  • Coupled Reaction: The D-alanine produced by the racemase is then acted upon by D-amino acid oxidase, which in the presence of a suitable substrate and horseradish peroxidase, generates a detectable colored or fluorescent product.

  • Detection: The rate of product formation is monitored spectrophotometrically or fluorometrically over time.

  • Data Analysis: The inhibition constant (Kᵢ) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as the Lineweaver-Burk plot.[5]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of D- or L-3-chloroalanine for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Inhibition of Bacterial Cell Wall Synthesis by D-3-Chloroalanine

D-3-Chloroalanine primarily disrupts the synthesis of the bacterial cell wall by inhibiting alanine racemase and D-amino acid transaminase. These enzymes are essential for providing D-alanine, a critical component of peptidoglycan, the structural backbone of the bacterial cell wall.

Inhibition_of_Bacterial_Cell_Wall_Synthesis L-Alanine L-Alanine Alanine_Racemase Alanine Racemase L-Alanine->Alanine_Racemase Substrate D-Alanine D-Alanine Alanine_Racemase->D-Alanine Product Peptidoglycan Peptidoglycan D-Alanine->Peptidoglycan Precursor Bacterial_Cell_Wall Bacterial Cell Wall (Integrity compromised) Peptidoglycan->Bacterial_Cell_Wall Component of D_3_Chloroalanine D-3-Chloroalanine D_3_Chloroalanine->Alanine_Racemase Inhibits D_Amino_Acid_Transaminase D-Amino Acid Transaminase D_3_Chloroalanine->D_Amino_Acid_Transaminase Inhibits Pyruvate Pyruvate Pyruvate->D_Amino_Acid_Transaminase Substrate D_Amino_Acid_Transaminase->D-Alanine Metabolic_Disruption_by_L_3_Chloroalanine L-Threonine L-Threonine Threonine_Deaminase Threonine Deaminase L-Threonine->Threonine_Deaminase Substrate alpha_Ketobutyrate α-Ketobutyrate Threonine_Deaminase->alpha_Ketobutyrate Isoleucine_Biosynthesis Isoleucine Biosynthesis alpha_Ketobutyrate->Isoleucine_Biosynthesis Bacterial_Growth Bacterial Growth (Inhibited) Isoleucine_Biosynthesis->Bacterial_Growth Essential for L_3_Chloroalanine L-3-Chloroalanine L_3_Chloroalanine->Threonine_Deaminase Inhibits Transaminase_B Transaminase B L_3_Chloroalanine->Transaminase_B Inhibits Amino_Acid_Pool Amino Acid Pool Amino_Acid_Pool->Transaminase_B Substrate Valine_Biosynthesis Valine Biosynthesis Transaminase_B->Valine_Biosynthesis Valine_Biosynthesis->Bacterial_Growth Essential for

References

Comparative Analysis of 3-Chloroalanine with Other Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the antibacterial agent 3-Chloroalanine against a panel of commonly used antibiotics: Penicillin, Tetracycline, and Ciprofloxacin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of molecular pathways.

Introduction to this compound

This compound is an unnatural amino acid that has demonstrated notable antibacterial properties. Its primary mechanism of action involves the inhibition of alanine racemase, a crucial bacterial enzyme responsible for the conversion of L-alanine to D-alanine. D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls. By disrupting the synthesis of this vital structural element, this compound effectively hinders bacterial growth and viability. This unique mode of action makes it a subject of significant interest in the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance.

Comparative Antibacterial Performance

The antibacterial efficacy of this compound and other selected agents was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against two common bacterial strains: Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antibacterial AgentTarget OrganismMIC (µg/mL)Mechanism of ActionBactericidal/Bacteriostatic
This compound Escherichia coli~123.54[1]Inhibition of Alanine Racemase (Cell Wall Synthesis)Bacteriostatic
Staphylococcus aureus200 - 800[2]Inhibition of Alanine Racemase (Cell Wall Synthesis)Bacteriostatic
Penicillin Escherichia coli8 - ≥128[3][4]Inhibition of Transpeptidase (Cell Wall Synthesis)Bactericidal
Staphylococcus aureus≤0.015 - 24[5][6]Inhibition of Transpeptidase (Cell Wall Synthesis)Bactericidal
Tetracycline Escherichia coli2 - 256[2][7]Inhibition of 30S Ribosomal Subunit (Protein Synthesis)Bacteriostatic
Staphylococcus aureus≥8 - ≥16Inhibition of 30S Ribosomal Subunit (Protein Synthesis)Bacteriostatic
Ciprofloxacin Escherichia coli≤0.06 - >8Inhibition of DNA Gyrase and Topoisomerase IV (DNA Replication)Bactericidal
Staphylococcus aureus0.25 - >1Inhibition of DNA Gyrase and Topoisomerase IV (DNA Replication)Bactericidal

Note: The MIC values presented are ranges compiled from various sources and can vary depending on the specific strain and testing conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed methodologies for two standard methods: Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Accurately weigh the antimicrobial agent powder.

    • Dissolve the powder in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL). The solvent should not affect bacterial growth at the concentrations used.

    • Sterilize the stock solution by filtration if necessary.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution Plate Setup:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the 2x final concentration of the antimicrobial agent to the first well of each test row.

    • Perform a twofold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well containing the antimicrobial.

    • Inoculate each well (except for a sterility control well) with 50 µL of the standardized bacterial inoculum.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized bacterial inoculum is then spotted onto the surface of the agar plates.

Protocol:

  • Preparation of Antimicrobial Agent Stock Solution:

    • Prepare a stock solution of the antimicrobial agent as described in the broth microdilution protocol.

  • Preparation of Agar Plates with Antimicrobial Agent:

    • Prepare molten Mueller-Hinton Agar and cool it to 45-50°C in a water bath.

    • Prepare a series of dilutions of the antimicrobial agent in a suitable solvent.

    • Add 1 part of each antimicrobial dilution to 9 parts of the molten agar to achieve the final desired concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

  • Inoculation:

    • Using a multipoint inoculator, spot a standardized volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antimicrobial agent.

  • Incubation:

    • Allow the inocula to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which this compound and the comparator antibiotics exert their antibacterial effects.

cluster_CellWall Bacterial Cell Wall Synthesis cluster_Inhibitor L_Alanine L-Alanine AlanineRacemase Alanine Racemase L_Alanine->AlanineRacemase D_Alanine D-Alanine Peptidoglycan Peptidoglycan D_Alanine->Peptidoglycan Incorporation CellWall Cell Wall Integrity Peptidoglycan->CellWall Formation AlanineRacemase->D_Alanine Chloroalanine This compound Chloroalanine->AlanineRacemase Inhibits

Figure 1. Mechanism of Action of this compound.

cluster_workflow MIC Determination Workflow (Broth Microdilution) A Prepare Serial Dilutions of Antibiotic C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35°C for 16-20h C->D E Observe for Visible Growth D->E F Determine MIC E->F

Figure 2. Experimental Workflow for MIC Determination.

cluster_targets Comparative Mechanisms of Action cluster_cw Cell Wall Synthesis cluster_ps Protein Synthesis cluster_dna DNA Replication Penicillin Penicillin Transpeptidase Transpeptidase Penicillin->Transpeptidase Inhibits Chloroalanine This compound AlanineRacemase Alanine Racemase Chloroalanine->AlanineRacemase Inhibits Tetracycline Tetracycline Ribosome30S 30S Ribosome Tetracycline->Ribosome30S Inhibits Ciprofloxacin Ciprofloxacin DNAGyrase DNA Gyrase Ciprofloxacin->DNAGyrase Inhibits

Figure 3. Comparative Modes of Action.

Conclusion

This compound presents a distinct mechanism of antibacterial action by targeting alanine racemase, an enzyme essential for bacterial cell wall biosynthesis. This mode of action differs from that of many conventional antibiotics, such as beta-lactams, tetracyclines, and fluoroquinolones. The provided MIC data offers a preliminary comparison of its efficacy against representative Gram-positive and Gram-negative bacteria. Further research, including comprehensive in vivo studies and investigations into potential resistance mechanisms, is warranted to fully elucidate the therapeutic potential of this compound as a novel antibacterial agent. The detailed experimental protocols and mechanistic diagrams included in this guide are intended to facilitate such future research endeavors.

References

Unlocking Potent Antibacterial Action: The Synergistic Effects of 3-Chloroalanine in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the face of mounting antimicrobial resistance, researchers are increasingly exploring combination therapies to enhance the efficacy of existing antibiotics. A significant body of evidence highlights the potent synergistic effects of 3-Chloroalanine, an unnatural amino acid, when used in conjunction with other antimicrobial agents. This guide provides a comprehensive comparison of this compound's synergistic activities, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential in novel therapeutic strategies.

I. Comparative Analysis of Synergistic Efficacy

This compound has demonstrated significant synergy with several classes of antibiotics, primarily those targeting bacterial cell wall synthesis. The following tables summarize the quantitative data from key studies, showcasing the enhanced antimicrobial effect of these combinations.

Table 1: Synergistic Effect of β-Chloro-D-alanine (βCDA) with D-Cycloserine (DCS) against Mycobacterium tuberculosis
Drug CombinationConcentration of βCDA (mg/L)Original MIC of DCS (mg/L)MIC of DCS in Combination (mg/L)Fold Reduction in DCS MIC
DCS + βCDA< MIC502.520

Data sourced from a study on the synergic activity of d-cycloserine and β-chloro-d-alanine against Mycobacterium tuberculosis.[1]

Table 2: Synergistic Effect of β-Chloro-L-alanine with Phosphomycin against Urinary Tract Isolates of E. coli
Drug CombinationEffect on MICEffect on MBC
β-Chloro-L-alanine + PhosphomycinDecreasedDecreased in 22.5% of isolates

This study suggests an in vitro synergistic effect on some isolates of urinary tract E. coli.[2]

Table 3: Synergistic Effect of β-Chloro-D-alanine with Penicillin G
OrganismObservation
Salmonella typhimuriumSynergistic effect on growth inhibition
Escherichia coliSynergistic effect on growth inhibition

This combination demonstrated a synergistic effect on the growth of these gram-negative bacteria in vitro.[3]

II. Mechanism of Synergistic Action: Targeting Peptidoglycan Synthesis

The potent synergy observed with this compound combinations stems from the simultaneous inhibition of multiple, sequential steps in the bacterial peptidoglycan synthesis pathway. This compound acts as an inhibitor of two crucial enzymes: alanine racemase and D-glutamate-D-alanine transaminase.[1] These enzymes are essential for the production of D-alanine, a key component of the peptidoglycan cell wall.

Antibiotics like D-cycloserine also target this pathway, inhibiting alanine racemase and D-alanine:D-alanine ligase.[1][4][5] By combining this compound with D-cycloserine, the pathway is blocked at multiple points, leading to a more profound inhibition of cell wall synthesis and ultimately, bacterial cell death. A similar mechanism is at play with β-lactam antibiotics like penicillin, which inhibit the final transpeptidation step of peptidoglycan synthesis.[3]

Peptidoglycan_Synthesis_Inhibition cluster_0 Cytoplasm cluster_1 Cell Membrane / Periplasm L_Alanine L-Alanine D_Alanine D-Alanine L_Alanine->D_Alanine Alanine Racemase (Alr) D_Ala_D_Ala D-Ala-D-Ala Dipeptide D_Alanine->D_Ala_D_Ala D-Ala:D-Ala Ligase (Ddl) UDP_NAM_pentapeptide UDP-NAM-pentapeptide D_Ala_D_Ala->UDP_NAM_pentapeptide Peptidoglycan_synthesis Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) UDP_NAM_pentapeptide->Peptidoglycan_synthesis Three_Chloroalanine This compound Alanine Racemase (Alr) Alanine Racemase (Alr) Three_Chloroalanine->Alanine Racemase (Alr) D_Cycloserine D-Cycloserine D_Cycloserine->Alanine Racemase (Alr) D-Ala:D-Ala Ligase (Ddl) D-Ala:D-Ala Ligase (Ddl) D_Cycloserine->D-Ala:D-Ala Ligase (Ddl) Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Penicillins Penicillins Penicillins->Peptidoglycan_synthesis Inhibit Transpeptidation

Fig. 1: Mechanism of synergistic inhibition of peptidoglycan synthesis.

III. Experimental Protocols

The following provides a generalized methodology for assessing the synergistic effects of this compound with other antibiotics, based on the principles described in the cited literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each antibiotic and this compound is determined individually against the target bacterial strain using the broth microdilution method.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, stock solutions of antibiotics and this compound.

  • Procedure:

    • Prepare serial two-fold dilutions of each antimicrobial agent in MHB in the wells of a microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plates at the optimal temperature for the bacterium (e.g., 37°C for E. coli) for 18-24 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to evaluate the interaction between two antimicrobial agents.

  • Procedure:

    • In a 96-well microtiter plate, prepare serial dilutions of antibiotic A along the x-axis and serial dilutions of antibiotic B (this compound) along the y-axis. This creates a matrix of wells with various concentration combinations of the two agents.

    • Inoculate each well with the standardized bacterial suspension.

    • Incubate the plate under the same conditions as the MIC assay.

    • Determine the MIC of each drug in the combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth.

FIC Index Calculation:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index = FIC of Drug A + FIC of Drug B

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Checkerboard_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis Prepare_Stocks Prepare Stock Solutions (Antibiotic & this compound) Serial_Dilute_A Serial Dilute Antibiotic A (Horizontally) Prepare_Stocks->Serial_Dilute_A Serial_Dilute_B Serial Dilute this compound (Vertically) Prepare_Stocks->Serial_Dilute_B Standardize_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Plate with Bacteria Standardize_Inoculum->Inoculate_Plate Serial_Dilute_A->Inoculate_Plate Serial_Dilute_B->Inoculate_Plate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate_Plate->Incubate Read_MIC Read MIC of Each Drug in Combination Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret_Result Interpret Result (Synergy, Additive, Antagonism) Calculate_FIC->Interpret_Result

Fig. 2: Generalized workflow for a checkerboard synergy assay.

IV. Conclusion

The combination of this compound with other antibiotics, particularly those targeting the peptidoglycan synthesis pathway, presents a promising strategy to combat bacterial infections, including those caused by drug-resistant strains. The synergistic interactions can lead to a significant reduction in the required therapeutic doses, potentially minimizing toxicity and the development of further resistance. The data and methodologies presented in this guide offer a solid foundation for further research and development in this critical area of antimicrobial therapy.

References

Cross-Reactivity of 3-Chloroalanine with Various Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the cross-reactivity of enzyme inhibitors is paramount for assessing specificity and potential off-target effects. 3-Chloroalanine, an unnatural amino acid analogue, is known to inhibit several enzymes, primarily those involved in amino acid metabolism. This guide provides a comparative analysis of the inhibitory effects of this compound on different enzymes, supported by available experimental data and methodologies.

Quantitative Comparison of Enzyme Inhibition by this compound

The following table summarizes the inhibitory effects of different isomers of this compound on various enzymes. The data is compiled from multiple studies to provide a comparative overview of the inhibitor's potency and mode of action.

EnzymeIsomer of this compoundOrganismInhibition Constant (Ki)Percent InhibitionType of Inhibition
D-amino acid transaminase β-chloro-D-alanineBacillus sphaericus10 µMNot ReportedCompetitive with D-alanine
Alanine Racemase β-chloro-D-alanineEscherichia coli, Bacillus subtilisNot Reported90-95%Not Reported
D-glutamate-D-alanine transaminase β-chloro-D-alanineEscherichia coli, Bacillus subtilisNot Reported90-95%Not Reported
Alanine-valine transaminase (Transaminase C) β-Chloro-L-alanineEscherichia coli K-12Not ReportedNot ReportedReversible
Threonine deaminase β-Chloro-L-alanineNot SpecifiedNot ReportedNot ReportedInhibitor
Transaminase B β-Chloro-L-alanineEscherichia coliNot ReportedNot ReportedInhibitor

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating research findings. Below are the methodologies for key experiments cited in the comparison of this compound's enzymatic inhibition.

Inhibition of D-amino acid transaminase from Bacillus sphaericus

This protocol is based on the study of the inactivation of purified D-amino acid transaminase by β-chloro-D-alanine.

  • Enzyme and Substrates : Purified D-amino acid transaminase from Bacillus sphaericus is used. The substrates for the transaminase activity are D-alanine and α-ketoglutarate.

  • Inhibition Assay : The enzyme activity is monitored in the presence of varying concentrations of β-chloro-D-alanine.

  • Kinetic Analysis : To determine the type of inhibition, the reaction is carried out with a fixed concentration of one substrate (e.g., α-ketoglutarate) and varying concentrations of the other substrate (D-alanine) and the inhibitor (β-chloro-D-alanine).

  • Data Analysis : The inhibition constant (Ki) is determined by analyzing the enzyme kinetics, which in this case, showed competitive inhibition with respect to D-alanine. The Kinact for the β-elimination reaction was estimated to be about 10 µM. During the β-elimination process, there is a concurrent loss of enzyme activity.

Inhibition of Alanine Racemase

The following outlines a general procedure for assessing the inhibition of Alanine Racemase, based on studies with extracts from E. coli and B. subtilis.

  • Enzyme Preparation : Crude extracts containing Alanine Racemase are prepared from bacterial cultures of Escherichia coli or Bacillus subtilis.

  • Incubation with Inhibitor : The enzyme extracts are treated with β-chloro-D-alanine.

  • Activity Assay : The remaining Alanine Racemase activity is measured. The conversion of L-alanine to D-alanine can be coupled to a detection system. For example, D-amino acid oxidase can be used to oxidize the D-alanine produced, generating hydrogen peroxide, which can then be detected using a colorimetric assay with horseradish peroxidase.

  • Quantification of Inhibition : The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of β-chloro-D-alanine. Studies have shown that treatment with β-chloro-D-alanine resulted in 90-95% inhibition of Alanine Racemase activity.

Visualizing the Mechanism of Action

The interaction of this compound with pyridoxal phosphate (PLP)-dependent enzymes often leads to irreversible inhibition. The following diagram illustrates a generalized logical workflow of this "suicide" inhibition mechanism.

G General Mechanism of Irreversible Inhibition by this compound Enzyme_PLP PLP-Enzyme Complex Schiff_Base External Aldimine (Schiff Base with 3-CA) Enzyme_PLP->Schiff_Base Binding of this compound (3-CA) Alpha_Proton_Abstraction α-Proton Abstraction Schiff_Base->Alpha_Proton_Abstraction Beta_Elimination β-Elimination of Cl- Alpha_Proton_Abstraction->Beta_Elimination Aminoacrylate_Intermediate Reactive α-Aminoacrylate Intermediate Beta_Elimination->Aminoacrylate_Intermediate Covalent_Adduct Covalent Adduct Formation (Irreversible Inhibition) Aminoacrylate_Intermediate->Covalent_Adduct Nucleophilic attack by active site residue

Caption: Logical workflow of the suicide inhibition of a PLP-dependent enzyme by this compound.

Comparative Kinetic Analysis of 3-Chloroalanine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Chloroalanine's Inhibitory Performance Against Key Enzymatic Targets.

This guide provides a detailed kinetic analysis of this compound as an inhibitor of several key enzymes, comparing its effects with other known inhibitors. The information is intended to support researchers and professionals in drug development and biochemical research by presenting objective experimental data and methodologies.

Executive Summary

Data Presentation: Comparative Inhibition Kinetics

The following tables summarize the available quantitative data for the inhibition of Alanine Aminotransferase, Alanine Racemase, and Threonine Deaminase by various compounds.

Table 1: Kinetic Analysis of Alanine Aminotransferase (ALT) Inhibition

InhibitorEnzyme SourceType of InhibitionKi Value
L-CycloserineRat HepatocytesCompetitive- (90% inhibition at 50 µM)[1]
Amino-oxyacetateRat Hepatocytes-- (More sensitive than Aspartate Aminotransferase in vitro)[1]
HesperidinRat Liver-IC50: 68.88 µM[2][3]
HesperetinRat Liver-IC50: 153.9 µM[2][3]
Xanthurenic acid-β-glucoside--Docking Binding Energy: -10.65 to -9.40 kcal/mol[4]

Table 2: Kinetic Analysis of Alanine Racemase Inhibition

InhibitorEnzyme SourceType of InhibitionKi Value
β-Chloro-D-alanineE. coli and B. subtilis-- (90-95% inhibition)
D-CycloserineE. coliCompetitive6.5 x 10⁻⁴ M[5]
L-CycloserineE. coliCompetitive2.1 x 10⁻³ M[5]
O-carbamyl-D-serineStreptococcus faecalis-- (Effective inhibitor)[6]
Alanine phosphonate-Covalent-[7]
Homogentisic acidS. iniaeCompetitive51.7 µM[8]
HydroquinoneS. iniaeNoncompetitive212 µM[8]

Table 3: Kinetic Analysis of Threonine Deaminase Inhibition

InhibitorEnzyme SourceType of InhibitionKi Value
β-Chloro-L-alanineSalmonella typhimuriumReversible-
L-IsoleucineE. coliAllosteric- (Feedback inhibitor)[6]
L-ValineE. coliAllosteric- (Allosteric activator)[9]
L-CysteineSpinachNon-competitive-
D-CysteineSpinachNon-competitive-
TCMDC-143160T. cruziNon-competitiveKi-Thr = 26 µM, Ki-NAD+ = 11.2 µM[10]

Experimental Protocols

A generalized experimental protocol for determining the kinetic parameters of enzyme inhibition is provided below. This protocol can be adapted for specific enzymes and inhibitors.

Objective: To determine the type of inhibition and the inhibition constant (Ki) of a test compound (e.g., this compound) against a target enzyme.

Materials:

  • Purified target enzyme (Alanine Aminotransferase, Alanine Racemase, or Threonine Deaminase)

  • Substrate for the target enzyme (e.g., L-alanine for Alanine Aminotransferase and Alanine Racemase, L-threonine for Threonine Deaminase)

  • Inhibitor (this compound and alternative inhibitors)

  • Appropriate buffer solution for the specific enzyme assay

  • Spectrophotometer or other suitable detection instrument

  • 96-well plates (for high-throughput analysis) or cuvettes

  • Pipettes and other standard laboratory equipment

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration should be in the linear range of the assay.

    • Prepare a series of substrate dilutions in the assay buffer. The concentrations should typically range from 0.1 to 10 times the Michaelis constant (Km) of the enzyme for the substrate.

  • Inhibitor Preparation:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • Enzyme Kinetic Assay:

    • Set up a series of reactions in a 96-well plate or cuvettes. Each reaction should contain the assay buffer, a fixed concentration of the enzyme, and a varying concentration of the substrate.

    • For the inhibition assay, a parallel set of reactions is prepared with the addition of a fixed concentration of the inhibitor. This is repeated for several different inhibitor concentrations.

    • Initiate the reaction by adding the substrate (or enzyme).

    • Monitor the reaction progress over time by measuring the change in absorbance (or fluorescence) at a specific wavelength. The rate of the reaction (initial velocity, V₀) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration.

    • To determine the type of inhibition and the kinetic parameters, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

      • Competitive inhibition: Lines will intersect on the y-axis.

      • Non-competitive inhibition: Lines will intersect on the x-axis.

      • Uncompetitive inhibition: Lines will be parallel.

      • Mixed inhibition: Lines will intersect at a point other than the axes.

    • The inhibition constant (Ki) can be determined from replots of the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration. Alternatively, non-linear regression analysis of the V₀ vs. [S] data can be used to directly fit the data to the appropriate inhibition model and determine the Ki.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the metabolic pathways involving the target enzymes.

G Experimental Workflow for Kinetic Analysis of Enzyme Inhibition cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis Enzyme Stock Enzyme Stock Reaction Mixtures Reaction Mixtures Buffer Enzyme Inhibitor (Varying Conc.) Substrate (Varying Conc.) Enzyme Stock->Reaction Mixtures:f1 Substrate Stock Substrate Stock Substrate Stock->Reaction Mixtures:f3 Inhibitor Stock Inhibitor Stock Inhibitor Stock->Reaction Mixtures:f2 Measure Initial Velocity (V₀) Measure Initial Velocity (V₀) Reaction Mixtures->Measure Initial Velocity (V₀) Lineweaver-Burk Plot Lineweaver-Burk Plot Measure Initial Velocity (V₀)->Lineweaver-Burk Plot Determine Inhibition Type & Ki Determine Inhibition Type & Ki Lineweaver-Burk Plot->Determine Inhibition Type & Ki

Caption: Workflow for kinetic analysis of enzyme inhibition.

G Metabolic Pathway of Alanine Aminotransferase (ALT) Alanine Alanine ALT ALT Alanine->ALT α-Ketoglutarate α-Ketoglutarate α-Ketoglutarate->ALT Pyruvate Pyruvate Glutamate Glutamate ALT->Pyruvate ALT->Glutamate This compound This compound This compound->ALT Inhibits

Caption: Role of ALT in amino acid metabolism and its inhibition.

G Bacterial Cell Wall Synthesis Pathway and Alanine Racemase L-Alanine L-Alanine Alanine Racemase Alanine Racemase L-Alanine->Alanine Racemase D-Alanine D-Alanine Peptidoglycan Synthesis Peptidoglycan Synthesis D-Alanine->Peptidoglycan Synthesis Alanine Racemase->D-Alanine This compound This compound This compound->Alanine Racemase Inhibits

Caption: Alanine Racemase in bacterial cell wall synthesis.

G Isoleucine Biosynthesis Pathway and Threonine Deaminase L-Threonine L-Threonine Threonine Deaminase Threonine Deaminase L-Threonine->Threonine Deaminase α-Ketobutyrate α-Ketobutyrate Isoleucine Biosynthesis Isoleucine Biosynthesis α-Ketobutyrate->Isoleucine Biosynthesis Threonine Deaminase->α-Ketobutyrate Isoleucine Isoleucine Isoleucine Biosynthesis->Isoleucine This compound This compound This compound->Threonine Deaminase Inhibits Isoleucine->Threonine Deaminase Feedback Inhibition

References

In Vivo Validation of 3-Chloroalanine's Antibacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antibacterial activity of 3-Chloroalanine (3-CA) with alternative antimicrobial agents. The data presented is based on available preclinical studies, offering insights into its efficacy in animal models of infection.

Executive Summary

3-Chloro-D-alanine (β-chloro-D-alanine), an analog of D-alanine, has demonstrated efficacy as an antibacterial agent in murine models of infection against key Gram-positive and Gram-negative pathogens, including Streptococcus pneumoniae (Diplococcus pneumoniae), Streptococcus pyogenes, and Escherichia coli.[1][2] Its mechanism of action involves the inhibition of alanine racemase, an essential enzyme in bacterial cell wall synthesis. This guide summarizes the available in vivo data for 3-CA and compares it with standard-of-care antibiotics for the respective pathogens.

Comparative Efficacy of this compound and Alternatives

The following table summarizes the in vivo efficacy of 3-Chloro-D-alanine against various bacterial pathogens in mouse models, alongside data for comparator antibiotics. It is important to note that the available in vivo data for 3-Chloro-D-alanine is limited, and direct head-to-head comparative studies with modern antibiotics using standardized methodologies are scarce.

PathogenAnimal Model3-Chloro-D-alanine Treatment RegimenOutcome for 3-Chloro-D-alanineComparator AgentComparator Treatment RegimenOutcome for Comparator Agent
Streptococcus pneumoniae MouseNot specified in available abstractsEffective antibacterial agent in vivo[1][2]Vancomycin0.1 - 1 mg/kg (single dose)ED50 between 0.1 and 1 mg/kg
Streptococcus pyogenes MouseNot specified in available abstractsEffective antibacterial agent in vivo[1][2]Penicillin GNot specifiedEffective in experimental infections
Escherichia coli MouseNot specified in available abstractsEffective antibacterial agent in vivo[1][2]CeftriaxoneNot specifiedEffective against a wide range of E. coli infections

Note: The provided data for 3-Chloro-D-alanine is qualitative based on the available abstracts. Specific dosages, routes of administration, and quantitative outcomes (e.g., survival rates, bacterial load reduction) were not detailed in the readily accessible literature. The comparator data is sourced from various studies and may not be directly comparable due to differences in experimental design.

Experimental Protocols

Detailed experimental protocols for the in vivo validation of this compound's antibacterial activity are not fully described in the available literature. However, based on standard murine infection models, the general methodology would likely involve the following steps:

General Murine Model of Systemic Infection
  • Animal Model: Typically, Swiss albino or BALB/c mice are used.

  • Pathogen Preparation: Bacteria (S. pneumoniae, S. pyogenes, or E. coli) are grown in appropriate culture media to a logarithmic phase. The bacterial suspension is then washed and diluted to the desired concentration (CFU/mL) for infection.

  • Infection: Mice are infected via an appropriate route, commonly intraperitoneal (IP) or intravenous (IV) injection, to establish a systemic infection. The infecting dose is predetermined to cause a lethal infection in a control group within a specific timeframe.

  • Treatment: At a specified time post-infection, cohorts of mice are treated with this compound or a comparator antibiotic. The drugs are administered via a clinically relevant route, such as subcutaneous (SC) or oral (PO) gavage. Multiple doses may be administered over a set period.

  • Observation and Endpoints: The primary endpoint is typically survival, monitored over a period of 7 to 14 days. Secondary endpoints can include the determination of bacterial load in blood and/or organs (spleen, liver, lungs) at specific time points post-treatment. This is achieved by homogenizing the tissues and plating serial dilutions on appropriate agar to enumerate colony-forming units (CFUs).

Mechanism of Action: Signaling Pathway

This compound's antibacterial activity stems from its ability to inhibit alanine racemase, a crucial enzyme in the biosynthesis of the bacterial cell wall. D-alanine, the product of alanine racemase, is an essential component of peptidoglycan, the major structural element of the bacterial cell wall.

G cluster_extracellular Extracellular Space cluster_cytoplasm Bacterial Cytoplasm 3_CA_ext This compound 3_CA_int This compound 3_CA_ext->3_CA_int Transport Alanine_Racemase Alanine Racemase (Target Enzyme) 3_CA_int->Alanine_Racemase Inhibition L_Alanine L-Alanine L_Alanine->Alanine_Racemase Substrate D_Alanine D-Alanine Alanine_Racemase->D_Alanine Conversion Peptidoglycan_Synthesis Peptidoglycan Synthesis D_Alanine->Peptidoglycan_Synthesis Incorporation Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Leads to

Caption: Mechanism of this compound's antibacterial action.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of an antibacterial agent like this compound.

G Start Start: In Vivo Efficacy Study Animal_Acclimatization Animal Acclimatization (e.g., Mice) Start->Animal_Acclimatization Pathogen_Culture Pathogen Culture (e.g., S. pneumoniae) Start->Pathogen_Culture Infection Induce Infection (e.g., Intraperitoneal Injection) Animal_Acclimatization->Infection Pathogen_Culture->Infection Group_Allocation Randomly Allocate to Treatment Groups Infection->Group_Allocation Treatment Administer Treatment (3-CA or Comparator) Group_Allocation->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Data_Collection Collect Samples (Blood, Organs) Monitoring->Data_Collection At defined endpoints Analysis Analyze Data (Survival Curves, Bacterial Load) Data_Collection->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

Caption: Workflow for in vivo antibacterial efficacy testing.

Conclusion

The available evidence suggests that 3-Chloro-D-alanine is an effective antibacterial agent in vivo against clinically relevant pathogens. Its unique mechanism of action, targeting alanine racemase, presents a potential advantage against bacteria resistant to other classes of antibiotics. However, to fully assess its therapeutic potential, further studies are warranted. Specifically, dose-ranging efficacy studies, pharmacokinetic and pharmacodynamic (PK/PD) analyses, and direct, well-controlled comparative studies against current standard-of-care antibiotics are necessary to establish its place in the antimicrobial arsenal. Researchers and drug development professionals are encouraged to build upon this foundational knowledge to explore the full potential of this compound and its derivatives.

References

A Comparative Guide to the Inhibitory Effects of 3-Chloroalanine and Its Analogs on Alanine Racemase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory constants (Ki) of 3-Chloroalanine and its analogs against alanine racemase, a crucial bacterial enzyme. The data presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.

Introduction

Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis. It catalyzes the racemization of L-alanine to D-alanine, a key component of peptidoglycan. The absence of a human homolog makes alanine racemase an attractive target for the development of novel antibiotics. This compound and its derivatives are known inhibitors of this enzyme, acting as suicide substrates that irreversibly inactivate the enzyme. This guide summarizes the available quantitative data on their inhibitory potency, details the experimental protocols for determining these values, and illustrates the mechanism of action.

Data Presentation: Inhibitory Constants (Ki)

The following table summarizes the inhibitory constants (Ki) and second-order inactivation rate constants (k_inact/Ki) of this compound and its analogs against alanine racemase from various bacterial sources.

InhibitorEnzyme SourceKi (mM)k_inact/Ki (M⁻¹s⁻¹)Notes
D-Cycloserine0.65Competitive inhibitor.[1]
L-Cycloserine2.1Competitive inhibitor.[1]
D-ChlorovinylglycineEscherichia coli B122 ± 14Irreversible inhibitor.[2]
β-Chloro-D-alanineEscherichia coli and Bacillus subtilisNot specified90-95% inhibition observed.[1]
(1-aminoethyl) boronic acidBacillus stearothermophilus20Slow-binding inhibitor.

Experimental Protocols

The determination of inhibitory constants for alanine racemase inhibitors is crucial for evaluating their potency. A commonly used method is the coupled-enzyme assay, which continuously monitors the product of the racemase reaction.

Protocol for Ki Determination of Alanine Racemase Inhibitors

This protocol is adapted from a high-throughput screening study for alanine racemase inhibitors.

1. Materials and Reagents:

  • Purified alanine racemase

  • L-alanine (substrate)

  • D-alanine (product for standard curve)

  • Inhibitor compound (e.g., this compound or its analogs)

  • L-alanine dehydrogenase (coupling enzyme)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Tris-Tricine buffer (100 mM, pH 8.0)

  • 384-well microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Reaction Cocktail Preparation: Prepare a reaction cocktail containing 12 nM alanine racemase, 1 mM NAD⁺, and 0.03 units/ml L-alanine dehydrogenase in 100 mM Tris-Tricine buffer.

  • Inhibitor Incubation: Incubate the alanine racemase with varying concentrations of the inhibitor (e.g., 0.01 mM to 1 mM) for a defined period.

  • Substrate Addition: To the enzyme-inhibitor mixtures, add varying concentrations of the D-alanine substrate (e.g., 0.5 mM to 2.5 mM).

  • Kinetic Measurement: Immediately after substrate addition, measure the absorbance of NADH at 340 nm at regular intervals (e.g., every minute) for 10-20 minutes to determine the initial reaction velocity (v₀). The production of NADH is coupled to the conversion of L-alanine to pyruvate by L-alanine dehydrogenase.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration for each inhibitor concentration.

    • Generate a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for each inhibitor concentration.

    • From the Lineweaver-Burk plots, determine the apparent Kₘ and Vₘₐₓ values in the presence of the inhibitor.

    • The Ki value can then be calculated based on the type of inhibition observed (e.g., competitive, non-competitive, or mixed).

Mechanism of Action and Signaling Pathway

This compound and its analogs act as mechanism-based inhibitors of alanine racemase. The primary mechanism involves the irreversible inactivation of the enzyme, which in turn disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.

Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the role of alanine racemase in peptidoglycan synthesis and the inhibitory effect of this compound.

Inhibition_of_Cell_Wall_Synthesis cluster_cytoplasm Bacterial Cytoplasm cluster_cell_wall Bacterial Cell Wall L-Alanine L-Alanine Alr Alanine Racemase (Alr) L-Alanine->Alr Substrate D-Alanine D-Alanine Alr->D-Alanine Racemization Cell_Lysis Cell Lysis Peptidoglycan_Precursors Peptidoglycan Precursors D-Alanine->Peptidoglycan_Precursors Incorporation Peptidoglycan_Synthesis Peptidoglycan Synthesis Peptidoglycan_Precursors->Peptidoglycan_Synthesis This compound This compound (Inhibitor) This compound->Alr Irreversible Inhibition Cell_Wall Intact Cell Wall Peptidoglycan_Synthesis->Cell_Wall Peptidoglycan_Synthesis->Cell_Lysis Disruption

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Workflow for Ki Determination

The logical flow of an experiment to determine the inhibitory constant (Ki) of a compound against alanine racemase is depicted below.

Ki_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Alanine Racemase Incubation Incubate Enzyme with Inhibitor Enzyme->Incubation Substrate Substrate (D-Alanine) Reaction Initiate Reaction with Varying [Substrate] Substrate->Reaction Inhibitor Inhibitor (this compound analog) Inhibitor->Incubation Reagents Coupling Enzyme, NAD+ Reagents->Reaction Incubation->Reaction Measurement Measure NADH Production (Absorbance at 340 nm) Reaction->Measurement V0_Calc Calculate Initial Velocities (v₀) Measurement->V0_Calc LB_Plot Generate Lineweaver-Burk Plots (1/v₀ vs 1/[S]) V0_Calc->LB_Plot Ki_Calc Determine Ki from LB Plots LB_Plot->Ki_Calc

Caption: Workflow for determining the inhibitory constant (Ki).

References

Safety Operating Guide

Personal protective equipment for handling 3-Chloroalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 3-Chloroalanine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₃H₆ClNO₂[1][2]
Molecular Weight 123.54 g/mol [1][2]
Melting Point 156-157°C[2]
Boiling Point 243.6°C at 760 mmHg[2]
Density 1.401 g/cm³[2]
Flash Point 101.1°C[2]
Solubility Slightly soluble in DMSO and water.[2]
Occupational Exposure Limits Not available.[3]
LD50/LC50 Not available.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects against potential eye irritation from dust or splashes.[3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and impervious clothing to prevent skin exposure.May be harmful if absorbed through the skin and can cause skin irritation.[1][3]
Respiratory Protection If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with an appropriate cartridge.May cause respiratory tract irritation and may be harmful if inhaled.[1][3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[3]

  • Have a designated and properly labeled container for this compound waste.

  • Locate the nearest safety shower and eyewash station before beginning work.

2. Handling:

  • Avoid breathing dust, vapor, mist, or gas.[1]

  • Prevent all contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition sources.[3]

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[3]

  • Keep the container tightly closed to prevent contamination and degradation.[1]

  • Store away from incompatible materials.[3]

Spill Response Plan

In the event of a this compound spill, follow the workflow below.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup cluster_emergency Emergency Response a Alert others in the area b Assess the spill size and risk a->b c Don appropriate PPE b->c If spill is manageable j Evacuate the area b->j If spill is large or unmanageable d Contain the spill with absorbent material c->d e Carefully sweep or vacuum the solid material d->e f Place spilled material into a labeled hazardous waste container e->f g Decontaminate the spill area with soap and water f->g h Dispose of all contaminated materials as hazardous waste i Wash hands thoroughly h->i k Contact emergency services / EHS j->k

Workflow for handling a this compound spill.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

1. Waste Collection:

  • Collect all waste, including contaminated PPE and cleaning materials, in a designated, compatible, and clearly labeled hazardous waste container.[3]

  • Do not mix with other waste streams.

2. Container Management:

  • Keep the waste container securely sealed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[1]

First Aid Measures

In case of exposure to this compound, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Wash mouth out with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloroalanine
Reactant of Route 2
3-Chloroalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.